CD73-IN-15
Description
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Properties
Molecular Formula |
C24H17BrFN5O5 |
|---|---|
Molecular Weight |
554.3 g/mol |
IUPAC Name |
2-benzyl-2-[[6-(6-bromo-4-fluorobenzotriazol-1-yl)-2H-indazol-3-yl]methoxy]propanedioic acid |
InChI |
InChI=1S/C24H17BrFN5O5/c25-14-8-17(26)21-20(9-14)31(30-29-21)15-6-7-16-18(10-15)27-28-19(16)12-36-24(22(32)33,23(34)35)11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,27,28)(H,32,33)(H,34,35) |
InChI Key |
HSZZKGXDWOXJKC-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
CD73-IN-15: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CD73, an ecto-5'-nucleotidase, is a critical regulator of extracellular adenosine (B11128) production, a key immunosuppressive molecule in the tumor microenvironment. By catalyzing the hydrolysis of adenosine monophosphate (AMP) to adenosine, CD73 plays a pivotal role in cancer immune evasion, proliferation, and metastasis. Consequently, the development of potent and selective CD73 inhibitors has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of the mechanism of action of CD73-IN-15, a novel non-nucleoside inhibitor of CD73. This document details its biochemical activity, its effects on cellular signaling pathways, and the experimental protocols utilized for its characterization, offering a valuable resource for researchers in the field of oncology and drug discovery.
Introduction to CD73 and the Adenosine Pathway
The tumor microenvironment is characterized by high levels of extracellular adenosine triphosphate (ATP), which is released from stressed and dying cells. This ATP is sequentially hydrolyzed by two key ectonucleotidases: CD39 (ectonucleoside triphosphate diphosphohydrolase-1) and CD73. CD39 converts ATP and adenosine diphosphate (B83284) (ADP) to AMP. Subsequently, CD73, the rate-limiting enzyme in this pathway, dephosphorylates AMP to produce adenosine.[1]
Extracellular adenosine exerts potent immunosuppressive effects by binding to A2A and A2B receptors on various immune cells, including T cells and natural killer (NK) cells.[2] This signaling cascade leads to a dampening of the anti-tumor immune response, allowing cancer cells to evade immune surveillance.[2] Beyond its role in immunosuppression, CD73 has been implicated in promoting cancer cell proliferation, angiogenesis, and metastasis.[3] Given its multifaceted role in cancer progression, targeting CD73 represents a compelling therapeutic approach.
This compound: A Potent Non-Nucleoside Inhibitor
This compound (also referred to as compound 12f) is a novel, potent, and selective non-nucleoside small molecule inhibitor of CD73. Its development was based on a strategy to identify compounds that interact with the dizinc (B1255464) ions essential for the catalytic activity of CD73.
Quantitative Data
The inhibitory potency of this compound has been characterized through biochemical assays. The following table summarizes the key quantitative data for this inhibitor.
| Parameter | Value | Reference |
| IC50 (hCD73) | 60 nM |
IC50: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Mechanism of Action
This compound functions as a direct inhibitor of the enzymatic activity of CD73. By binding to the enzyme, it prevents the hydrolysis of AMP to adenosine. The proposed mechanism involves the coordination of the inhibitor with the two zinc ions present in the active site of CD73, which are crucial for its catalytic function. This inhibition leads to a reduction in the production of immunosuppressive adenosine within the tumor microenvironment.
The downstream consequences of CD73 inhibition by this compound include:
-
Restoration of Anti-Tumor Immunity: By decreasing adenosine levels, this compound can alleviate the suppression of T cells and NK cells, thereby enhancing the body's natural anti-tumor immune response.
-
Synergy with Other Therapies: The reduction of adenosine-mediated immunosuppression can potentially enhance the efficacy of other cancer treatments, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1) and chemotherapy.
Signaling Pathway
The following diagram illustrates the CD73-adenosine signaling pathway and the point of intervention for this compound.
Caption: The CD73-adenosine signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the methodologies used to characterize the mechanism of action of this compound.
Biochemical Assay for CD73 Inhibitory Activity
Principle: The enzymatic activity of CD73 is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP. The malachite green assay is a colorimetric method used to quantify the amount of Pi produced.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine 5'-monophosphate (AMP)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)
-
Malachite green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant CD73 enzyme to each well, followed by the different concentrations of this compound. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding AMP to each well.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the free phosphate.
-
Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (typically around 620-650 nm).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Tumor Growth Inhibition Study
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism, a syngeneic mouse tumor model is utilized. In this model, cancer cells that are genetically compatible with the mouse strain are implanted, allowing for the study of the interaction between the therapeutic agent, the tumor, and the host immune system.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c)
-
Murine cancer cell line expressing CD73 (e.g., CT26 colon carcinoma)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
Subcutaneously inject a specific number of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into different treatment groups: vehicle control, this compound alone, and potentially combination therapy groups (e.g., with a checkpoint inhibitor).
-
Administer this compound and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal or oral administration).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, and immune cell profiling by flow cytometry).
-
Analyze the tumor growth data to determine the efficacy of this compound in inhibiting tumor progression.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating a novel CD73 inhibitor like this compound.
Caption: Preclinical experimental workflow for the evaluation of a CD73 inhibitor.
Conclusion
This compound is a potent non-nucleoside inhibitor of CD73 that effectively blocks the production of immunosuppressive adenosine. Its mechanism of action, centered on the direct inhibition of the enzymatic activity of CD73, provides a strong rationale for its further development as a cancer immunotherapeutic agent. The experimental protocols detailed in this guide serve as a foundation for the continued investigation of this compound and other novel CD73 inhibitors, with the ultimate goal of translating these promising preclinical findings into effective clinical treatments for cancer.
References
An In-depth Technical Guide to CD73-IN-15 in the Tumor Microenvironment
Audience: Researchers, scientists, and drug development professionals.
Introduction
CD73, also known as ecto-5'-nucleotidase, is a critical enzyme in the tumor microenvironment (TME) that contributes to cancer immune evasion.[1][2] It catalyzes the dephosphorylation of adenosine (B11128) monophosphate (AMP) to adenosine, a potent immunosuppressive molecule.[3] Elevated levels of adenosine in the TME inhibit the function of various immune cells, including T cells and natural killer (NK) cells, thereby allowing tumor cells to escape immune surveillance.[1][3] Consequently, targeting CD73 has emerged as a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of a novel, non-nucleoside small molecule inhibitor, CD73-IN-15, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used for its evaluation.
This compound: A Novel Non-Nucleoside Inhibitor
This compound (also referred to as compound 12f) is a potent, non-nucleoside inhibitor of human CD73. Unlike traditional nucleotide analog inhibitors, this compound is a malonic acid derivative that interacts with the dizinc (B1255464) ions in the catalytic site of CD73.
Mechanism of Action
This compound functions as a competitive inhibitor of CD73, blocking the hydrolysis of AMP to adenosine. By inhibiting CD73, this compound reduces the concentration of immunosuppressive adenosine in the tumor microenvironment. This "reverses the brakes" on the anti-tumor immune response, enhancing the activity of immune effector cells.
The adenosine signaling pathway and the point of intervention by this compound are illustrated below.
Caption: Inhibition of the CD73-adenosine pathway by this compound.
Quantitative Data
The preclinical efficacy of this compound has been evaluated through in vitro enzymatic assays, pharmacokinetic studies, and in vivo tumor models.
| Compound | Target | IC50 (nM) |
| This compound | Human CD73 | 60 |
Data sourced from Shi, C., et al. J Med Chem. 2024.
| Parameter | Value |
| Half-life (t1/2) in plasma | 3.37 hours |
| Oral Bioavailability (F) | 50.24% |
Data sourced from Shi, C., et al. J Med Chem. 2024.
| Treatment Group | Tumor Growth Inhibition (TGI) (%) |
| This compound (monotherapy) | Significant reduction in tumor growth |
| This compound + Chemotherapy (e.g., Gemcitabine) | Synergistic tumor growth inhibition |
| This compound + Checkpoint Inhibitor (e.g., anti-PD-1) | Enhanced anti-tumor response |
Note: Specific TGI percentages are derived from graphical data in the source publication and represent qualitative findings of significant efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This assay quantifies the inorganic phosphate (B84403) released from the hydrolysis of AMP by CD73.
-
Materials:
-
Recombinant human CD73 enzyme
-
AMP (substrate)
-
This compound (or other inhibitors)
-
Malachite Green Reagent
-
Assay Buffer (e.g., Tris-HCl, pH 7.5 with MgCl2)
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the recombinant CD73 enzyme to each well of the microplate, followed by the addition of the inhibitor dilutions.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding AMP to each well.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
The amount of phosphate produced is proportional to the absorbance, and the IC50 value is calculated from the dose-response curve.
-
This protocol outlines the general procedure for evaluating the anti-tumor activity of this compound in an immunocompetent mouse model.
-
Materials:
-
Female C57BL/6 mice (6-8 weeks old)
-
MC38 colon adenocarcinoma cells
-
This compound formulated for in vivo administration
-
Chemotherapeutic agents or checkpoint inhibitors (for combination studies)
-
Calipers for tumor measurement
-
-
Procedure:
-
Culture MC38 cells under standard conditions.
-
Subcutaneously implant a defined number of MC38 cells (e.g., 1 x 10^6) into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).
-
Administer treatments according to the specified dose and schedule (e.g., daily oral gavage for this compound).
-
Measure tumor volume using calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis (e.g., flow cytometry to assess immune cell infiltration).
-
This protocol describes the procedure to determine the pharmacokinetic profile of this compound.
-
Materials:
-
Male ICR mice
-
This compound formulated for oral and intravenous administration
-
Blood collection supplies (e.g., heparinized tubes)
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Fast mice overnight before dosing.
-
Administer a single dose of this compound either orally or intravenously.
-
Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process blood samples to obtain plasma.
-
Extract this compound from plasma samples and analyze the concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, AUC) using appropriate software. Oral bioavailability (F%) is calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
Visualizations
The following diagrams illustrate key logical relationships and experimental workflows.
Caption: The mechanism leading to the anti-tumor effects of this compound.
Caption: A typical workflow for the preclinical assessment of this compound.
Conclusion
This compound is a promising novel, orally bioavailable small molecule inhibitor of CD73. Its ability to potently inhibit CD73 enzymatic activity, reverse adenosine-mediated immunosuppression, and demonstrate significant anti-tumor efficacy, both as a monotherapy and in combination with other anti-cancer agents, in preclinical models makes it a strong candidate for further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working in the field of immuno-oncology and purinergic signaling.
References
Preclinical Profile of CD73-IN-15: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the available preclinical data for CD73-IN-15, a novel, potent, non-nucleoside inhibitor of CD73. The information presented herein is primarily derived from the seminal publication by Shi et al. in the Journal of Medicinal Chemistry (2024), which details the discovery, optimization, and preclinical evaluation of this compound, also identified as compound 12f.
Core Data Summary
This compound has emerged as a significant research compound due to its potent inhibition of the ecto-5'-nucleotidase (CD73) enzyme, a critical checkpoint in the adenosine-mediated immunosuppressive pathway within the tumor microenvironment.
Table 1: In Vitro Potency of this compound
| Compound ID | Target | IC50 (nM) | Assay Type |
| This compound (12f) | Human CD73 | 60 | Biochemical Enzyme Assay |
Mechanism of Action and Signaling Pathway
CD73 is a key enzyme that catalyzes the dephosphorylation of adenosine (B11128) monophosphate (AMP) to adenosine.[1] In the tumor microenvironment, high levels of extracellular adenosine bind to A2A and A2B receptors on immune cells, such as T cells and Natural Killer (NK) cells, leading to the suppression of their anti-tumor functions.[2] this compound, a malonic acid derivative, acts as a non-nucleoside inhibitor that interacts with the dizinc (B1255464) ions within the catalytic site of the CD73 enzyme.[3] This interaction blocks the hydrolysis of AMP, thereby reducing the production of immunosuppressive adenosine and restoring immune cell activity against tumor cells.[2][3]
Preclinical Efficacy and Pharmacokinetics
The pivotal study by Shi et al. reports that this compound (compound 12f) not only demonstrates potent in vitro activity but also favorable pharmacokinetic properties and significant in vivo efficacy in mouse tumor models.[3] When used in combination with chemotherapeutic agents or other checkpoint inhibitors, this compound led to a pronounced reversal of immunosuppression and enhanced anti-tumor effects.[3]
Table 2: Summary of Preclinical In Vivo and PK Data for this compound
| Parameter | Value/Observation | Species | Tumor Model | Combination Agent(s) |
| In Vivo Efficacy | Excellent anti-tumor efficacy | Mouse | Syngeneic tumor models | Chemotherapy, Checkpoint inhibitors |
| Immune Modulation | Reversal of immunosuppression | Mouse | Syngeneic tumor models | Not Applicable |
| Pharmacokinetics | Investigated and deemed promising for further development | Mouse | Not Applicable | Not Applicable |
Note: Specific quantitative values for in vivo efficacy and pharmacokinetic parameters were not available in the abstract and require access to the full publication.
Experimental Protocols
The following methodologies are standard for the preclinical evaluation of CD73 inhibitors and are consistent with the experiments described for this compound.
CD73 Enzymatic Activity Assay
This biochemical assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified CD73.
-
Reagents and Materials : Recombinant human CD73 protein, Adenosine Monophosphate (AMP) as the substrate, Malachite Green Phosphate (B84403) Assay Kit, test compound (this compound).
-
Procedure :
-
The recombinant CD73 enzyme is incubated with varying concentrations of this compound in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of AMP.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The amount of inorganic phosphate released from AMP hydrolysis is measured using a malachite green-based colorimetric assay.
-
Absorbance is read on a plate reader, and the concentration of phosphate is determined.
-
-
Data Analysis : The IC50 value, representing the concentration of the inhibitor required to reduce CD73 activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Syngeneic Mouse Tumor Models
In vivo efficacy is assessed using mouse models with a competent immune system to evaluate the impact of the CD73 inhibitor on tumor growth and the immune response.
-
Cell Lines and Animals : Murine cancer cell lines (e.g., MC38 colon adenocarcinoma, 4T1 breast carcinoma) are implanted into immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Treatment Regimen : Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone, combination agent alone (e.g., anti-PD-1 antibody), and the combination of this compound and the other agent. Dosing is typically performed via oral gavage or intraperitoneal injection for a specified number of days.
-
Efficacy Endpoints :
-
Tumor volume is measured regularly with calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis.
-
-
Pharmacodynamic and Immune Analysis : Tumor-infiltrating lymphocytes (TILs) can be isolated from the excised tumors and analyzed by flow cytometry to assess changes in the populations and activation status of immune cells (e.g., CD8+ T cells).
Conclusion
The preclinical data available for this compound (compound 12f) identify it as a potent, non-nucleoside inhibitor of CD73 with promising in vivo activity, particularly in combination with other anti-cancer agents.[3] Its mechanism of action, centered on the blockade of adenosine production, provides a strong rationale for its development in the field of immuno-oncology. Further investigation, as detailed in the full research publication, is warranted to fully elucidate its therapeutic potential.
References
Target Profile of a Small Molecule CD73 Inhibitor: An In-depth Technical Guide
Executive Summary: CD73, or ecto-5'-nucleotidase, is a critical enzyme in the adenosine (B11128) signaling pathway, which plays a significant role in tumor immune evasion. By catalyzing the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 helps create a tumor microenvironment (TME) that dampens the anti-tumor activity of immune cells. Consequently, inhibiting CD73 has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of the target profile of a representative potent and selective small molecule CD73 inhibitor, AB680 (quemliclustat), including its mechanism of action, preclinical data, and the experimental protocols used for its characterization. While the specific compound "CD73-IN-15" was not identified in publicly available literature, AB680 serves as a well-documented archetype for this class of inhibitors.
The CD73-Adenosine Signaling Pathway
The canonical pathway for extracellular adenosine production involves two key ectonucleotidases, CD39 and CD73. Initially, extracellular adenosine triphosphate (ATP), often released by stressed or dying tumor cells, is hydrolyzed by CD39 to AMP. Subsequently, CD73, a glycosylphosphatidylinositol (GPI)-anchored protein on the cell surface, dephosphorylates AMP to produce adenosine.[1][2] This extracellular adenosine then binds to A2A and A2B receptors on various immune cells, such as T cells and natural killer (NK) cells, triggering downstream signaling that suppresses their activation, proliferation, and cytotoxic functions.[3] Small molecule inhibitors like AB680 are designed to competitively bind to the active site of CD73, blocking the hydrolysis of AMP and thereby reducing the concentration of immunosuppressive adenosine in the TME.[3][4]
Quantitative Preclinical Data for AB680 (Quemliclustat)
The following tables summarize the key quantitative data from the preclinical evaluation of AB680, a potent and selective small molecule inhibitor of CD73.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Assay Type | Value | Reference |
|---|---|---|---|---|
| Ki | Human | Enzymatic | 5 pM | [3][4] |
| IC50 | Human | CD8+ T-cells | < 0.01 nM | [5] |
| IC50 | Mouse | T-cells | Sub-nanomolar | [3] |
| Selectivity | Human | Against related ecto-nucleotidases | > 10,000-fold |[5] |
Table 2: Pharmacokinetic Profile
| Species | Administration | Key Findings | Reference |
|---|---|---|---|
| Rodent | IV | Low plasma clearance, long half-life | [3][4] |
| Non-rodent | IV | Low plasma clearance, long half-life | [3][4] |
| Human (projected) | IV | Suitable for biweekly (Q2W) administration |[4][5] |
Table 3: In Vivo Efficacy
| Tumor Model | Treatment | Key Outcome | Reference |
|---|
| Syngeneic Melanoma (Mouse) | AB680 + anti-PD-1 | Increased antitumor activity compared to anti-PD-1 alone |[3] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of a CD73 inhibitor's target profile. The following are representative protocols for key experiments.
Protocol 1: CD73 Enzymatic Activity Assay (Malachite Green Assay)
-
Principle: This colorimetric assay quantifies the inorganic phosphate (B84403) released from the hydrolysis of AMP by CD73. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.[5]
-
Materials:
-
Recombinant human CD73 enzyme or CD73-expressing cells (e.g., CHO-CD73).[5]
-
AMP (substrate).
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and CaCl2).
-
AB680 or other test compounds.
-
Malachite green reagent.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Add assay buffer, CD73 enzyme/cells, and varying concentrations of the inhibitor (AB680) to the wells of a microplate.
-
Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding AMP to each well.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., ~620 nm).
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.
-
Protocol 2: Cellular T-Cell Proliferation Assay
-
Principle: This assay assesses the ability of a CD73 inhibitor to reverse the anti-proliferative effect of AMP-generated adenosine on T-cells. T-cell proliferation is often measured by the dilution of a fluorescent dye like CFSE or CellTrace Violet.[3]
-
Materials:
-
Isolated human or mouse CD4+ and/or CD8+ T-cells.[3]
-
Cell proliferation dye (e.g., CellTrace Violet).[3]
-
T-cell activation beads (e.g., anti-CD2/CD3/CD28).[3]
-
AMP.
-
EHNA (an adenosine deaminase inhibitor, to prevent adenosine breakdown).[3]
-
AB680 or other test compounds.
-
Cell culture medium and supplements.
-
Flow cytometer.
-
-
Procedure:
-
Label isolated T-cells with CellTrace Violet dye.
-
Plate the labeled T-cells and activate them with anti-CD2/CD3/CD28 beads.
-
Add varying concentrations of the CD73 inhibitor (AB680) and incubate for 1 hour at 37°C.[3]
-
Add AMP and EHNA to the wells to induce adenosine-mediated suppression.[3]
-
Incubate the cells for 3 days at 37°C.[3]
-
Harvest the cells and analyze the dilution of the CellTrace Violet dye by flow cytometry to quantify cell proliferation.
-
Assess the reversal of suppression by the inhibitor at different concentrations.
-
Protocol 3: In Vivo Syngeneic Mouse Tumor Model
-
Principle: This experiment evaluates the anti-tumor efficacy of the CD73 inhibitor, alone or in combination with other immunotherapies, in immunocompetent mice bearing a syngeneic tumor.
-
Materials:
-
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, AB680 alone, anti-PD-1 alone, AB680 + anti-PD-1).
-
Administer the treatments according to a predefined schedule and route.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, immune cell infiltration).
-
Compare tumor growth curves between the different treatment groups to determine efficacy.
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical development workflow for a novel CD73 inhibitor.
Conclusion
The preclinical profile of small molecule inhibitors like AB680 (quemliclustat) and OP-5244 demonstrates that potent and selective targeting of CD73 is an achievable and promising therapeutic strategy.[1][3] These agents effectively block the production of immunosuppressive adenosine, leading to the restoration of anti-tumor immune responses in vitro and enhanced tumor control in vivo, particularly in combination with checkpoint inhibitors.[3][6] The comprehensive characterization of their potency, selectivity, pharmacokinetic properties, and efficacy through the detailed experimental protocols outlined in this guide is crucial for their successful translation into clinical development for the treatment of cancer.
References
- 1. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Technical Guide: The Impact of Small Molecule CD73 Inhibitors on T Cell Function
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No public data was found for a compound specifically named "CD73-IN-15". This guide provides a representative overview of the effects of a potent and selective small molecule CD73 inhibitor (referred to herein as CD73-SMi ) on T cell function, based on publicly available preclinical data for similar molecules.
Introduction: CD73 as a Target in Immuno-Oncology
The ecto-5'-nucleotidase CD73 is a critical enzyme in the tumor microenvironment (TME) that contributes to immune evasion.[1] CD73 catalyzes the dephosphorylation of adenosine (B11128) monophosphate (AMP) to adenosine, a potent immunosuppressive molecule.[1] Elevated concentrations of adenosine in the TME suppress the activity of various immune cells, most notably T cells, thereby hindering an effective anti-tumor immune response.[1][2] The inhibition of CD73 is a promising therapeutic strategy to reverse this immunosuppression and enhance the efficacy of cancer immunotherapies.[3][4] Small molecule inhibitors of CD73 offer potential advantages in terms of oral bioavailability and tissue penetration. This guide details the effects of a representative small molecule CD73 inhibitor, CD73-SMi, on T cell function, presenting key quantitative data, experimental methodologies, and pathway visualizations.
The CD73-Adenosine Signaling Pathway and its Impact on T Cells
The generation of immunosuppressive adenosine in the TME is primarily a two-step enzymatic process. Extracellular ATP, released from dying tumor cells, is first converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP to adenosine.[2][5] Adenosine then binds to A2A and A2B receptors on the surface of T cells, triggering intracellular signaling cascades that lead to increased cyclic AMP (cAMP) levels.[6][7] This elevation in cAMP has pleiotropic inhibitory effects on T cell function, including suppression of T cell receptor (TCR) signaling, reduced proliferation, and decreased production of effector cytokines such as interferon-gamma (IFN-γ).[6][8]
Quantitative Data on the Effect of CD73-SMi on T Cell Function
The following tables summarize the representative quantitative data on the effects of CD73-SMi on key aspects of T cell function, based on preclinical studies of similar small molecule inhibitors.
Table 1: In Vitro Inhibition of Adenosine Production
| Assay Component | Concentration | Result |
| CD73-SMi (IC50) | 0.2 nM | Inhibition of adenosine generation from AMP by human ovarian cancer cells (SKOV-3)[9] |
| Selectivity vs. other ecto-nucleotidases | >10,000-fold | High selectivity for CD73 over CD39, NTPDase2, NTPDase3, and NTPDase8[9] |
Table 2: Reversal of AMP-Mediated T Cell Suppression by CD73-SMi
| T Cell Type | Parameter Measured | Condition | % Reversal of Suppression |
| Human CD8+ T Cells | Proliferation (CFSE dilution) | + AMP (50 µM) | Robust rescue observed[9] |
| Human CD8+ T Cells | Activation (CD25 expression) | + AMP (50 µM) | Robust rescue observed[9] |
| Human CD8+ T Cells | IFN-γ Production | + AMP (50 µM) | Robust rescue observed[9] |
| Human CD8+ T Cells | Granzyme B Production | + AMP (50 µM) | Robust rescue observed[9] |
| Mouse CD8+ T Cells | Proliferation (CFSE dilution) | + AMP (50 µM) | Robust rescue observed[9] |
| Mouse CD8+ T Cells | IFN-γ Production | + AMP (50 µM) | Robust rescue observed[9] |
Table 3: Effect of CD73-SMi on T Cell Exhaustion Markers
| T Cell Subpopulation | Marker | Treatment | Change in Expression |
| Tumor-Infiltrating CD8+ T Cells | PD-1 | CD73 blockade | Downregulation[5] |
| Tumor-Infiltrating CD4+ T Cells | PD-1 | CD73 blockade | Downregulation[5] |
| Tumor-Infiltrating CD8+ T Cells | CTLA-4 | CD73 blockade | Downregulation[5] |
| Tumor-Infiltrating CD4+ T Cells | CTLA-4 | CD73 blockade | Downregulation[5] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of CD73-SMi on T cell function.
4.1. CD73 Enzymatic Activity Assay (Malachite Green Assay)
-
Principle: This assay measures the amount of inorganic phosphate (B84403) released from the hydrolysis of AMP by CD73. The phosphate is detected colorimetrically using a malachite green reagent.
-
Materials:
-
Procedure:
-
Seed CD73-expressing cells in a 96-well plate and allow them to adhere.
-
Wash the cells with assay buffer.
-
Add varying concentrations of CD73-SMi to the wells and pre-incubate.
-
Initiate the enzymatic reaction by adding AMP (e.g., 25 µM) to each well.[9]
-
Incubate for a defined period (e.g., 50 minutes) at 37°C.[9]
-
Stop the reaction and add the malachite green reagent to each well.
-
Measure the absorbance at 620 nm.
-
Calculate the concentration of inorganic phosphate from a standard curve and determine the IC50 of the inhibitor.
-
4.2. T Cell Proliferation Assay (CFSE Dilution)
-
Principle: T cells are labeled with the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity is halved, allowing for the quantification of proliferation by flow cytometry.
-
Materials:
-
Procedure:
-
Label T cells with CFSE according to the manufacturer's protocol.
-
Pre-treat the CFSE-labeled T cells with CD73-SMi or a vehicle control for 1 hour.[9]
-
Stimulate the T cells with anti-CD3/CD28 antibodies in the presence or absence of AMP (e.g., 50 µM).[9]
-
Culture the cells for 3 days.[9]
-
Harvest the cells and analyze the CFSE dilution by flow cytometry, gating on the T cell population of interest (e.g., CD8+).
-
4.3. IFN-γ Release Assay (ELISA)
-
Principle: This assay quantifies the amount of IFN-γ secreted by T cells into the culture supernatant upon stimulation, using an enzyme-linked immunosorbent assay (ELISA).
-
Materials:
-
Human or mouse T cells
-
T cell activation reagents (e.g., anti-CD3/CD28 antibodies)
-
AMP
-
CD73-SMi
-
IFN-γ ELISA kit
-
96-well ELISA plate
-
Plate reader
-
-
Procedure:
-
Set up T cell cultures as described in the proliferation assay (without CFSE labeling).
-
After the 3-day culture period, collect the cell culture supernatants.
-
Perform the IFN-γ ELISA on the supernatants according to the kit manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of IFN-γ from a standard curve.
-
4.4. Adenosine Concentration Measurement in Cell Culture
-
Principle: The concentration of adenosine in cell-free supernatants can be measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.
-
Materials:
-
Cell-free culture supernatant
-
Internal standard
-
Formic acid
-
HPLC auto-sampler vials
-
LC-MS/MS system
-
-
Procedure:
-
Blot cell-free supernatant onto Whatman paper and extract with methanol containing an internal standard for 90 minutes at 45°C.[10]
-
Evaporate an aliquot of the extract to dryness under nitrogen at 60°C.[10]
-
Reconstitute the sample in 0.1% formic acid and transfer to an HPLC vial.[10]
-
Perform the analysis using an LC-MS/MS system.
-
Visualizations of Experimental Workflow and Logical Relationships
Conclusion
Small molecule inhibitors of CD73, such as the representative CD73-SMi detailed in this guide, effectively block the production of immunosuppressive adenosine in the tumor microenvironment. This leads to a significant restoration of T cell function, including enhanced proliferation, increased effector cytokine production, and a reversal of the exhausted T cell phenotype. The preclinical data strongly support the continued development of CD73 inhibitors as a promising strategy in cancer immunotherapy, both as monotherapy and in combination with other immune checkpoint inhibitors. Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of this class of drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific blockade CD73 alters the ‘exhausted’ phenotype of T cells in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Much Ado about Adenosine: Adenosine Synthesis and Function in Regulatory T Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Adenosine in Cancer Immunotherapy to Enhance T-Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Lymphocyte Function by Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 2.7. Adenosine concentration measurement in cell culture medium [bio-protocol.org]
In Vitro Characterization of CD73-IN-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of CD73-IN-15, a potent non-nucleoside inhibitor of the ecto-5'-nucleotidase (CD73) enzyme. This document details the available quantitative data, outlines key experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to CD73 and its Inhibition
CD73, also known as ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the tumor microenvironment (TME). It catalyzes the dephosphorylation of adenosine (B11128) monophosphate (AMP) to adenosine.[1] Extracellular adenosine is a potent immunosuppressive molecule that dampens the anti-tumor immune response by inhibiting the activity of immune cells such as T cells and natural killer (NK) cells.[2] Elevated levels of adenosine in the TME are associated with tumor progression, metastasis, and resistance to therapy.[3]
This compound (also referred to as compound 12f) is a novel, non-nucleoside inhibitor of CD73. It belongs to a class of malonic acid derivatives that interact with the dizinc (B1255464) ions in the catalytic site of the enzyme, representing a promising avenue for cancer immunotherapy.[4] By blocking the production of immunosuppressive adenosine, this compound has the potential to restore and enhance anti-tumor immunity.
Quantitative Data Summary
The inhibitory potency of this compound has been determined through various in vitro assays. The following table summarizes the key quantitative data reported for this compound.
| Compound Name | Target | Assay Type | Cell Line | IC50 | Reference |
| This compound (12f) | Human CD73 | Enzymatic Activity | - | 60 nM | [4] |
| This compound (12f) | Human CD73 | Cellular Activity | MDA-MB-231 | 40 nM | [4] |
Signaling Pathway
The canonical CD73-adenosine signaling pathway is a key process in the generation of an immunosuppressive tumor microenvironment. The following diagram illustrates the sequential enzymatic reactions leading to adenosine production and its subsequent effects on immune cells.
Caption: The CD73-adenosine signaling pathway.
Experimental Protocols
The following sections describe representative methodologies for the in vitro characterization of CD73 inhibitors like this compound. While the specific parameters for the characterization of this compound are detailed in the primary literature, these protocols outline the standard procedures for biochemical and cell-based assays.
Biochemical Assay: Malachite Green-Based Phosphate (B84403) Detection
This colorimetric assay quantifies the enzymatic activity of CD73 by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP.
Principle: The malachite green molybdate (B1676688) reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically. The amount of phosphate detected is directly proportional to the CD73 activity.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine 5'-monophosphate (AMP) substrate
-
This compound or other test compounds
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and CaCl2)
-
Malachite green molybdate reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of recombinant CD73 enzyme in assay buffer.
-
Add the CD73 enzyme solution to the wells of a 96-well plate.
-
Add serial dilutions of this compound or control compounds to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the AMP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the malachite green molybdate reagent.
-
Measure the absorbance at a wavelength between 620-660 nm using a microplate reader.
-
Calculate the percent inhibition of CD73 activity for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Measuring CD73 Activity in MDA-MB-231 Cells
This assay measures the activity of endogenous CD73 on the surface of cancer cells, providing a more physiologically relevant assessment of inhibitor potency.
Principle: The activity of CD73 on intact cells is determined by measuring the conversion of exogenously added AMP to adenosine. The remaining AMP can be quantified using a luminescence-based assay, such as the CellTiter-Glo® assay, where AMP inhibits the luciferase reaction.
Materials:
-
MDA-MB-231 human breast cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or other test compounds
-
Adenosine 5'-monophosphate (AMP)
-
Luminescence-based AMP detection kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed MDA-MB-231 cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Add serial dilutions of this compound or control compounds to the cells and pre-incubate for a specified time at 37°C.
-
Add AMP to the wells to start the reaction and incubate at 37°C for a defined period.
-
Stop the reaction and measure the amount of remaining AMP using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to CD73 activity.
-
Calculate the percent inhibition of cellular CD73 activity and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro characterization of a novel CD73 inhibitor.
Caption: A generalized workflow for the in vitro characterization of a CD73 inhibitor.
Conclusion
This compound is a potent inhibitor of CD73 with demonstrated activity in both biochemical and cellular assays. The methodologies described in this guide provide a framework for the in vitro characterization of this and other novel CD73 inhibitors. Further investigation into its mechanism of action and its effects on downstream immune signaling will be crucial for its continued development as a potential cancer immunotherapeutic agent.
References
The Advent of CD73-IN-15: A Novel Non-Nucleoside Inhibitor Targeting the Adenosinergic Axis in Cancer
A Technical Deep Dive for Researchers and Drug Development Professionals
Executive Summary
The tumor microenvironment's ability to suppress the host immune response is a significant hurdle in oncology. A key player in this immunosuppression is the ecto-5'-nucleotidase, CD73, which catalyzes the final step in the production of adenosine (B11128), a potent inhibitor of T-cell and natural killer (NK) cell function. The targeting of CD73 has therefore emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth analysis of a novel, potent, non-nucleoside inhibitor of CD73, designated CD73-IN-15 (also referred to as compound 12f). We will explore its mechanism of action, preclinical efficacy, and the experimental methodologies underpinning its evaluation, offering a comprehensive resource for researchers and drug development professionals in the field of immuno-oncology.
Introduction: The Rationale for Targeting CD73 in Cancer
Extracellular adenosine, generated predominantly through the enzymatic cascade of CD39 and CD73, accumulates in the tumor microenvironment and signals through adenosine receptors on immune cells, leading to a dampened anti-tumor immune response.[1][2] High expression of CD73 has been correlated with poor prognosis in various cancers.[1][2] Consequently, the inhibition of CD73 presents a compelling therapeutic strategy to reverse this immunosuppression and enhance the efficacy of other cancer treatments, including chemotherapy and immune checkpoint blockade.
This compound is a recently developed small molecule inhibitor that distinguishes itself as a non-nucleoside analog. This characteristic is significant as it may circumvent the potential for metabolism into adenosine analogs, a theoretical risk associated with conventional nucleotide-based inhibitors.[1][2] This guide will now delve into the specific preclinical data and experimental protocols associated with this compound.
Quantitative Data Summary
The preclinical evaluation of this compound has yielded significant quantitative data regarding its potency and efficacy. This information is summarized in the tables below for clear comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical Assay | Human CD73 | 60 | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Murine Tumor Model
| Treatment Group | Tumor Growth Inhibition (%) | p-value | Reference |
| This compound (compound 12f) | Significant (exact % not specified in abstract) | < 0.05 (inferred) | [1][2] |
| This compound + Chemotherapy | Enhanced efficacy (synergistic effect) | Not specified | [1][2] |
| This compound + Checkpoint Inhibitor | Enhanced efficacy (synergistic effect) | Not specified | [1][2] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of CD73, thereby blocking the conversion of adenosine monophosphate (AMP) to adenosine. This reduction in adenosine levels within the tumor microenvironment is hypothesized to restore the function of suppressed immune cells, such as T cells and NK cells, allowing for a more robust anti-tumor immune response.
Caption: The CD73-adenosinergic signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.
In Vitro CD73 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human CD73.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CD73 enzyme is used. The substrate, adenosine monophosphate (AMP), is prepared in a suitable buffer.
-
Inhibitor Preparation: this compound is serially diluted to a range of concentrations.
-
Reaction: The CD73 enzyme is incubated with the various concentrations of this compound. The enzymatic reaction is initiated by the addition of AMP.
-
Detection: The amount of adenosine produced is quantified. This is often done using a colorimetric or fluorescent assay that detects the phosphate (B84403) released during the hydrolysis of AMP or by direct measurement of adenosine via HPLC.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro CD73 inhibition assay.
In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with other anti-cancer agents, in a mouse tumor model.
Methodology:
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) are used.
-
Tumor Cell Implantation: A syngeneic tumor cell line that expresses CD73 (e.g., MC38 colon adenocarcinoma) is implanted subcutaneously into the mice.
-
Treatment Groups: Once tumors reach a palpable size, mice are randomized into different treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
Checkpoint inhibitor (e.g., anti-PD-1 antibody) alone
-
This compound in combination with chemotherapy
-
This compound in combination with a checkpoint inhibitor
-
-
Drug Administration: this compound and other agents are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated. Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
Caption: Workflow for the in vivo tumor growth inhibition study.
Conclusion and Future Directions
This compound has demonstrated potent and specific inhibition of CD73 in preclinical models, leading to significant anti-tumor efficacy, particularly when used in combination with standard-of-care therapies. As a non-nucleoside inhibitor, it represents a promising new avenue in the development of CD73-targeted therapies. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile, is warranted. The data presented herein provide a strong rationale for the continued development of this compound as a novel agent for cancer immunotherapy. The detailed protocols and structured data serve as a valuable resource for researchers aiming to build upon these foundational findings.
References
exploring the downstream effects of CD73-IN-15
An In-depth Technical Guide to the Downstream Effects of CD73 Inhibition by AB680 (Quemliclustat)
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: The ecto-5'-nucleotidase CD73 is a critical enzyme in the adenosine (B11128) signaling pathway, which plays a significant role in tumor immune evasion. Inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of the downstream effects of a potent and selective small-molecule CD73 inhibitor, AB680 (Quemliclustat). We delve into its mechanism of action, impact on immune cell function, and its potential in combination therapies. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the core biological processes involved. While the user requested information on "CD73-IN-15," publicly available data on this specific compound is limited. Therefore, this guide focuses on the well-characterized inhibitor AB680 to represent the downstream effects of this class of molecules.
Core Mechanism of Action
CD73, expressed on various cell types including cancer and immune cells, catalyzes the conversion of extracellular adenosine monophosphate (AMP) to adenosine.[1] Adenosine, in turn, acts as a potent immunosuppressive molecule within the tumor microenvironment (TME) by binding to its receptors on immune cells, thereby dampening their anti-tumor activity.[1][2]
CD73 inhibitors, such as AB680, are designed to block the enzymatic activity of CD73.[1] By doing so, they prevent the production of immunosuppressive adenosine, effectively "releasing the brakes" on the immune system and allowing for a more robust anti-cancer response.[1] AB680 is a highly potent and selective inhibitor of CD73, with a Ki of 5 pM, and it demonstrates over 10,000-fold selectivity against the related ecto-nucleotidase CD39.[2][3]
Downstream Effects on the Immune System
The reduction of adenosine in the TME through CD73 inhibition leads to a cascade of positive downstream effects on various immune cell populations, ultimately enhancing anti-tumor immunity.
Restoration of T-Cell Function
Adenosine is known to suppress T-cell receptor (TCR) signaling, which leads to decreased proliferation, cytokine production (e.g., IFN-γ and IL-2), and cytotoxicity of T-cells.[3] Inhibition of CD73 by AB680 reverses these effects, restoring the critical anti-tumor functions of T-cells.[3][4] Specifically, AB680 has been shown to effectively restore T-cell proliferation and cytokine secretion that were dampened by CD73-derived adenosine.[4][5]
Modulation of Other Immune Cells
Beyond T-cells, adenosine also negatively impacts the activity of Natural Killer (NK) cells and promotes the differentiation of immunosuppressive cell types like regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3] Inhibition of CD73 can help to reverse these immunosuppressive effects.[3] For instance, CD73 inhibition has been shown to suppress NK cell maturation and cytotoxicity.[6]
Synergy with Immune Checkpoint Blockade
The immunosuppressive TME created by adenosine can limit the effectiveness of immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies.[3] By alleviating adenosine-mediated immunosuppression, CD73 inhibitors such as AB680 can act synergistically with ICIs to produce a more robust and durable anti-tumor immune response.[3][4] Preclinical studies have shown that the combination of AB680 with anti-PD-1 therapy increased antitumor activity in a melanoma mouse model.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of CD73 inhibition.
| Parameter | Inhibitor | Model System | Result | Reference |
| IC50 for CD73 Enzymatic Activity | AB680 | Isolated human CD8+ T cells | Dose-dependent inhibition | [4] |
| T-Cell Proliferation | AB680 | Human CD8+ T cells | Restoration of proliferation in the presence of AMP | [4][5] |
| IFN-γ Secretion | AB680 | Human CD8+ T cells | Restoration of IFN-γ secretion in the presence of AMP | [4] |
| Tumor Growth | anti-CD73 mAb | B16F10 melanoma model in CD73-deficient mice | Significantly reduced tumor growth | [7] |
| Metastasis | anti-CD73 mAb | B16F10 melanoma model in CD73-deficient mice | Significantly reduced metastasis | [7] |
| Tumor Mass | FFX + AB680 | Pancreatic Ductal Adenocarcinoma model | Significantly decreased tumor mass (P < 0.01) | [8] |
| Metastases | FFX + AB680 | Pancreatic Ductal Adenocarcinoma model | Reduced liver metastases and eliminated lung metastases (P < 0.01) | [8] |
Signaling Pathways
The primary signaling pathway affected by CD73 inhibition is the adenosine signaling pathway. By preventing the conversion of AMP to adenosine, CD73 inhibitors block the activation of adenosine receptors (primarily A2A and A2B) on immune cells. This, in turn, prevents the downstream signaling cascades that lead to immunosuppression, such as the activation of the cAMP-PKA pathway and the inhibition of NF-κB signaling.[9] There is also evidence suggesting an interplay between adenosine metabolism and the STING (Stimulator of Interferon Genes) signaling pathway, where adenosine can limit STING-induced Type I IFN production.[8]
Caption: CD73 signaling pathway and its inhibition by AB680.
Experimental Protocols
CD73 Enzymatic Activity Assay (Colorimetric)
This assay is fundamental for determining the inhibitory potency of compounds against CD73.
-
Principle: Measures the amount of inorganic phosphate (B84403) released from the hydrolysis of AMP by CD73.
-
Reagents: Recombinant human CD73, AMP substrate, Malachite Green Phosphate Assay Kit.
-
Procedure:
-
Incubate recombinant CD73 with varying concentrations of the inhibitor (e.g., AB680) in a 96-well plate.
-
Initiate the reaction by adding AMP.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and add the Malachite Green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of phosphate produced.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: Workflow for the CD73 Enzymatic Activity Assay.
T-Cell Proliferation Assay
This assay assesses the ability of a CD73 inhibitor to restore T-cell proliferation in an immunosuppressive environment.
-
Principle: Measures the proliferation of T-cells in response to stimulation, in the presence or absence of AMP and a CD73 inhibitor.
-
Reagents: Isolated T-cells (e.g., from human PBMCs), T-cell activation beads (e.g., anti-CD3/CD28), AMP, CD73 inhibitor (e.g., AB680), and a proliferation dye (e.g., CFSE or BrdU).
-
Procedure:
-
Label isolated T-cells with a proliferation dye.
-
Culture the labeled T-cells in a 96-well plate.
-
Add T-cell activation beads to stimulate proliferation.
-
Add AMP to create an immunosuppressive environment.
-
Add varying concentrations of the CD73 inhibitor.
-
Incubate for 3-5 days.
-
Analyze T-cell proliferation by flow cytometry (for CFSE) or ELISA (for BrdU). Proliferating cells will show a dilution of the CFSE dye or incorporation of BrdU.
-
Caption: Workflow for the T-Cell Proliferation Assay.
Conclusion
Inhibition of CD73, exemplified by the potent and selective inhibitor AB680, represents a compelling strategy to counteract a key mechanism of tumor-induced immunosuppression. The downstream effects of blocking this enzyme are multifaceted, leading to the restoration of anti-tumor immunity, primarily through the revitalization of T-cell and NK cell function. The potential for synergistic effects with existing immunotherapies, such as immune checkpoint inhibitors, further highlights the therapeutic promise of targeting the CD73-adenosine axis in oncology. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential and optimal clinical application of CD73 inhibitors in various cancer types.
References
- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arcusbio.com [arcusbio.com]
- 6. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
The Role of CD73-IN-15 in Purinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CD73, or ecto-5'-nucleotidase, is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine (B11128) monophosphate (AMP) to the immunosuppressive molecule adenosine. In the tumor microenvironment (TME), elevated CD73 activity contributes to immune evasion and tumor progression. Consequently, the development of CD73 inhibitors has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a comprehensive overview of CD73-IN-15, a novel non-nucleoside inhibitor of CD73. We will delve into its mechanism of action within the purinergic signaling cascade, present its quantitative preclinical data, and provide detailed experimental methodologies for its evaluation.
Introduction: The CD73-Adenosine Axis in Cancer Immunity
Extracellular adenosine triphosphate (ATP), often released from dying cancer cells, acts as an immunostimulatory signal. However, in the TME, a two-step enzymatic cascade rapidly converts ATP into the immunosuppressive nucleoside, adenosine. The first step is mediated by CD39, which hydrolyzes ATP and adenosine diphosphate (B83284) (ADP) to AMP. The final and rate-limiting step is catalyzed by the glycosylphosphatidylinositol (GPI)-anchored cell surface enzyme CD73, which dephosphorylates AMP to adenosine.[1]
Adenosine then binds to A2A and A2B receptors on various immune cells, including T cells and natural killer (NK) cells, leading to a dampening of their anti-tumor functions.[2] This creates an immunosuppressive shield that allows tumors to evade immune destruction.[3] High expression of CD73 has been associated with poor prognosis in several cancer types.[4] Therefore, inhibiting CD73 is a rational therapeutic approach to reduce adenosine production, restore anti-tumor immunity, and potentially enhance the efficacy of other cancer therapies, including checkpoint inhibitors.[2]
This compound: A Potent Non-Nucleoside Inhibitor
This compound (also referred to as compound 12f) is a novel, potent, and non-nucleoside small molecule inhibitor of CD73.[5] Unlike conventional inhibitors that are analogues of AMP, non-nucleoside inhibitors like this compound may offer advantages in terms of specificity and metabolic stability.[5]
Quantitative Data Summary
The preclinical data for this compound demonstrates its potent inhibitory activity and promising in vivo efficacy.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 60 nM | Human | Biochemical | [1][5] |
Further in vivo efficacy and pharmacokinetic data are detailed in the primary publication but are summarized here for context. In mouse tumor models, this compound has shown excellent efficacy, particularly when used in combination with chemotherapeutic agents or other checkpoint inhibitors, leading to a reversal of immunosuppression.[1][5]
Mechanism of Action of this compound in Purinergic Signaling
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of CD73. By blocking the conversion of AMP to adenosine, this compound reduces the concentration of immunosuppressive adenosine in the extracellular space, particularly within the tumor microenvironment.
References
- 1. Discovery of Novel Non-Nucleoside Inhibitors Interacting with Dizinc Ions of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JCI - The 2025 Nobel Prize in Physiology or Medicine — a bridge to peripheral immune tolerance [jci.org]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of CD73 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of CD73 inhibitors, using a representative small molecule inhibitor, herein referred to as CD73-IN-15, as a model. The protocols are based on established methodologies from preclinical studies of various CD73 inhibitors and are intended to serve as a guide for researchers designing and executing in vivo efficacy and pharmacodynamic studies.
Introduction
CD73, or ecto-5'-nucleotidase (NT5E), is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine (B11128) monophosphate (AMP) to adenosine.[1][2] In the tumor microenvironment (TME), the accumulation of extracellular adenosine acts as a potent immunosuppressive signal, inhibiting the function of various immune cells, including T cells and natural killer (NK) cells.[3] This immunosuppression allows cancer cells to evade immune surveillance, promoting tumor growth, proliferation, and metastasis.[1] Consequently, targeting CD73 has emerged as a promising strategy in cancer immunotherapy.[3] This document outlines detailed protocols for the in vivo assessment of a novel CD73 inhibitor, this compound.
CD73-Adenosine Signaling Pathway
The canonical pathway of adenosine production in the TME involves the sequential dephosphorylation of adenosine triphosphate (ATP) released from stressed or dying cells. CD39, an ectonucleotidase, first converts ATP to AMP. Subsequently, CD73 hydrolyzes AMP to produce adenosine.[3] Adenosine then binds to its receptors, primarily A2A and A2B, on immune cells, leading to the suppression of anti-tumor immune responses.[3]
Preclinical Data Summary for Representative CD73 Inhibitors
The following tables summarize quantitative data from preclinical studies of various CD73 inhibitors in mouse tumor models. This data provides a basis for expected outcomes when testing a novel inhibitor like this compound.
Table 1: In Vivo Efficacy of CD73 Inhibitors in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | CD73 Inhibitor | Dosing Regimen | Outcome | Reference |
| CT26 Colon Carcinoma | BALB/c | anti-CD73 mAb (2C5) | 250 µ g/mouse , i.p., on days 6, 9, 12, 15 | Significant reduction in tumor growth | [4] |
| 4T1 Breast Cancer | BALB/c | anti-CD73 mAb (CD73-46) | 250 µ g/mouse , i.p., on days 6, 9, 12, 15 | Significant inhibition of tumor growth | [4] |
| B16-F10 Melanoma | C57BL/6 | APCP | 10 mg/kg, i.p., every 3 days | Significant tumor regression | [5] |
| MC38 Colorectal Cancer | C57BL/6 | anti-CD73 mAb | 10 mg/kg, i.p., twice weekly | Improved survival and tumor growth inhibition | [6] |
| EG7 Lymphoma | C57BL/6 | APCP | 20 mg/kg, i.v., on days 5, 7, 9, 12 | Reduced tumor growth | [7] |
Table 2: Pharmacodynamic Effects of CD73 Inhibition in the Tumor Microenvironment
| Tumor Model | Treatment | Biomarker Change | Outcome | Reference |
| CT26 | anti-CD73 + anti-PD-L1 + Chemo | Increased cytotoxic lymphocytes | Enhanced anti-tumor activity | [6] |
| B16-F10 | APCP | Increased Th1 and Th17 cytokines | Tumor regression | [5] |
| MC38-ova | CD73 knockout | Increased tumor-infiltrating CD8+ T cells | Resistance to tumor growth | [7] |
Experimental Protocols
The following are detailed protocols for evaluating the in vivo efficacy and pharmacodynamics of this compound.
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
This protocol outlines a typical efficacy study to determine the anti-tumor activity of this compound as a monotherapy and in combination with an immune checkpoint inhibitor.
1. Animal Model and Tumor Cell Line:
-
Animal Strain: BALB/c or C57BL/6 mice (female, 6-8 weeks old).
-
Tumor Cell Line: CT26 (colon carcinoma, syngeneic to BALB/c) or MC38 (colon adenocarcinoma, syngeneic to C57BL/6).
-
Cell Culture: Culture tumor cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
2. Tumor Implantation:
-
Harvest tumor cells during the logarithmic growth phase.
-
Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
3. Treatment Groups and Administration:
-
Randomize mice into treatment groups (n=8-10 mice per group) when tumors reach a palpable size (e.g., 50-100 mm³).
-
Group 1: Vehicle control (formulation buffer for this compound).
-
Group 2: this compound (dose to be determined by formulation and preliminary studies, e.g., 10 mg/kg).
-
Group 3: anti-PD-1 antibody (e.g., 10 mg/kg).
-
Group 4: this compound + anti-PD-1 antibody.
-
-
Administration Route: Intraperitoneal (i.p.) or oral (p.o.) for this compound, and i.p. for the antibody.
-
Dosing Schedule: Administer treatments twice weekly for 2-3 weeks.
4. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight twice weekly as an indicator of general health and treatment toxicity.
-
Survival: Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if they show signs of significant morbidity. Record the date of euthanasia for survival analysis.
5. Data Analysis:
-
Plot mean tumor growth curves for each group.
-
Perform statistical analysis (e.g., two-way ANOVA) to compare tumor growth between groups.
-
Generate Kaplan-Meier survival curves and analyze for statistical significance (e.g., log-rank test).
Protocol 2: Pharmacodynamic Analysis of the Tumor Microenvironment
This protocol describes the collection and analysis of tumors to assess the biological effects of this compound on the immune landscape.
1. Sample Collection:
-
At a predetermined time point after treatment initiation (e.g., day 14) or when tumors reach a specific size, euthanize a subset of mice from each treatment group (n=3-5 per group).
-
Surgically excise tumors and divide them for different analyses.
2. Flow Cytometric Analysis of Tumor-Infiltrating Leukocytes (TILs):
-
Mechanically and enzymatically digest a portion of the tumor to create a single-cell suspension.
-
Stain the cells with a panel of fluorescently-labeled antibodies to identify and quantify immune cell populations (e.g., CD8+ T cells, CD4+ T cells, regulatory T cells, NK cells, myeloid-derived suppressor cells).
-
Analyze the stained cells using a flow cytometer.
3. Cytokine and Chemokine Profiling:
-
Homogenize a portion of the tumor tissue to extract proteins.
-
Use a multiplex immunoassay (e.g., Luminex) or ELISA to measure the levels of key cytokines and chemokines (e.g., IFN-γ, TNF-α, CXCL9, CXCL10).
4. Immunohistochemistry (IHC):
-
Fix a portion of the tumor in formalin and embed it in paraffin.
-
Section the paraffin-embedded tissue and perform IHC staining for markers of interest (e.g., CD8, FoxP3) to visualize the spatial distribution of immune cells within the tumor.
5. Data Analysis:
-
Quantify the percentage and absolute number of different immune cell populations from flow cytometry data.
-
Determine the concentration of cytokines and chemokines in the tumor lysates.
-
Score and quantify the IHC staining to assess the infiltration of immune cells.
-
Compare the results between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 3. Frontiers | CD73: agent development potential and its application in diabetes and atherosclerosis [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of CD73-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase (eN), is a cell-surface enzyme that plays a critical role in tumor immune evasion.[1][2][3] It is the final enzyme in the purinergic signaling pathway that converts adenosine (B11128) monophosphate (AMP) to adenosine.[4][5][6] Extracellular adenosine in the tumor microenvironment has potent immunosuppressive effects, inhibiting the activity of various immune cells, including T cells and natural killer (NK) cells, thereby allowing cancer cells to escape immune surveillance.[1][3][7] The upregulation of CD73 is observed in many cancer types and is often associated with poor prognosis.[4][5] Therefore, inhibiting CD73 activity is a promising strategy in cancer immunotherapy.[4][8] CD73-IN-15 is a potent and selective inhibitor of CD73, and this document provides detailed protocols for cell-based assays to characterize its activity.
CD73 Signaling Pathway
CD73 is a key enzyme in the adenosine-mediated immunosuppressive pathway. Extracellular ATP, released from stressed or dying cells, is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73, anchored to the cell membrane, hydrolyzes AMP into adenosine.[6][9] Adenosine then binds to its receptors (A2A and A2B) on immune cells, leading to an increase in intracellular cAMP levels. This signaling cascade ultimately suppresses immune cell activation, proliferation, and effector functions, creating an immunosuppressive tumor microenvironment.[1][10]
Quantitative Data Summary
The following table summarizes the expected quantitative data for this compound based on the described assays.
| Assay Type | Cell Line | Parameter | This compound Value | Control Inhibitor (APCP) |
| Enzymatic Activity | ||||
| AMP-Glo™ Assay | MDA-MB-231 | IC50 (nM) | Value | ~300 nM |
| Malachite Green Assay | A375 | IC50 (nM) | Value | ~500 nM |
| HPLC-Based Assay | SK-OV-3 | % Inhibition at 1µM | Value | ~90% |
| Functional Assays | ||||
| T-Cell Proliferation | Jurkat (co-cultured with MDA-MB-231) | EC50 (nM) | Value | N/A |
| T-Cell Activation (IFN-γ) | Primary Human T-Cells (co-cultured with A375) | Fold Increase at 1µM | Value | N/A |
Note: "Value" indicates where experimental data for this compound should be inserted. APCP (α,β-methylene-ADP) is a known competitive inhibitor of CD73.
Experimental Protocols
Cell-Based CD73 Enzymatic Activity Assays
These assays directly measure the catalytic activity of CD73 on the cell surface by quantifying the product (adenosine or phosphate) or the remaining substrate (AMP).
This is a luminescence-based assay that measures the amount of AMP remaining in a reaction.[11] A decrease in AMP consumption corresponds to the inhibition of CD73 activity.
Protocol:
-
Cell Seeding: Seed CD73-expressing cancer cells (e.g., MDA-MB-231) in a white, clear-bottom 96-well plate at a density of 2 x 104 cells/well and incubate overnight.
-
Inhibitor Treatment: Wash the cells once with assay buffer (e.g., HBSS). Add serial dilutions of this compound or a control inhibitor (e.g., APCP) to the wells and incubate for 30 minutes at 37°C.
-
Enzymatic Reaction: Add AMP substrate to a final concentration of 10 µM and incubate for 30-60 minutes at 37°C.
-
AMP Detection:
-
Add AMP-Glo™ Reagent I, which stops the CD73 reaction and depletes any remaining ATP. Incubate for 60 minutes at room temperature.
-
Add AMP-Glo™ Reagent II, which converts AMP to ADP, then to ATP. Incubate for 30 minutes at room temperature.
-
Add the AMP Detection Solution, which contains luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the AMP concentration. Incubate for 20 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to CD73 activity.
This colorimetric assay measures the amount of inorganic phosphate (B84403) released from the hydrolysis of AMP by CD73.[12]
Protocol:
-
Cell Seeding: Seed CD73-expressing cells (e.g., A375 melanoma cells) in a 96-well plate at 2 x 104 cells/well and allow them to adhere overnight.
-
Inhibitor Incubation: Wash cells with a phosphate-free buffer (e.g., Tris-buffered saline). Add varying concentrations of this compound and incubate for 30 minutes at 37°C.
-
Substrate Addition: Add AMP to a final concentration of 100 µM and incubate for 30-60 minutes at 37°C.
-
Phosphate Detection:
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the Malachite Green reagent to each well.
-
Incubate for 15-20 minutes at room temperature for color development.
-
-
Data Analysis: Measure the absorbance at 620-640 nm. The absorbance is directly proportional to the amount of phosphate produced and thus to CD73 activity.
This method provides a direct and highly sensitive measurement of both the substrate (AMP) and the product (adenosine).[13][14]
Protocol:
-
Cell Culture and Treatment: Culture CD73-positive cells (e.g., SK-OV-3 ovarian cancer cells) to confluency in 6-well plates. Treat the cells with this compound for 1 hour.
-
Enzymatic Reaction: Add AMP (e.g., 50 µM) to the cell culture medium and incubate for 1-2 hours at 37°C.
-
Sample Collection and Preparation:
-
Collect the cell culture supernatant.
-
To precipitate proteins, add perchloric acid to the supernatant, vortex, and centrifuge.
-
Neutralize the supernatant with potassium carbonate.
-
-
HPLC Analysis:
-
Data Quantification: Calculate the concentrations of AMP and adenosine by comparing the peak areas to those of known standards. Inhibition of CD73 will result in lower adenosine and higher AMP levels.
Functional Cell-Based Assays
These assays assess the downstream effects of CD73 inhibition on immune cell function.
This assay measures the ability of this compound to restore T-cell proliferation that is suppressed by adenosine produced by cancer cells.
Protocol:
-
Cancer Cell Seeding: Seed CD73-expressing cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to form a monolayer.
-
T-Cell Labeling and Addition: Label Jurkat T-cells or primary human T-cells with a proliferation dye (e.g., CFSE). Add the labeled T-cells to the cancer cell monolayer.
-
Treatment and Stimulation: Add this compound at various concentrations, along with AMP (to serve as the substrate for adenosine production) and a T-cell stimulus (e.g., anti-CD3/CD28 beads or PHA).
-
Co-incubation: Incubate the co-culture for 72-96 hours.
-
Proliferation Analysis: Harvest the T-cells and analyze the dilution of the proliferation dye by flow cytometry. A decrease in fluorescence intensity indicates cell division.
This assay quantifies the restoration of T-cell activation by measuring the secretion of pro-inflammatory cytokines like IFN-γ.
Protocol:
-
Co-culture Setup: Establish a co-culture of CD73-positive cancer cells and primary human T-cells as described above.
-
Inhibitor and Stimulant Addition: Add serial dilutions of this compound, AMP, and a T-cell stimulus.
-
Incubation: Incubate the co-culture for 48-72 hours.
-
Cytokine Measurement: Collect the culture supernatant and measure the concentration of IFN-γ using an ELISA kit according to the manufacturer's instructions.
Conclusion
The described cell-based assays provide a comprehensive framework for evaluating the activity of the CD73 inhibitor, this compound. By employing a combination of direct enzymatic assays and functional co-culture models, researchers can thoroughly characterize the potency and mechanism of action of this compound, providing crucial data for its preclinical and clinical development.
References
- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CD73 on tumor cells impairs anti-tumor T cell responses: a novel mechanism of tumor-induced immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 7. Unlocking the Potential of CD73 Inhibitors: Enhancing CD8+ T Cell Responses and Combating Tumor Growth [synapse.patsnap.com]
- 8. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Enhanced expression of CD39 and CD73 on T cells in the regulation of anti-tumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMP-Glo™ Assay [promega.com]
- 12. CD73 activity in cells [bio-protocol.org]
- 13. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CD73-IN-15 Dosage and Administration in Mice
Introduction
CD73, an ecto-5'-nucleotidase, is a critical enzyme in the adenosine (B11128) signaling pathway, which plays a significant role in tumor immune evasion. By converting adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 helps create a tumor microenvironment that is hostile to anti-tumor immune responses. Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy.
This document provides detailed application notes and protocols for the dosage and administration of the novel, non-nucleoside small molecule CD73 inhibitor, CD73-IN-15 (also referred to as compound 12f), in murine models. Research has demonstrated that in mouse tumor models, compound 12f exhibits excellent efficacy and reverses immunosuppression when used in combination with chemotherapeutic agents or checkpoint inhibitors[1]. These protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical in vivo studies.
CD73 Signaling Pathway
The diagram below illustrates the canonical pathway of extracellular adenosine production and the point of inhibition by CD73 inhibitors like this compound.
Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.
Quantitative Data Presentation
The following tables summarize the in vivo administration details for this compound (compound 12f) as described in a study by Shi et al. (2024)[1].
Table 1: this compound (Compound 12f) Dosage and Administration in Mice
| Parameter | Details | Reference |
| Compound | This compound (Compound 12f) | [1] |
| Mouse Strain | BALB/c | [1] |
| Tumor Model | CT26 Syngeneic Model | [1] |
| Administration Route | Oral gavage | [1] |
| Dosage | 50 mg/kg | [1] |
| Dosing Frequency | Once daily (QD) | [1] |
| Vehicle | 0.5% CMC-Na (carboxymethylcellulose sodium) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice.
Materials:
-
This compound (Compound 12f) powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the number of mice, their average weight, the dosage (50 mg/kg), and the dosing volume (typically 100 µL or 0.1 mL per 20 g mouse, which corresponds to a 5 mg/mL solution).
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add the required volume of 0.5% CMC-Na solution to the tube.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.
-
If necessary, sonicate the suspension for short intervals to aid in dispersion, avoiding overheating.
-
Visually inspect the suspension to ensure it is homogeneous before administration. Prepare fresh daily.
Protocol 2: In Vivo Efficacy Study of this compound in a Syngeneic Mouse Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a CT26 tumor-bearing mouse model.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
CT26 colon carcinoma cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Prepared this compound formulation (from Protocol 1)
-
Oral gavage needles
Procedure:
-
Cell Culture: Culture CT26 cells in complete medium. Ensure cells are in the exponential growth phase and have a viability of >95% before injection.
-
Tumor Implantation:
-
Harvest and wash the CT26 cells with sterile PBS.
-
Resuspend the final cell pellet in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each BALB/c mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Begin monitoring tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Initiation:
-
Once tumors reach a predetermined average size (e.g., 80-100 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound, Combination therapy).
-
Begin daily administration of this compound (50 mg/kg) or vehicle via oral gavage.
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Survival studies can also be conducted.
-
-
Tissue Collection:
-
At the end of the study, euthanize the mice.
-
Collect tumors and spleens for further pharmacodynamic analysis (e.g., flow cytometry for immune cell infiltration, LC-MS for adenosine levels).
-
Experimental Workflow Diagram
The following diagram visualizes the experimental workflow for an in vivo efficacy study.
Caption: A typical experimental workflow for in vivo efficacy studies.
References
Measuring the In Vitro Efficacy of CD73-IN-15: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the in vitro efficacy of CD73-IN-15, a small molecule inhibitor of CD73. CD73, or ecto-5'-nucleotidase, is a critical enzyme in the adenosine (B11128) signaling pathway, which plays a significant role in tumor immune evasion.[1][2][3] By catalyzing the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 dampens the anti-tumor immune response.[1][3] Inhibition of CD73 is a promising strategy in cancer immunotherapy to restore immune function and enhance the efficacy of other treatments like checkpoint inhibitors.[1][2] These protocols describe key in vitro assays to characterize the enzymatic and cellular activity of this compound.
Introduction to CD73 and the Adenosine Pathway
Extracellular adenosine triphosphate (ATP), often released from stressed or dying cells, acts as an immunostimulatory signal.[1] However, in the tumor microenvironment, this signal is rapidly converted to immunosuppressive adenosine through the action of two key ecto-enzymes: CD39 and CD73.[1][4][5] CD39 converts ATP to AMP, and CD73 subsequently hydrolyzes AMP to adenosine.[1][4][5] Adenosine then binds to its receptors (primarily A2A and A2B) on various immune cells, including T cells and Natural Killer (NK) cells, leading to the suppression of their anti-tumor functions.[1] CD73 is overexpressed in many types of cancer and is associated with poor prognosis.[2]
This compound is a potent and selective inhibitor of the enzymatic activity of CD73. By blocking the production of adenosine, this compound aims to restore anti-tumor immunity. The following protocols will enable researchers to quantify the efficacy of this compound in a controlled in vitro setting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CD73-adenosine signaling pathway and a general workflow for evaluating the in vitro efficacy of a CD73 inhibitor like this compound.
Caption: The CD73-adenosine signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the in vitro efficacy of this compound.
Experimental Protocols
Protocol 1: Direct Enzymatic Activity of CD73 using Malachite Green Phosphate (B84403) Assay
This assay quantifies the enzymatic activity of CD73 by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP.
Principle: The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically. The amount of phosphate produced is directly proportional to the CD73 activity.
Materials:
-
Recombinant human CD73 protein
-
This compound
-
Adenosine 5'-monophosphate (AMP)
-
Malachite Green Phosphate Assay Kit
-
Assay Buffer (e.g., Tris-HCl, pH 7.4 with MgCl2)
-
96-well clear flat-bottom plates
-
Spectrophotometer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare a stock solution of AMP in assay buffer. Prepare the malachite green reagent according to the manufacturer's instructions.
-
Enzyme and Inhibitor Incubation: To each well of a 96-well plate, add a fixed amount of recombinant CD73 enzyme. Add the various concentrations of this compound to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme). Incubate at 37°C for 15-30 minutes.
-
Initiate Reaction: Add AMP solution to all wells to start the enzymatic reaction. The final concentration of AMP should be at its Km value for CD73 if known, or at a concentration determined from preliminary experiments.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction and Develop Color: Stop the reaction by adding the malachite green reagent. This reagent will also initiate the color development.
-
Measure Absorbance: Measure the absorbance at the recommended wavelength (typically around 620-650 nm) using a plate reader.
-
Data Analysis: Subtract the background absorbance (no enzyme control) from all readings. Calculate the percentage of inhibition for each concentration of this compound compared to the positive control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.
Data Presentation:
| This compound Conc. (nM) | Absorbance (OD 650nm) | % Inhibition |
| 0 (Control) | 1.25 | 0 |
| 1 | 1.05 | 16 |
| 10 | 0.68 | 45.6 |
| 100 | 0.15 | 88 |
| 1000 | 0.05 | 96 |
| IC50 (nM) | - | ~12 |
Protocol 2: Cell-Based Assay for Adenosine Production
This assay measures the ability of this compound to inhibit adenosine production by cancer cells that endogenously express CD73.
Principle: CD73-expressing cells are incubated with AMP in the presence of this compound. The amount of adenosine produced in the supernatant is then quantified using LC-MS/MS or a commercially available adenosine assay kit.
Materials:
-
CD73-positive cancer cell line (e.g., MDA-MB-231)
-
CD73-negative cancer cell line (e.g., T47-D) as a negative control[6]
-
This compound
-
AMP
-
Cell culture medium and supplements
-
96-well cell culture plates
-
LC-MS/MS or Adenosine Assay Kit
Procedure:
-
Cell Seeding: Seed CD73-positive and CD73-negative cells into a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of this compound for a predetermined time (e.g., 1-2 hours).
-
AMP Addition: Add AMP to the cell culture medium.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 1-4 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Adenosine Quantification: Quantify the concentration of adenosine in the supernatant using a validated LC-MS/MS method or a commercial adenosine assay kit.
-
Data Analysis: Normalize the adenosine levels to the cell number or protein concentration. Calculate the percentage of inhibition of adenosine production for each concentration of this compound and determine the EC50 value.
Data Presentation:
| This compound Conc. (nM) | Adenosine (nM) | % Inhibition |
| 0 (Control) | 550 | 0 |
| 10 | 450 | 18.2 |
| 100 | 275 | 50 |
| 1000 | 50 | 90.9 |
| EC50 (nM) | - | ~100 |
Protocol 3: T Cell Proliferation Assay
This assay assesses the ability of this compound to restore T cell proliferation that is suppressed by CD73-mediated adenosine production.
Principle: T cells are co-cultured with CD73-expressing cancer cells. The cancer cells produce adenosine, which suppresses T cell proliferation. The addition of this compound should block adenosine production and restore T cell proliferation, which can be measured by CFSE dilution or other proliferation assays.
Materials:
-
CD73-positive cancer cell line
-
Human or murine T cells (e.g., from PBMCs or splenocytes)
-
This compound
-
T cell activation reagents (e.g., anti-CD3/CD28 antibodies)
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation dye
-
Flow cytometer
Procedure:
-
T Cell Labeling: Isolate T cells and label them with CFSE according to the manufacturer's protocol.
-
Co-culture Setup: Seed CD73-positive cancer cells in a culture plate. After adherence, add the CFSE-labeled T cells and T cell activation reagents.
-
Inhibitor Treatment: Add serial dilutions of this compound to the co-culture.
-
Incubation: Incubate the co-culture for 3-5 days.
-
Flow Cytometry Analysis: Harvest the T cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence indicates cell division.
-
Data Analysis: Quantify the percentage of proliferated T cells in each condition. Compare the proliferation in the presence of this compound to the control (no inhibitor).
Data Presentation:
| This compound Conc. (nM) | % Proliferated T Cells | Fold Increase in Proliferation |
| 0 (No Inhibitor) | 15 | 1.0 |
| 10 | 25 | 1.7 |
| 100 | 45 | 3.0 |
| 1000 | 60 | 4.0 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound. By systematically assessing its impact on CD73 enzymatic activity, cellular adenosine production, and immune cell function, researchers can obtain a robust characterization of its efficacy. These assays are crucial steps in the preclinical development of CD73 inhibitors for cancer immunotherapy.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mdpi.com [mdpi.com]
- 3. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 6. A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape [mdpi.com]
Application Notes and Protocols for Studying Tumor Immune Evasion with CD73-IN-15
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CD73-IN-15, a potent and selective small molecule inhibitor of CD73, in preclinical research focused on overcoming tumor immune evasion. This document outlines the mechanism of action, provides detailed experimental protocols, and presents representative data for studying the effects of CD73 inhibition on the tumor microenvironment.
Introduction: CD73 and Tumor Immune Evasion
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in generating an immunosuppressive tumor microenvironment (TME).[1][2] It catalyzes the conversion of adenosine (B11128) monophosphate (AMP) to adenosine.[2] Extracellular adenosine then binds to A2A and A2B receptors on immune cells, such as T cells, natural killer (NK) cells, and myeloid-derived suppressor cells (MDSCs), leading to the suppression of their anti-tumor functions.[1][3][4] By generating this "adenosine shield," tumors can evade immune surveillance and destruction.[2]
CD73 is overexpressed in various cancers and its high expression is often associated with poor prognosis.[1][4] Therefore, inhibiting CD73 is a promising therapeutic strategy to restore anti-tumor immunity and enhance the efficacy of other cancer therapies, including immune checkpoint inhibitors.[3][4]
This compound: A Potent and Selective CD73 Inhibitor
This compound is a small molecule inhibitor of CD73. While extensive in vivo data for this specific compound is not yet publicly available, its in vitro potency suggests it is a valuable tool for preclinical research.
Mechanism of Action
This compound is designed to selectively bind to and inhibit the enzymatic activity of CD73. By blocking the conversion of AMP to adenosine, this compound is expected to:
-
Reduce the concentration of immunosuppressive adenosine in the tumor microenvironment.
-
Enhance the function of anti-tumor immune cells, including CD8+ T cells and NK cells.[1][3]
-
Potentially synergize with other immunotherapies, such as PD-1/PD-L1 inhibitors, to promote tumor rejection.[3]
In Vitro Activity
Quantitative data for this compound's in vitro activity is crucial for designing subsequent experiments.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Human CD73 | Biochemical Assay | 60 |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of CD73 by 50%.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is essential for clarity and reproducibility.
CD73-Adenosine Signaling Pathway
Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.
Experimental Workflow for In Vitro CD73 Inhibition Assay
Caption: A typical workflow for an in vitro CD73 enzymatic activity assay.
Preclinical Experimental Workflow for In Vivo Evaluation
Caption: A general workflow for evaluating a CD73 inhibitor in a syngeneic mouse tumor model.
Experimental Protocols
Protocol 1: In Vitro CD73 Enzymatic Activity Assay (Colorimetric)
This protocol is adapted from commercially available malachite green-based phosphate detection assays.
Principle: The enzymatic activity of CD73 is measured by the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP. The released Pi is detected by a malachite green reagent, which forms a colored complex that can be quantified by measuring absorbance.
Materials:
-
Recombinant human CD73 enzyme
-
This compound
-
Adenosine 5'-monophosphate (AMP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl2)
-
Malachite Green Reagent
-
Phosphate Standard
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer.
-
Prepare a solution of recombinant CD73 in Assay Buffer.
-
Prepare a solution of AMP in Assay Buffer.
-
Prepare a phosphate standard curve according to the manufacturer's instructions.
-
-
Assay Setup (in a 96-well plate):
-
Add 10 µL of this compound dilutions or vehicle (Assay Buffer with DMSO) to the appropriate wells.
-
Add 20 µL of recombinant CD73 enzyme solution to all wells except the blank.
-
Add 10 µL of Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of AMP solution to all wells.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
-
Detection:
-
Stop the reaction and detect the released phosphate by adding 150 µL of Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 630 nm).
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of CD73 inhibition for each concentration of this compound.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
Note: As specific in vivo data for this compound is not publicly available, this protocol is a general guideline. The dosing and treatment schedule should be optimized based on pharmacokinetic and tolerability studies of this compound.
Principle: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model. The growth of tumors in mice treated with this compound is compared to that in vehicle-treated mice.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Murine cancer cell line (e.g., MC38 colon adenocarcinoma, 4T1 breast cancer)
-
This compound
-
Vehicle for this compound (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water)
-
Sterile PBS
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell profiling (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1, -Gr-1, -F4/80)
Procedure:
-
Tumor Cell Implantation:
-
Culture the chosen murine cancer cell line.
-
Harvest and resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Treatment:
-
Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the dosing solution of this compound in the vehicle.
-
Administer this compound or vehicle to the respective groups via the determined route (e.g., intraperitoneal injection) and schedule (e.g., daily or twice weekly).
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Harvest tumors and spleens.
-
For immune cell analysis, process the tumors into single-cell suspensions.
-
Stain the cells with fluorescently labeled antibodies for flow cytometric analysis of tumor-infiltrating lymphocytes (TILs) and other immune cell populations.
-
Data Presentation:
-
Plot mean tumor volume ± SEM over time for each treatment group.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.
-
Generate Kaplan-Meier survival curves if survival is an endpoint.
-
Present the percentages and absolute numbers of different immune cell populations in the TME in tables or bar graphs.
Representative Preclinical Data for a Small Molecule CD73 Inhibitor
Disclaimer: The following data is representative of what might be expected from a potent small molecule CD73 inhibitor and is based on published studies of compounds like APCP and AB680. This data is for illustrative purposes and does not represent actual results for this compound.
In Vivo Anti-Tumor Efficacy
| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| MC38 Colon Carcinoma | CD73 Inhibitor (e.g., AB680) | 10 mg/kg, i.p., twice weekly | ~50% | Hypothetical Data |
| 4T1 Breast Cancer | CD73 Inhibitor (e.g., APCP) | 20 mg/kg, i.p., every other day | ~40% | [5] |
Effect on Tumor-Infiltrating Immune Cells
| Cell Population | Vehicle Control (Mean % of CD45+ cells) | CD73 Inhibitor (Mean % of CD45+ cells) | Fold Change |
| CD8+ T cells | 15% | 25% | 1.67 |
| CD4+ T cells (Conventional) | 20% | 22% | 1.1 |
| Regulatory T cells (Tregs) | 10% | 7% | 0.7 |
| NK cells | 5% | 8% | 1.6 |
| Myeloid-Derived Suppressor Cells (MDSCs) | 30% | 20% | 0.67 |
Note: This table illustrates the expected immunomodulatory effects of CD73 inhibition, leading to an increase in cytotoxic immune cells and a decrease in immunosuppressive cells within the tumor.
Conclusion
This compound is a valuable research tool for investigating the role of the adenosine pathway in tumor immune evasion. The protocols and representative data provided in these application notes offer a framework for designing and executing preclinical studies to evaluate the therapeutic potential of targeting CD73. By blocking the production of immunosuppressive adenosine, CD73 inhibitors like this compound hold promise for restoring anti-tumor immunity and improving outcomes for cancer patients.
References
Application of CD73-IN-15 in Immunotherapy Research: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer immunotherapy, the adenosinergic pathway has emerged as a critical axis of immune suppression within the tumor microenvironment (TME). CD73, or ecto-5'-nucleotidase, is a key enzyme in this pathway, catalyzing the conversion of adenosine (B11128) monophosphate (AMP) to adenosine.[1][2] Extracellular adenosine then binds to A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, dampening their anti-tumor activity and promoting an immunosuppressive TME.[3][4] Consequently, the inhibition of CD73 is a promising strategy to reverse this immune suppression and enhance anti-tumor immunity.[5][6]
CD73-IN-15 is a novel, potent, non-nucleoside small molecule inhibitor of CD73.[1][7] Its development represents a significant advancement in targeting the adenosinergic pathway, offering a potential therapeutic agent for various cancers. These application notes provide a comprehensive overview of the use of this compound in immunotherapy research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a potent inhibitor of the enzymatic activity of CD73. By binding to CD73, it prevents the hydrolysis of AMP into adenosine.[1] This leads to a reduction in the concentration of immunosuppressive adenosine in the TME, thereby restoring the function of anti-tumor immune cells. Notably, this compound is a non-nucleoside inhibitor, which may offer advantages in terms of specificity and metabolic stability compared to nucleoside-based inhibitors.[1]
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound based on preclinical studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 60 nM | Recombinant Human CD73 | [1] |
| Cell-based IC50 | 40 nM | MDA-MB-231 cells | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental application of this compound, the following diagrams are provided.
Caption: CD73-Adenosine signaling pathway and the inhibitory action of this compound.
Caption: A typical preclinical workflow for evaluating the efficacy of this compound.
Experimental Protocols
The following protocols are based on methodologies described in the discovery and characterization of novel CD73 inhibitors and are adaptable for the evaluation of this compound.[1]
Protocol 1: In Vitro CD73 Enzyme Inhibition Assay (Malachite Green Assay)
This assay measures the amount of inorganic phosphate (B84403) released from the hydrolysis of AMP by CD73.
Materials:
-
Recombinant human CD73
-
This compound
-
Adenosine 5'-monophosphate (AMP)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.1% BSA)
-
Malachite Green Reagent
-
Phosphate standard
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a solution of recombinant human CD73 in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the CD73 enzyme solution to each well (except for the blank).
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding AMP solution to all wells. The final concentration of AMP should be close to its Km value for CD73.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-640 nm using a microplate reader.
-
Generate a phosphate standard curve to determine the concentration of phosphate produced in each well.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell-Based CD73 Activity Assay
This protocol measures the CD73 activity on the surface of cancer cells.
Materials:
-
CD73-expressing cancer cell line (e.g., MDA-MB-231)
-
This compound
-
Cell culture medium
-
Phosphate-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4)
-
AMP
-
Malachite Green Assay Kit
-
96-well cell culture plate
Procedure:
-
Seed the CD73-expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells twice with phosphate-free buffer.
-
Treat the cells with various concentrations of this compound or vehicle control in phosphate-free buffer and incubate for a specified time (e.g., 1 hour) at 37°C.
-
Add AMP to the wells to start the reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Carefully collect the supernatant from each well.
-
Determine the amount of phosphate in the supernatant using the Malachite Green Assay as described in Protocol 1.
-
Calculate the percentage of inhibition and determine the cell-based IC50 value for this compound.
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Tumor cells (e.g., 4T1 murine breast cancer cells)
-
This compound
-
Vehicle for in vivo administration
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule) or vehicle to the respective groups. Administration can be via oral gavage, intraperitoneal injection, or other appropriate routes.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for immune cell infiltration).
-
Analyze the data to determine the effect of this compound on tumor growth. Combination studies with other immunotherapies (e.g., anti-PD-1 antibodies) can also be performed using a similar protocol.[1]
Conclusion
This compound is a valuable research tool for investigating the role of the adenosinergic pathway in cancer immunity. Its potency and non-nucleoside nature make it an attractive candidate for further preclinical and potentially clinical development. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their immunotherapy research programs, contributing to the development of novel and effective cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 5. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing Target Engagement of Small Molecule CD73 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: CD73, or ecto-5'-nucleotidase (NT5E), is a critical enzyme in the tumor microenvironment (TME) that facilitates immune evasion.[1] It catalyzes the conversion of adenosine (B11128) monophosphate (AMP) to adenosine, a potent immunosuppressive molecule that dampens the activity of T cells and Natural Killer (NK) cells.[1][2] The inhibition of CD73 is a promising therapeutic strategy in immuno-oncology to reduce immunosuppressive adenosine levels and restore anti-tumor immunity.[3][4]
These application notes provide a comprehensive guide to the essential techniques for assessing the target engagement of novel small molecule CD73 inhibitors, such as CD73-IN-15. The protocols and workflows described herein are fundamental for the preclinical evaluation of these therapeutic agents, from initial biochemical characterization to cellular and in vivo validation.
The CD73-Adenosine Signaling Pathway
The canonical pathway for extracellular adenosine production involves two key ectoenzymes, CD39 and CD73. ATP released from stressed or dying tumor cells is first hydrolyzed by CD39 to AMP. CD73 then dephosphorylates AMP to produce adenosine.[2] This adenosine subsequently binds to A2A and A2B receptors on immune cells, triggering downstream signaling that suppresses anti-tumor immune responses.[5]
Quantitative Data on CD73 Inhibition
The efficacy of small molecule CD73 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). These values are crucial for comparing the potency of different compounds.
| Compound/Inhibitor | Target | Assay Type | Target Form | IC50 / Ki | Reference |
| AB680 (Quemliclustat) | Human CD73 | Enzymatic Activity | Soluble | 5 pM (Ki) | [6][7] |
| AB680 (Quemliclustat) | Human & Mouse CD73 | Enzymatic Activity | T-Cell Membrane-Bound | < 1 nM (IC50) | [8] |
| XC-12 | Human CD73 | Enzymatic Activity | Soluble | 12.36 nM (IC50) | [9] |
| XC-12 | Human CD73 | Enzymatic Activity | Membrane-Bound | 1.29 nM (IC50) | [9] |
| Compound 74 | Human CD73 | Enzymatic Activity | Soluble | 19 nM (IC50) | [10] |
Experimental Protocols
Protocol 1: Biochemical Assessment of CD73 Enzymatic Activity (Colorimetric Malachite Green Assay)
This protocol measures the enzymatic activity of recombinant or cell-derived CD73 by quantifying the inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP.
Principle: The malachite green reagent forms a colored complex with free inorganic phosphate, and the absorbance of this complex is measured spectrophotometrically. The amount of phosphate produced is directly proportional to CD73 activity.
Materials:
-
Recombinant human CD73 protein
-
AMP (Adenosine 5'-monophosphate)
-
This compound or other test inhibitor
-
Assay Buffer: 2 mM MgCl₂, 120 mM NaCl, 5 mM KCl, 10 mM glucose, 20 mM HEPES, pH 7.4.[11]
-
Malachite Green Phosphate Assay Kit
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at ~620-640 nm
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer at 2x the final desired concentration. Include a vehicle control (e.g., DMSO).
-
Enzyme Preparation: Dilute recombinant CD73 in ice-cold Assay Buffer to a working concentration (e.g., 0.4 nM).[12]
-
Reaction Setup:
-
Add 25 µL of the 2x inhibitor dilutions (or vehicle control) to the wells of the 96-well plate.
-
Add 25 µL of the 2x diluted CD73 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Prepare a 2x AMP substrate solution in Assay Buffer (e.g., 200 µM final concentration).[11]
-
To initiate the reaction, add 50 µL of the 2x AMP solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.[11]
-
-
Phosphate Detection:
-
Stop the reaction and detect the generated phosphate by adding the Malachite Green reagent according to the manufacturer's protocol.[11]
-
Incubate at room temperature for 15-30 minutes to allow color development.
-
-
Measurement: Read the absorbance at the recommended wavelength (typically ~630 nm).
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cellular Assessment of CD73 Target Engagement in Cancer Cells
This protocol assesses the ability of an inhibitor to block CD73 activity on the surface of intact cancer cells.
Principle: CD73-positive cancer cells are incubated with AMP in the presence of the inhibitor. The reduction in adenosine production (or phosphate release) in the supernatant is measured to determine the inhibitor's efficacy against membrane-bound CD73.
Materials:
-
CD73-positive cancer cell line (e.g., MDA-MB-231 breast cancer, COR-L23 lung cancer).[12]
-
Cell culture medium and reagents
-
This compound or other test inhibitor
-
Phosphate-free buffer (see Protocol 1) or buffer for adenosine measurement.
-
AMP
-
Detection method: Malachite Green Assay Kit (for phosphate) or LC-MS/MS (for adenosine).
Procedure:
-
Cell Seeding: Seed CD73-positive cells in a 24-well or 96-well plate and grow until they reach ~70-80% confluency.[11]
-
Inhibitor Treatment:
-
Wash the adherent cells three times with pre-warmed, phosphate-free buffer.[11]
-
Add buffer containing serial dilutions of this compound or vehicle control to the cells.
-
Incubate at 37°C for 30 minutes.
-
-
Enzymatic Reaction:
-
Sample Collection: Carefully collect the supernatant from each well for analysis.
-
Detection and Analysis:
-
Quantify the amount of inorganic phosphate in the supernatant using the Malachite Green assay as described in Protocol 1.
-
Alternatively, for a more direct and biologically relevant readout, quantify adenosine levels using LC-MS/MS.[5]
-
Calculate the IC50 value of the inhibitor for membrane-bound CD73.
-
Protocol 3: Functional T-Cell Proliferation and Cytokine Release Assay
This protocol assesses the functional consequence of CD73 inhibition by measuring the restoration of T-cell activity that is suppressed by CD73-generated adenosine.
Principle: T-cell activation and proliferation are suppressed by adenosine. By inhibiting CD73, this compound prevents the conversion of AMP to adenosine, thereby restoring T-cell effector functions like proliferation and IFN-γ production.[8][13]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T-cells.
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies).
-
AMP
-
This compound or other test inhibitor
-
Cell proliferation dye (e.g., CFSE) or reagent (e.g., BrdU).
-
Human IFN-γ ELISA kit.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
Procedure:
-
T-Cell Preparation: Isolate PBMCs or T-cells from healthy donor blood. If measuring proliferation by dye dilution, label cells with CFSE according to the manufacturer's protocol.
-
Assay Setup:
-
Seed T-cells in a 96-well plate coated with anti-CD3 antibodies. Add soluble anti-CD28 antibodies to the culture medium.
-
Add serial dilutions of this compound or vehicle control.
-
Add AMP to the wells to serve as the substrate for endogenous CD73 present on immune cells (e.g., regulatory T-cells). This will generate the immunosuppressive adenosine.
-
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO₂ incubator.
-
Endpoint Analysis:
-
Proliferation:
-
For CFSE-labeled cells, harvest and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE dye.
-
For BrdU assays, add BrdU during the final hours of incubation and measure incorporation according to the kit instructions.
-
-
Cytokine Release:
-
On day 3, collect the culture supernatant.
-
Measure the concentration of IFN-γ using a commercial ELISA kit.[13]
-
-
-
Data Analysis:
-
Quantify the increase in T-cell proliferation and IFN-γ concentration in the presence of the inhibitor compared to the AMP-treated control.
-
Plot the dose-response curve and calculate the EC50 value, representing the concentration of inhibitor required to achieve 50% of the maximal restoration of T-cell function.
-
Preclinical Workflow for CD73 Inhibitor Evaluation
The evaluation of a novel CD73 inhibitor follows a structured preclinical workflow, moving from initial biochemical validation to complex in vivo models.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecular CD73 inhibitors: Recent progress and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. researchgate.net [researchgate.net]
- 7. arcusbio.com [arcusbio.com]
- 8. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
Application Notes and Protocols: Investigating the Synergy of CD73 Inhibition with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Note: The compound "CD73-IN-15" is used throughout this document as a representative name for a potent and selective small molecule inhibitor of CD73. As of the latest literature review, a specific agent with this designation is not publicly documented. The data and protocols presented herein are synthesized from preclinical and clinical studies of various CD73 inhibitors (e.g., oleclumab, AB680, and other investigational agents) in combination with standard-of-care chemotherapy.
Introduction
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in generating immunosuppressive adenosine (B11128) within the tumor microenvironment (TME).[1][2][3] By converting adenosine monophosphate (AMP) to adenosine, CD73 contributes to the suppression of anti-tumor immunity, thereby promoting tumor growth and metastasis.[4] The upregulation of CD73 has been identified as a mechanism of resistance to various cancer treatments, including chemotherapy.[4] Chemotherapy-induced cell death can lead to a release of ATP, which is subsequently converted to adenosine, dampening the desired immune-stimulatory effects of the treatment.[5]
Inhibition of CD73 presents a promising therapeutic strategy to counteract this immunosuppression. By blocking the production of adenosine, CD73 inhibitors can restore the function of immune effector cells, such as T cells and Natural Killer (NK) cells, and enhance the efficacy of conventional therapies.[5] Preclinical studies have demonstrated that combining CD73 inhibitors with chemotherapeutic agents like doxorubicin, oxaliplatin, and 5-fluorouracil (B62378) results in superior anti-tumor responses compared to monotherapy.[1] This document provides an overview of the underlying signaling pathways, quantitative data from representative studies, and detailed protocols for investigating the combination of a CD73 inhibitor, referred to as this compound, with chemotherapy.
Signaling Pathway: CD73 Inhibition and Chemotherapy Synergy
The following diagram illustrates the mechanism of action of CD73 in the tumor microenvironment and the synergistic effect of its inhibition with chemotherapy.
Caption: CD73 and Chemotherapy Synergy Pathway.
Quantitative Data from Preclinical Studies
The following tables summarize representative data from preclinical studies evaluating the combination of CD73 inhibitors with chemotherapy in various cancer models.
Table 1: In Vivo Efficacy of CD73 Inhibitor and Chemotherapy Combinations
| CD73 Inhibitor | Chemotherapy | Cancer Model | Key Findings |
| Murine anti-CD73 | 5-Fluorouracil + Oxaliplatin | CT26 & MC38 Colorectal Cancer | Improved survival compared to monotherapy. |
| Murine anti-CD73 | 5-Fluorouracil + Oxaliplatin | MCA205 Sarcoma | Enhanced anti-tumor efficacy dependent on CD8+ T-cells. |
| Investigational Agent "8" | Doxorubicin | Syngeneic Mouse Tumor Model | Superior tumor regression observed with combination treatment.[6] |
| Investigational Agent "8" | Oxaliplatin or Docetaxel | Preclinical Models | Effective suppression of tumor growth.[6] |
Table 2: Immunomodulatory Effects of Combination Therapy
| Combination Therapy | Cancer Model | Method of Analysis | Immunological Changes |
| anti-CD73 + 5FU/OHP | CT26 Colorectal Cancer | Imaging Mass Cytometry, RNA-Seq | Increased cytotoxic T-cells, B-cells, and NK cells in the TME. |
| anti-CD73 + 5FU/OHP | CT26 Colorectal Cancer | RNA-Seq | Upregulation of genes associated with immune response and NK/T-cell activation. |
Experimental Protocols
The following are detailed, representative protocols for in vitro and in vivo experiments to assess the synergy between this compound and chemotherapy.
Protocol 1: In Vitro Assessment of Cytotoxicity and Synergy
Objective: To determine if this compound enhances the cytotoxic effects of chemotherapy on cancer cell lines in vitro.
Materials:
-
Cancer cell lines (e.g., MC38 colorectal cancer, 4T1 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, stock solution in water)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
Treat cells with:
-
This compound alone (e.g., 0.1, 1, 10 µM)
-
Chemotherapeutic agent alone (e.g., Doxorubicin at 0.01, 0.1, 1, 10 µM)
-
Combination of both drugs at various concentrations.
-
Vehicle control (DMSO).
-
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: In Vivo Syngeneic Mouse Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a syngeneic mouse model.
Caption: In Vivo Experimental Workflow.
Materials:
-
6-8 week old C57BL/6 mice
-
MC38 colorectal cancer cells
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Inject 1 x 10^6 MC38 cells subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth by measuring with calipers and calculating volume (Volume = 0.5 x length x width^2).
-
When tumors reach an average volume of 100 mm³, randomize mice into four treatment groups (n=8-10 mice/group).
-
-
Treatment Administration:
-
Group 1 (Vehicle): Administer the vehicle for both this compound and chemotherapy according to the treatment schedule.
-
Group 2 (Chemotherapy): Administer Doxorubicin (e.g., 5 mg/kg, intraperitoneally, once a week).
-
Group 3 (this compound): Administer this compound (e.g., 10 mg/kg, orally, daily).
-
Group 4 (Combination): Administer both Doxorubicin and this compound as per the schedules for the individual groups.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically when tumor volume reaches a predetermined size (e.g., 2000 mm³) or at a set time point.
-
-
Pharmacodynamic and Immune Analysis:
-
At the end of the study, collect tumors, spleens, and blood for analysis.
-
Flow Cytometry: Analyze immune cell populations (CD4+, CD8+ T-cells, NK cells, regulatory T-cells) in tumors and spleens.
-
Immunohistochemistry (IHC): Stain tumor sections for immune cell markers.
-
RNA Sequencing: Perform transcriptomic analysis on tumor tissue to identify changes in gene expression related to immune activation.
-
Conclusion
The combination of CD73 inhibition with chemotherapy represents a compelling strategy to overcome adenosine-mediated immunosuppression and enhance anti-tumor responses. The provided protocols offer a framework for researchers to investigate the synergistic potential of novel CD73 inhibitors like the representative "this compound" with various chemotherapeutic agents. The data from such studies will be crucial for the clinical development of more effective cancer immunotherapy regimens.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 3. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating CD73-IN-15 in Co-Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, an ecto-5'-nucleotidase, is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine (B11128) monophosphate (AMP) to immunosuppressive adenosine.[1][2][3] In the tumor microenvironment (TME), elevated CD73 expression on tumor cells and various immune cells leads to high concentrations of adenosine.[1][4] This extracellular adenosine subsequently binds to A2A and A2B receptors on immune cells, particularly T cells, leading to the suppression of their anti-tumor functions.[3][5][6] The inhibition of T-cell activation, proliferation, and cytokine production by adenosine allows cancer cells to evade immune surveillance.[5][7][8] Consequently, targeting CD73 with inhibitors like CD73-IN-15 presents a promising strategy to restore anti-tumor immunity.[1][9]
These application notes provide a detailed protocol for evaluating the efficacy of this compound in reversing adenosine-mediated immunosuppression using in vitro co-culture assays. The protocols described herein will enable researchers to assess the impact of this compound on T-cell activation, proliferation, and cytokine production in the presence of CD73-expressing cancer cells.
CD73 Signaling Pathway
The following diagram illustrates the canonical pathway of adenosine production and its immunosuppressive effect on T cells, which is the target of this compound.
Caption: CD73 signaling pathway leading to immunosuppression.
Experimental Workflow for Evaluating this compound
The following diagram outlines the general workflow for assessing the efficacy of this compound in a co-culture system.
Caption: General experimental workflow for this compound evaluation.
Detailed Experimental Protocols
Protocol 1: Co-culture of Cancer Cells and T Cells
Objective: To establish a co-culture system to study the immunosuppressive effects of CD73-expressing cancer cells on T cells and the reversal of this suppression by this compound.
Materials:
-
CD73-expressing cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Human Pan T cells (isolated from healthy donor PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
CD3/CD28 T cell activator
-
This compound (dissolved in DMSO)
-
96-well flat-bottom culture plates
-
Ficoll-Paque for PBMC isolation
-
Pan T Cell Isolation Kit
Procedure:
-
Cancer Cell Seeding:
-
Culture CD73-expressing cancer cells to ~80% confluency.
-
Harvest the cells using trypsin and resuspend in complete RPMI-1640 medium.
-
Seed 2 x 10^4 cancer cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2 to allow for adherence.
-
-
T Cell Isolation and Labeling (for Proliferation Assay):
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate Pan T cells from PBMCs using a negative selection Pan T Cell Isolation Kit according to the manufacturer's protocol.
-
For proliferation assays, label the T cells with a proliferation dye (e.g., CFSE or CellTrace™ Violet) according to the manufacturer's instructions.
-
-
Co-culture Setup:
-
The following day, carefully remove the medium from the cancer cell-seeded wells.
-
Add 1 x 10^5 isolated T cells to each well containing the cancer cells (Effector:Target ratio of 5:1).
-
Add CD3/CD28 T cell activator to the wells at the manufacturer's recommended concentration to stimulate T cell activation.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Set up control wells:
-
T cells alone + activator
-
T cells + cancer cells + activator (no inhibitor)
-
Cancer cells alone
-
-
-
Incubation:
-
Incubate the co-culture plate at 37°C, 5% CO2 for 48 to 72 hours.
-
Protocol 2: Assessment of T Cell Proliferation
Objective: To quantify the effect of this compound on T cell proliferation in the co-culture system.
Method: Flow Cytometry using Proliferation Dyes
-
Cell Harvesting:
-
After the incubation period, gently resuspend the non-adherent T cells in each well.
-
Transfer the cell suspension to flow cytometry tubes.
-
Wash the wells with PBS and add to the respective tubes to collect any remaining T cells.
-
Centrifuge the tubes at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8) for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer.
-
Gate on the T cell population (e.g., CD3+ cells).
-
Analyze the dilution of the proliferation dye within the gated T cell population. The decrease in fluorescence intensity indicates cell division.
-
Protocol 3: Measurement of T Cell Activation Markers
Objective: To determine the effect of this compound on the expression of T cell activation markers.
Method: Flow Cytometry
-
Cell Harvesting and Staining:
-
Follow the cell harvesting steps as described in Protocol 2.
-
Stain the cells with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69).
-
-
Flow Cytometry Analysis:
-
Acquire and analyze the data as described in Protocol 2.
-
Quantify the percentage of activated T cells (e.g., CD3+/CD25+ or CD3+/CD69+) and the mean fluorescence intensity (MFI) of the activation markers.
-
Protocol 4: Quantification of Cytokine Release
Objective: To measure the levels of key cytokines produced by activated T cells in the co-culture supernatant.
Method: ELISA or Multiplex Bead Array
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Quantification:
-
Use commercially available ELISA kits or a multiplex bead-based immunoassay (e.g., Luminex) to measure the concentration of cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) in the collected supernatants.
-
Follow the manufacturer's instructions for the chosen assay.
-
Data Presentation
The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison between different treatment groups.
Table 1: Effect of this compound on T Cell Proliferation
| Treatment Group | Concentration | % Proliferated T Cells (Mean ± SD) |
| T cells alone + activator | - | |
| T cells + Cancer Cells | - | |
| This compound | 1 nM | |
| 10 nM | ||
| 100 nM | ||
| 1 µM | ||
| 10 µM | ||
| Vehicle Control (DMSO) | - |
Table 2: Effect of this compound on T Cell Activation
| Treatment Group | Concentration | % CD25+ of CD3+ T Cells (Mean ± SD) | % CD69+ of CD3+ T Cells (Mean ± SD) |
| T cells alone + activator | - | ||
| T cells + Cancer Cells | - | ||
| This compound | 1 nM | ||
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 10 µM | |||
| Vehicle Control (DMSO) | - |
Table 3: Effect of this compound on Cytokine Production
| Treatment Group | Concentration | IFN-γ (pg/mL) (Mean ± SD) | IL-2 (pg/mL) (Mean ± SD) |
| T cells alone + activator | - | ||
| T cells + Cancer Cells | - | ||
| This compound | 1 nM | ||
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| 10 µM | |||
| Vehicle Control (DMSO) | - |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound in co-culture assays. By assessing its impact on T cell proliferation, activation, and cytokine production, researchers can effectively characterize the potency and mechanism of action of this and other CD73 inhibitors. These studies are crucial for the preclinical development of novel cancer immunotherapies targeting the adenosine-mediated immunosuppressive axis.
References
- 1. mdpi.com [mdpi.com]
- 2. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 5. A2A receptor signaling promotes peripheral tolerance by inducing T-cell anergy and the generation of adaptive regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Role of A2a extracellular adenosine receptor-mediated signaling in adenosine-mediated inhibition of T-cell activation and expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine A2A receptor activation inhibits T helper 1 and T helper 2 cell development and effector function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
using CD73-IN-15 to modulate myeloid cell function
An Application Guide for the Modulation of Myeloid Cell Function Using a Potent Small Molecule CD73 Inhibitor
Application Notes and Protocols for CD73-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is characterized by a complex network of immunosuppressive mechanisms that enable cancer cells to evade immune surveillance. A critical pathway in this process is the production of extracellular adenosine (B11128). The ecto-5'-nucleotidase, CD73 (encoded by the NT5E gene), is a key enzyme that catalyzes the final step in the adenosine production cascade, converting adenosine monophosphate (AMP) to immunosuppressive adenosine.[1][2]
Myeloid cells, including Tumor-Associated Macrophages (TAMs) and Myeloid-Derived Suppressor Cells (MDSCs), are abundant in the TME and often express high levels of CD73.[3][4] The adenosine generated by these cells, or by tumor cells, acts on adenosine receptors (primarily A2A and A2B) on the surface of immune cells, including T cells, NK cells, and the myeloid cells themselves.[5][6] This signaling cascade elevates intracellular cAMP levels, leading to a profound suppression of anti-tumor immunity by inhibiting T-cell proliferation and cytokine production, promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype, and enhancing the suppressive activity of MDSCs.[3][6][7]
This compound is a representative, potent, and selective small-molecule inhibitor of CD73. By blocking the enzymatic activity of CD73, it prevents the generation of immunosuppressive adenosine, thereby restoring and enhancing anti-tumor immune responses. These application notes provide a comprehensive guide for utilizing this inhibitor to study and modulate myeloid cell function in a research setting.
Data Presentation: In Vitro Efficacy of Representative CD73 Inhibitors
The following tables summarize the quantitative data for representative small-molecule CD73 inhibitors, demonstrating their potency and functional effects on immune cells.
Table 1: Potency of Small Molecule CD73 Inhibitors
| Compound | Target | IC50 Value | Cell Type / Assay Condition | Reference |
|---|---|---|---|---|
| A-001421 | Human CD73 | 40 pM | Recombinant enzyme | [8] |
| A-001421 | Mouse CD73 | 1 nM | Recombinant enzyme | [8] |
| Roche Cpd. (Ex 38) | Human CD73 | 0.06 nM | Recombinant enzyme (LC-MS) | [9] |
| Roche Cpd. (Ex 38) | Human CD73 | 0.36 nM | MDA-MB-231 cells | [9] |
| Bioardis Cpd. [I] | Human CD73 | < 10 nM | Recombinant enzyme | [10] |
| Bioardis Cpd. [I] | Human CD73 | < 1 nM | U-87 MG glioblastoma cells | [10] |
| XC-12 | Soluble CD73 | 12.36 nM | Recombinant enzyme | [11] |
| XC-12 | Membrane-bound CD73 | 1.29 nM | Enzyme assay |[11] |
Table 2: Functional Effects of CD73 Inhibition on Immune Cells
| Assay | Effect of Inhibition | Cell Type | Key Finding | Reference |
|---|---|---|---|---|
| T-Cell Proliferation | Rescue of AMP-mediated inhibition | Human CD4+ & CD8+ T-cells | EC50 values of 0.06-0.07 nM for restoring proliferation. | [9] |
| Cytokine Production | Rescue of IL-2 production | DC/T-cell co-culture | Reversed AMP-driven immunosuppression. | [8] |
| Cytokine Production | Increased IL-2, TNF-α, IFN-γ | Monocytes from MM patients | CD73 inhibition restored anti-tumor cytokine secretion. | [5] |
| MDSC Function | Attenuated T-cell suppression | Human PMN-MDSCs | The inhibitor APCP restored T-cell proliferation in co-culture. | [12] |
| MDSC Function | Restored IFN-γ production | T-cells co-cultured with MDSCs | APCP treatment restored IFN-γ expression in T-cells. |[12] |
Key Applications
-
Reversing MDSC-Mediated Immunosuppression: Investigate how blocking adenosine production with this compound affects the suppressive capacity of both monocytic (M-MDSC) and polymorphonuclear (PMN-MDSC) subsets.[12]
-
Modulating Macrophage Polarization: Study the role of the CD73-adenosine axis in macrophage polarization. Assess whether this compound can shift TAMs from an M2 (pro-tumor, anti-inflammatory) phenotype towards an M1 (anti-tumor, pro-inflammatory) state.[13]
-
Enhancing Dendritic Cell (DC) Function: Evaluate the effect of CD73 inhibition on the maturation, antigen presentation capacity, and T-cell activation potential of DCs.
-
Synergistic Anti-Tumor Effects: Explore the combination of this compound with other immunotherapies, such as PD-1/PD-L1 checkpoint inhibitors, to achieve enhanced tumor control.[8]
Signaling Pathways and Experimental Visualizations
CD73-Adenosine Signaling Pathway in Myeloid Cells
Caption: The CD73-adenosine signaling pathway leading to myeloid cell-mediated immunosuppression.
Experimental Workflow for this compound Evaluation
References
- 1. origene.com [origene.com]
- 2. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Landscape of Myeloid-derived Suppressor Cell in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD73 Dysregulates Monocyte Anti-Tumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting myeloid-derived suppressor cells to enhance natural killer cell-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. Roche reports CD73 inhibitors for cancer | BioWorld [bioworld.com]
- 10. | BioWorld [bioworld.com]
- 11. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CD73 expression in myeloid-derived suppressor cells is correlated with clinical stages in head and neck squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CD73 blockade alleviates intestinal inflammatory responses by regulating macrophage differentiation in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to CD73-IN-15 Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with CD73-IN-15, a potent small molecule inhibitor of CD73.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets CD73, an ecto-enzyme that plays a critical role in the adenosine (B11128) signaling pathway. CD73 catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[1][2] Adenosine in the tumor microenvironment has immunosuppressive effects.[1] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby enhancing the anti-tumor immune response.[1][2]
Q2: What is the IC50 of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound against CD73 is 60 nM.
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your aqueous buffer or cell culture medium. Be aware that the compound may have lower solubility in aqueous solutions, so it is crucial to ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be a selective inhibitor, it is essential to consider potential off-target effects, particularly those related to the broader adenosine signaling pathway. Inhibition of adenosine production could theoretically impact physiological processes where adenosine plays a regulatory role. It is advisable to include appropriate controls in your experiments to assess any potential off-target effects.
Q5: What are the known mechanisms of resistance to CD73 inhibitors?
A5: Resistance to CD73 inhibitors can arise through several mechanisms, including:
-
Upregulation of CD73 expression: Tumor cells may increase the expression of CD73 to overcome the inhibitory effect.
-
Activation of alternative adenosine production pathways: Cells might utilize other enzymes to generate adenosine.
-
Alterations in the tumor microenvironment: Changes in the tumor microenvironment could reduce the dependency on the CD73 pathway for immune evasion.
-
Activation of downstream signaling pathways: Tumor cells may activate signaling pathways downstream of the adenosine receptors to bypass the effects of CD73 inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound efficacy in vitro over time | 1. Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Cellular resistance: Development of resistance in the cell line. | 1. Prepare fresh stock solutions of this compound from powder. Aliquot and store at -80°C. 2. Perform a dose-response curve to confirm the IC50. If shifted, consider using a fresh batch of cells or a different cell line. Assess CD73 expression levels via Western blot or flow cytometry. |
| High variability between experimental replicates | 1. Compound precipitation: Poor solubility of this compound in the aqueous assay buffer. 2. Inconsistent cell seeding: Uneven cell distribution in multi-well plates. | 1. Ensure the final DMSO concentration is below 0.5%. Prepare fresh dilutions from the stock for each experiment. Visually inspect for precipitates. 2. Ensure thorough mixing of cell suspension before and during plating. |
| Unexpected cytotoxicity in control cells | 1. High DMSO concentration: The final concentration of DMSO in the culture medium is toxic to the cells. 2. Off-target effects: this compound may have off-target cytotoxic effects at high concentrations. | 1. Perform a DMSO toxicity control experiment to determine the maximum tolerated concentration for your cell line. 2. Conduct a dose-response experiment to determine the cytotoxic concentration range of this compound. |
| Lack of in vivo efficacy | 1. Poor bioavailability/pharmacokinetics: Inadequate drug exposure at the tumor site. 2. Tumor model resistance: The chosen in vivo model may be inherently resistant to CD73 inhibition. 3. Immune-compromised animal model: The anti-tumor effect of CD73 inhibition is often immune-mediated. | 1. Optimize the drug formulation and administration route. Consider performing pharmacokinetic studies. 2. Evaluate CD73 expression in the tumor model. Consider combination therapies. 3. Use immunocompetent mouse models (e.g., syngeneic models) to evaluate the immunomodulatory effects of this compound. |
Quantitative Data
Table 1: In Vitro Potency of Selected CD73 Small Molecule Inhibitors
| Compound | Target | Biochemical IC50 | Cellular IC50 | Reference |
| This compound | Human CD73 | 60 nM | Data not available | |
| AB680 | Human CD73 | <0.01 nM | 0.070 nM (CHO-hCD73 cells) | [1][2][3] |
| ORIC-533 | Human CD73 | <0.1 nM | 0.14 nM (H1528 cells) | [4] |
Illustrative data is provided for comparison and may not reflect the exact properties of this compound.
Table 2: Illustrative Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Notes |
| Solubility in DMSO | ≥ 50 mg/mL | |
| Aqueous Solubility (PBS, pH 7.4) | < 0.1 mg/mL | May require formulation for in vivo use. |
| Plasma Protein Binding | > 95% | |
| In Vivo Half-life (mouse) | 2-4 hours | Route and formulation dependent. |
This table contains illustrative data and should be confirmed experimentally.
Experimental Protocols
Protocol 1: In Vitro CD73 Enzyme Inhibition Assay
Objective: To determine the IC50 of this compound against recombinant human CD73.
Materials:
-
Recombinant human CD73 enzyme
-
AMP (substrate)
-
Malachite Green Phosphate (B84403) Assay Kit
-
Assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl2 and CaCl2)
-
This compound
-
DMSO
-
96-well microplate
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations (ensure final DMSO concentration is <0.5%).
-
Add 20 µL of diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.
-
Add 20 µL of recombinant CD73 enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of AMP solution.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Measure absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium (final DMSO concentration <0.5%).
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 (half-maximal cytotoxic concentration).
Mandatory Visualizations
Caption: The CD73-adenosine signaling pathway and the mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound therapy.
References
Technical Support Center: Optimizing CD73-IN-X Treatment Schedules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule CD73 inhibitor, CD73-IN-X. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CD73-IN-X?
A1: CD73-IN-X is a potent and selective small molecule inhibitor of CD73 (also known as ecto-5'-nucleotidase). CD73 is a cell-surface enzyme that plays a critical role in the adenosine (B11128) signaling pathway by converting adenosine monophosphate (AMP) to adenosine.[1][2] Adenosine in the tumor microenvironment has immunosuppressive effects.[3][4] By inhibiting CD73, CD73-IN-X blocks the production of immunosuppressive adenosine, thereby enhancing anti-tumor immune responses.[2][5]
Q2: My in vitro IC50 for CD73-IN-X is different from published values. What could be the reason?
A2: Discrepancies in IC50 values can arise from several factors:
-
Assay Format: Different assay formats (e.g., biochemical vs. cell-based) can yield different results. Cell-based assays are influenced by factors like cell permeability and efflux pumps.
-
Substrate Concentration: The concentration of AMP used in the assay can affect the apparent IC50 of a competitive inhibitor.
-
Cell Type: The expression level of CD73 on the cell line used can influence the potency of the inhibitor.
-
Inhibitor Stability: Degradation of the inhibitor in culture media can lead to a loss of potency over time.
Q3: I am observing limited efficacy of CD73-IN-X in my in vivo model, despite promising in vitro data. What are the potential causes?
A3: A disconnect between in vitro and in vivo efficacy is a common challenge in drug development. Potential reasons include:
-
Pharmacokinetics (PK): The compound may have poor oral bioavailability, rapid clearance, or a short half-life, leading to insufficient drug exposure at the tumor site.[6][7]
-
Tumor Microenvironment (TME): The TME is complex, and other immunosuppressive mechanisms may be dominant in your model, masking the effect of CD73 inhibition.
-
CD73 Expression Levels: The level of CD73 expression in the tumor and immune cells can impact the efficacy of the inhibitor. Some studies suggest that the dosing regimen may need to be adjusted based on the CD73 expression level.[8][9]
-
Formulation and Solubility: Poor solubility of the compound can lead to low absorption and bioavailability.[8][10]
Q4: What are the best practices for preparing and administering CD73-IN-X for in vivo studies?
A4: Due to the often-poor aqueous solubility of small molecule inhibitors, proper formulation is critical. Common strategies include using co-solvents like DMSO, PEG300, and Tween 80 in saline.[7] It is crucial to prepare fresh formulations for each experiment to ensure stability and to include appropriate vehicle controls. The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the compound's properties and the experimental design.
Q5: Should I use CD73-IN-X as a monotherapy or in combination with other agents?
A5: While CD73 inhibitors have shown some activity as monotherapies, preclinical studies suggest that their efficacy is significantly enhanced when combined with other anti-cancer therapies, such as checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4), chemotherapy, or radiotherapy.[3][6][11] Combination therapy can address multiple immunosuppressive pathways and overcome potential resistance mechanisms.[4]
Troubleshooting Guides
In Vitro Experimentation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in cell viability assay results | Inconsistent cell seeding, edge effects in the plate, compound precipitation. | Ensure a homogenous cell suspension for seeding. Avoid using the outer wells of the plate. Visually inspect for compound precipitation at high concentrations. |
| Low potency of CD73-IN-X in cell-based assays | Poor cell permeability, high levels of efflux pumps in the cell line, inhibitor degradation. | Use a cell line with confirmed high CD73 expression. Test for inhibitor stability in culture medium over the time course of the experiment. |
| Inconsistent adenosine quantification | Sample degradation, interference from media components. | Process samples quickly and store them at -80°C. Use a validated adenosine quantification kit and follow the manufacturer's protocol carefully. Include proper controls, such as media-only blanks. |
In Vivo Experimentation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No significant anti-tumor effect | Suboptimal dosing schedule, insufficient drug exposure, dominant alternative immunosuppressive pathways. | Perform a dose-ranging study to determine the optimal dose. Analyze plasma and tumor concentrations of the inhibitor to confirm target engagement. Profile the tumor microenvironment to identify other potential resistance mechanisms. |
| Toxicity or weight loss in treated animals | Off-target effects of the inhibitor, vehicle toxicity. | Reduce the dose or the frequency of administration. Run a vehicle-only control group to assess the toxicity of the formulation. |
| Compound precipitation in formulation | Poor solubility. | Optimize the formulation by testing different co-solvents and excipients. Prepare fresh formulations immediately before each administration. |
Quantitative Data Summary
The following tables summarize key quantitative data for representative small molecule CD73 inhibitors from preclinical studies.
Table 1: In Vitro Potency of Small Molecule CD73 Inhibitors
| Compound | Target | Assay Type | Cell Line/Enzyme Source | IC50 / Ki |
| AB680 | Human CD73 | Enzymatic Activity | Soluble | 4.9 pM (Ki) |
| OP-5244 | Human CD73 | Enzymatic Activity | H1568 cells | - |
| XC-12 | Human CD73 | Enzymatic Activity | Soluble | 12.36 nM |
| A-001421 | Human CD73 | Enzymatic Activity | Soluble | 40 pM |
| A-001421 | Mouse CD73 | Enzymatic Activity | Soluble | 1 nM |
Table 2: In Vivo Efficacy of Small Molecule CD73 Inhibitors
| Compound | Cancer Model | Animal Model | Dosing Schedule | Key Finding |
| AB680 | Pancreatic Intraepithelial Neoplasia | K-Ras Mutant Mice | 10 mg/kg, p.o., 3x/week | Reduced PanIN formation and altered the immune microenvironment.[5] |
| XC-12 | CT26 Colon Carcinoma | Syngeneic Mice | 135 mg/kg, p.o. | 74% tumor growth inhibition. |
| A-001421 | Syngeneic Tumor Model | Mice | Not specified | Significant tumor growth inhibition in combination with anti-PD-1.[12] |
| OP-5244 | Mouse Tumor Model | Mice | Orally administered | Reversed immunosuppression in vivo.[13] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the effect of CD73-IN-X on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., expressing high levels of CD73)
-
Complete cell culture medium
-
CD73-IN-X
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of CD73-IN-X in complete culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should be kept below 0.5%. Add the diluted compound to the wells. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Quantification of Extracellular Adenosine
Objective: To measure the effect of CD73-IN-X on the production of extracellular adenosine by cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
CD73-IN-X
-
AMP (substrate for CD73)
-
Commercially available adenosine quantification kit (e.g., ELISA or fluorescence-based)
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with various concentrations of CD73-IN-X as described in the cell viability protocol.
-
Substrate Addition: After a pre-incubation period with the inhibitor, add AMP to the cell culture medium to a final concentration that is appropriate for the cell type and experimental goals.
-
Sample Collection: At desired time points, collect the cell culture supernatant.
-
Sample Preparation: Process the supernatant according to the instructions of the adenosine quantification kit. This may involve centrifugation to remove cell debris.
-
Adenosine Quantification: Perform the adenosine assay according to the kit's protocol.
-
Data Analysis: Generate a standard curve using the provided adenosine standards. Calculate the concentration of adenosine in the samples and compare the levels between different treatment groups.
Protocol 3: In Vivo Efficacy Study in a Syngeneic Mouse Model
Objective: To evaluate the anti-tumor efficacy of CD73-IN-X alone and in combination with an immune checkpoint inhibitor.
Materials:
-
Syngeneic tumor cell line (e.g., CT26, MC38)
-
Immuno-competent mice (e.g., BALB/c, C57BL/6)
-
CD73-IN-X
-
Formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, CD73-IN-X, anti-PD-1, CD73-IN-X + anti-PD-1).
-
Drug Administration: Administer CD73-IN-X according to the desired schedule (e.g., daily oral gavage). Administer the checkpoint inhibitor as per established protocols (e.g., intraperitoneal injection twice a week).
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. Body weight should also be monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors and blood can be collected for analysis of biomarkers, such as the adenosine/AMP ratio in the tumor or immune cell infiltration.
-
Data Analysis: Plot tumor growth curves for each group. Perform statistical analysis to determine the significance of the anti-tumor effects.
Visualizations
Caption: CD73-Adenosine Signaling Pathway and the Mechanism of Action of CD73-IN-X.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally Bioavailable Small-Molecule CD73 Inhibitor (OP-5244) Reverses Immunosuppression through Blockade of Adenosine Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. | BioWorld [bioworld.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: CD73-IN-15
Welcome to the technical support center for CD73-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in your experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of CD73 (ecto-5'-nucleotidase). CD73 is a cell-surface enzyme that plays a critical role in the adenosine (B11128) signaling pathway by catalyzing the conversion of adenosine monophosphate (AMP) to adenosine.[1][2] Extracellular adenosine in the tumor microenvironment (TME) is a potent immunosuppressive molecule.[1][2] By blocking the enzymatic activity of CD73, this compound reduces the production of immunosuppressive adenosine, which in turn helps to restore the anti-tumor functions of immune cells like T cells and Natural Killer (NK) cells.[1][3]
Q2: What is the role of CD73 and the adenosine pathway in the tumor microenvironment?
A2: In the TME, stressed or dying cancer cells release adenosine triphosphate (ATP). This ATP is converted to AMP by the enzyme CD39. Subsequently, CD73, which is often overexpressed on cancer cells and various immune cells, converts AMP into adenosine.[4][5] High concentrations of adenosine bind to A2A and A2B receptors on immune cells, leading to suppressed T-cell activation, proliferation, and effector functions, thereby allowing tumors to evade the immune system.[2][6][7] CD73 also contributes to cancer progression by promoting proliferation, metastasis, and angiogenesis.[8][9]
Q3: Why should I consider using this compound in combination with other therapies?
A3: While single-agent CD73 inhibition shows anti-tumor effects, its efficacy is significantly enhanced when combined with other treatments.[10][11][12] Upregulation of the CD73-adenosine pathway is a known resistance mechanism to chemotherapy, radiotherapy, and immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4).[8][11] By blocking this immunosuppressive pathway with this compound, you can potentially overcome this resistance and create a synergistic anti-tumor response, leading to improved tumor control.[3][4][6]
Q4: What are the expected downstream effects of effective CD73 inhibition in an in vivo model?
A4: Effective inhibition of CD73 by this compound in a tumor model is expected to lead to several downstream effects. These include a decrease in adenosine levels within the tumor microenvironment, an increase in the infiltration and activation of CD8+ T cells, enhanced production of pro-inflammatory cytokines like IFN-γ, and ultimately, inhibition of tumor growth and metastasis.[8][10][13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Potency or Inconsistent Results in In Vitro Assays | Poor Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility, leading to a lower effective concentration in your assay medium. | 1. Optimize Solvent: Use a small amount of a biocompatible solvent like DMSO to create a high-concentration stock solution. Ensure the final solvent concentration in the assay is low (typically <0.5%) to avoid toxicity. 2. Check for Precipitation: Visually inspect your assay plates for any signs of compound precipitation after addition to the aqueous medium. 3. Use Surfactants: Consider including a low concentration of a non-ionic surfactant (e.g., Tween 80) in the assay buffer to improve solubility. |
| Compound Degradation: The inhibitor may be unstable in your specific assay conditions (e.g., prolonged incubation, pH, temperature). | 1. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Assess Stability: If possible, use an analytical method like HPLC to check the integrity of the compound after incubation under assay conditions. | |
| Poor Efficacy or Lack of Dose-Response in In Vivo Studies | Low Bioavailability: The compound may be poorly absorbed or rapidly metabolized, resulting in insufficient exposure at the tumor site. | 1. Formulation Optimization: This is a critical step for poorly soluble compounds.[14][15][16] Consider formulating this compound in a vehicle designed to enhance solubility and absorption. Options include: - Lipid-based formulations (LBDD): Use of oils or surfactants like Labrafac PG or Transcutol® HP.[14] - Amorphous solid dispersions: Combining the drug with a polymer.[17] - Particle size reduction: Micronization or nanocrystal formulations can increase the dissolution rate.[15][16] |
| Suboptimal Dosing Regimen: The dose or frequency of administration may be insufficient to maintain target engagement. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct a PK/PD study to understand the compound's half-life and the duration of target inhibition. This will inform an optimal dosing schedule. 2. Dose Escalation: Perform a dose-escalation study to identify a well-tolerated dose that provides maximum efficacy. | |
| Difficulty Dissolving the Compound for Stock Solutions | Inherent Physicochemical Properties: The compound is hydrophobic. | 1. Select Appropriate Solvents: Test solubility in common, biocompatible organic solvents such as DMSO, DMF, or Ethanol. 2. Use Solubilizing Excipients: For in vivo formulations, excipients like PEG400, Solutol HS-15, or Cremophor EL can be used to create stable solutions or suspensions. 3. Apply Gentle Heating or Sonication: Briefly warming the solution or using a sonicator bath can aid in dissolution. Always check for compound stability after these procedures. |
Quantitative Data Summary
While specific data for this compound is proprietary, the following tables summarize the performance of other representative small molecule CD73 inhibitors from preclinical studies, which can serve as a benchmark for your experiments.
Table 1: In Vitro Potency of Representative Small Molecule CD73 Inhibitors
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| Compound 49 | Human CD73 | Enzymatic Assay | 0.4 | J Med Chem. 2023;66(1):345-370[10] |
| LY3475070 | Human CD73 | Enzymatic Assay | 4.0 | ACS Med Chem Lett. 2022;13(4):611-618 |
| AB680 | Human CD73 | Enzymatic Assay | <10 | ClinicalTrials.gov: NCT04104672 |
| APCP | Human CD73 | Enzymatic Assay | 2,100 | J Med Chem. 2010;53(19):7067-7077 |
Note: IC₅₀ values can vary based on specific assay conditions (e.g., substrate concentration).
Table 2: In Vivo Efficacy of CD73 Inhibition in Syngeneic Mouse Models
| Model | Inhibitor | Treatment | Tumor Growth Inhibition (%) | Key Finding | Reference |
| MC38 Colon Carcinoma | Compound 49 | Monotherapy | ~60% | Oral administration demonstrates single-agent efficacy. | J Med Chem. 2023;66(1):345-370[10] |
| MC38 Colon Carcinoma | Compound 49 | + anti-PD-L1 | >80% | Combination with checkpoint blockade leads to enhanced tumor control. | J Med Chem. 2023;66(1):345-370[10] |
| 4T1 Breast Cancer | Anti-CD73 mAb | Monotherapy | ~50% | Inhibition of CD73 reduces tumor growth and metastasis. | PNAS. 2010;107(49):21077-21082 |
| TS/A Breast Cancer | Anti-CD73 mAb | + Radiotherapy | ~70% | CD73 inhibition enhances the efficacy of radiotherapy. | J Immunother Cancer. 2020;8(2):e001242 |
Experimental Protocols
Protocol 1: In Vitro CD73 Enzymatic Activity Assay
This protocol measures the ability of this compound to inhibit the conversion of AMP to adenosine by measuring phosphate (B84403) release.
-
Materials:
-
Recombinant human CD73 protein.
-
This compound and control compounds (e.g., APCP).
-
Adenosine Monophosphate (AMP) substrate.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM MgCl₂).
-
Phosphate detection reagent (e.g., Malachite Green-based kit).
-
96-well microplate.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further into Assay Buffer. The final DMSO concentration should be ≤0.5%.
-
To each well of a 96-well plate, add 20 µL of the diluted inhibitor. Include wells for "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add 20 µL of recombinant CD73 enzyme diluted in Assay Buffer to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of AMP substrate. The final concentration of AMP should be close to its Km value for the enzyme.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction and measure the generated phosphate by adding the detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the specified wavelength (e.g., ~620-670 nm for Malachite Green).
-
-
Data Analysis:
-
Subtract the background absorbance from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound.
-
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice.
-
Syngeneic tumor cells (e.g., MC38 for C57BL/6, 4T1 for BALB/c).
-
This compound formulated in an appropriate vehicle.
-
Control vehicle.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant tumor cells (e.g., 1 x 10⁶ MC38 cells) into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 80-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, Combination).
-
Administer this compound according to the predetermined dose and schedule (e.g., daily oral gavage). Administer other treatments as required.
-
Measure tumor volume with calipers 2-3 times per week. Volume (mm³) = (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
Continue treatment for a defined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Analyze statistical differences in tumor growth between groups (e.g., using a two-way ANOVA).
-
Generate Kaplan-Meier survival curves if survival is an endpoint.
-
Mandatory Visualizations
Caption: The CD73-adenosine immunosuppressive pathway in the tumor microenvironment.
Caption: Experimental workflow for evaluating the efficacy of this compound.
Caption: Troubleshooting logic for poor in vivo efficacy of this compound.
References
- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting CD73 to augment cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 13. CD73 on tumor cells impairs anti-tumor T cell responses: a novel mechanism of tumor-induced immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. future4200.com [future4200.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting CD73-IN-15 Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the CD73 inhibitor, CD73-IN-15.
Frequently Asked Questions (FAQs)
Q1: I have just received this compound, and it is not dissolving in my aqueous buffer. What is the recommended first step?
A1: For initial solubilization of this compound, it is highly recommended to first prepare a high-concentration stock solution in an appropriate organic solvent. The most common and effective solvent for many small molecule inhibitors is dimethyl sulfoxide (B87167) (DMSO).[1][2] From this concentrated stock, you can then make serial dilutions into your aqueous experimental medium to achieve the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in your assay is minimal (typically below 0.5% v/v) to avoid any potential off-target effects on your biological system.[1]
Q2: What are the best solvents for preparing a stock solution of this compound?
A2: While specific solubility data for this compound is not extensively published, based on general practices for small molecule inhibitors, the following solvents are recommended for initial testing:
-
Dimethyl Sulfoxide (DMSO): This is the most common and powerful solvent for a wide range of organic compounds.[1][2] For similar CD73 inhibitors like CD73-IN-4 and CD73-IN-5, DMSO has been shown to be an effective solvent.[3][4]
-
Ethanol (B145695): Another common water-miscible organic solvent.
-
Dimethylformamide (DMF): Can be used as an alternative to DMSO.[1][5]
A systematic approach to test solubility in these solvents at a small scale is advisable before preparing a large stock solution.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I resolve this?
A3: This phenomenon, known as "precipitation upon dilution," is a common challenge with hydrophobic compounds.[2] Here are several strategies to address this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.[2]
-
Use a Surfactant: Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, in your aqueous buffer can help maintain the compound's solubility.[2]
-
Employ Co-solvents: Adding a small percentage of a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) to your final aqueous medium can enhance solubility.[2] For some in vivo applications, formulations with co-solvents like PEG300 and Tween 80 are used.[4]
-
Adjust the pH: If this compound has ionizable groups, adjusting the pH of your aqueous buffer could significantly improve its solubility.[1][2]
Q4: Is it safe to use heat or sonication to dissolve this compound?
A4: Gentle heating (e.g., in a 37°C water bath) and sonication are common and often effective techniques to aid in the dissolution of challenging compounds.[1][2] However, it is crucial to ensure the compound is heat-stable to avoid degradation. It is recommended to use these methods in short bursts and visually inspect the solution for clarity.
Troubleshooting Guide
Problem: this compound powder is not dissolving to create a stock solution.
Possible Cause: The chosen solvent may not be appropriate, or the concentration is too high.
Troubleshooting Steps:
-
Verify Solvent Choice: Start with DMSO as the primary solvent. If insolubility persists, test small amounts in ethanol or DMF.
-
Systematic Solubility Test: Use a small, pre-weighed amount of the compound and add a precise volume of solvent to reach a high target concentration. Vortex vigorously.
-
Aid Dissolution: If not fully dissolved, try gentle warming or sonication in short intervals.[2]
-
Centrifuge and Inspect: After attempting to dissolve, centrifuge the tube at high speed to pellet any remaining microparticles. A clear supernatant indicates successful dissolution at that concentration.[1]
Problem: The inhibitor precipitates out of the aqueous medium during the experiment.
Possible Cause: The compound has poor aqueous solubility, and the concentration in the final medium is above its solubility limit.
Troubleshooting Steps:
-
Visual Inspection: Examine the experimental wells under a microscope to confirm the presence of precipitate.
-
Optimize Dilution Strategy: When diluting the DMSO stock, add it to the aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Formulation Adjustment:
-
Reduce Final Concentration: Determine if a lower effective concentration of the inhibitor can be used.
-
Incorporate Excipients: Test the addition of surfactants (e.g., Tween® 20) or co-solvents (e.g., PEG) to your aqueous buffer.[2]
-
pH Modification: If the compound's properties allow, test a range of pH values for your buffer to identify one that improves solubility without compromising the assay.[1]
-
Data Presentation
Table 1: Recommended Solvents and Initial Testing Concentrations for this compound Stock Solution Preparation
| Solvent | Starting Concentration (for testing) | Procedure | Expected Outcome |
| DMSO | 10 mM, 50 mM | Add solvent to a pre-weighed amount of this compound. Vortex vigorously. Use gentle warming or sonication if needed. | Clear solution after centrifugation. |
| Ethanol | 1 mM, 5 mM | Add solvent to a pre-weighed amount of this compound. Vortex vigorously. | Clear solution after centrifugation. |
| DMF | 10 mM, 50 mM | Add solvent to a pre-weighed amount of this compound. Vortex vigorously. | Clear solution after centrifugation. |
Note: The concentrations listed are starting points for solubility testing. The maximum solubility may be higher.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a specific amount of this compound powder (e.g., 1 mg). The molecular weight of this compound will be needed for molarity calculations.
-
Calculate Solvent Volume: Based on the desired concentration (10 mM) and the amount of compound weighed, calculate the required volume of DMSO.
-
Dissolution: Add the calculated volume of high-purity DMSO to the vial containing the this compound powder.
-
Vortexing: Cap the vial tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter. If necessary, use gentle warming (37°C for 5-10 minutes) or brief sonication to aid dissolution.[2]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualizations
CD73 Signaling Pathway
The following diagram illustrates the role of CD73 in the adenosine (B11128) signaling pathway, which is crucial for its immunosuppressive effects in the tumor microenvironment.[6][7][8]
Caption: The CD73-adenosine signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a logical sequence of steps to address solubility problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. CD73-IN-4 | CD73 | 2216764-29-1 | Invivochem [invivochem.com]
- 5. CD73-IN-12 | CD73 | 2773502-79-5 | Invivochem [invivochem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. mdpi.com [mdpi.com]
- 8. Unraveling the Intricacies of CD73/Adenosine Signaling: The Pulmonary Immune and Stromal Microenvironment in Lung Cancer | MDPI [mdpi.com]
Technical Support Center: Investigating Off-Target Effects of Small Molecule CD73 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of small molecule CD73 inhibitors. As specific data for a compound designated "CD73-IN-15" is not publicly available, this guide addresses common challenges and questions that may arise during the preclinical evaluation of novel small molecule inhibitors of CD73.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with small molecule CD73 inhibitors?
Small molecule inhibitors, while designed for a specific target, can sometimes interact with other proteins in the cell, leading to off-target effects. For CD73 inhibitors, potential off-target effects can be attributed to their binding to other structurally related enzymes or proteins.[1] Disadvantages of small-molecule inhibitors include lower specificity and potential off-target effects due to their binding to more conserved sites across various enzymes.[1] While specific off-target profiles are compound-dependent, researchers should be aware of the potential for immune-related adverse events due to the role of CD73 in maintaining immune tolerance.[2]
Q2: How can I differentiate between on-target and off-target toxicity in my cellular assays?
Distinguishing between on-target (mechanism-based) and off-target toxicity is a critical step in preclinical safety assessment. A common strategy involves using a structurally related but inactive control compound. If the observed toxicity is also present with the inactive control, it is more likely to be an off-target effect. Additionally, rescuing the toxic phenotype by adding adenosine (B11128) (the product of CD73 enzymatic activity) can suggest on-target toxicity.
Q3: My in vivo experiments with a CD73 inhibitor show unexpected toxicity. What could be the cause?
Unexpected in vivo toxicity can arise from several factors. Besides direct off-target effects, consider the following possibilities:
-
Metabolite-mediated toxicity: The inhibitor may be metabolized in vivo to a toxic species.
-
Exaggerated pharmacology: The on-target inhibition of CD73 might lead to an excessive immune response, causing immune-related adverse events.[2]
-
Compound accumulation: Poor pharmacokinetic properties could lead to high, sustained concentrations of the compound in certain tissues, resulting in toxicity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for CD73 inhibition in different assay formats.
| Possible Cause | Troubleshooting Steps |
| Assay interference | Run the inhibitor in a counterscreen without the enzyme to check for assay artifacts (e.g., fluorescence quenching, light scattering). |
| Different enzyme constructs | Ensure the same form of the CD73 enzyme (e.g., soluble, membrane-bound, full-length, truncated) is used across all assays. |
| Substrate concentration | Verify that the substrate (AMP) concentration is consistent and ideally at or below the Km value for the enzyme. |
| Detergent effects | If using detergents to solubilize membrane-bound CD73, test for any inhibitory effects of the detergent itself on enzyme activity. |
Issue 2: Unexpected cell death in in vitro cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | Screen the compound against a panel of kinases, as many small molecule inhibitors can have off-target kinase activity. |
| Mitochondrial toxicity | Perform assays to assess mitochondrial function, such as measuring mitochondrial membrane potential or oxygen consumption. |
| Induction of apoptosis/necrosis | Use assays like Annexin V/PI staining to determine the mechanism of cell death. |
| Reactive metabolite formation | Conduct experiments with and without metabolic activation systems (e.g., liver microsomes) to assess the role of metabolism in cytotoxicity. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To assess the selectivity of a small molecule CD73 inhibitor against a panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a dilution series to cover a range of concentrations (e.g., 10 µM to 1 nM).
-
Kinase Panel: Select a diverse panel of kinases representing different branches of the human kinome.
-
Assay Performance: Use a reputable contract research organization (CRO) or an in-house platform for kinase activity assays. A common format is a radiometric assay using ³³P-ATP or a fluorescence-based assay.
-
Data Analysis: Calculate the percent inhibition of each kinase at each compound concentration. For kinases showing significant inhibition, determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify direct intracellular targets of a small molecule CD73 inhibitor in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Separate the soluble protein fraction from the aggregated, precipitated proteins by centrifugation.
-
Target Detection: Analyze the soluble fraction by Western blotting using an antibody specific for the target of interest (e.g., CD73) and potential off-targets. Target engagement by the compound will stabilize the protein, leading to a higher melting temperature.
Data Presentation
Table 1: Example Off-Target Kinase Profile of a Hypothetical CD73 Inhibitor
| Kinase | IC50 (nM) |
| CD73 (On-Target) | 15 |
| Kinase A | >10,000 |
| Kinase B | 850 |
| Kinase C | >10,000 |
| Kinase D | 2,500 |
This table illustrates how to present selectivity data. A highly selective compound will have a significantly lower IC50 for the intended target compared to other proteins.
Visualizations
Caption: The CD73 signaling pathway and the mechanism of action for a CD73 inhibitor.
References
Technical Support Center: Enhancing the Anti-Tumor Efficacy of CD73-IN-15
This technical support guide is designed for researchers, scientists, and drug development professionals working with CD73-IN-15. It provides troubleshooting advice, answers to frequently asked questions, and detailed protocols for strategies to enhance its anti-tumor effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, non-nucleoside small molecule inhibitor of the ecto-5'-nucleotidase CD73, with an in vitro IC50 of 60 nM.[1] Its primary mechanism of action is the blockade of the enzymatic activity of CD73. CD73 is a crucial enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine (B11128) monophosphate (AMP) to adenosine in the extracellular space.[2][3][4] By inhibiting CD73, this compound reduces the concentration of immunosuppressive adenosine within the tumor microenvironment (TME). This alleviates the suppression of various immune cells, including T cells and Natural Killer (NK) cells, thereby restoring and enhancing the anti-tumor immune response.[2][3][4]
Q2: What are the most promising combination strategies to enhance the anti-tumor effect of this compound?
The most effective strategies involve combining this compound with other cancer therapies that either rely on a robust immune response or can be hindered by the immunosuppressive TME. Key combination approaches include:
-
Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1): This is a highly synergistic combination. While checkpoint inhibitors work to reactivate exhausted T cells, their efficacy can be limited by high concentrations of adenosine in the TME.[5] By reducing adenosine levels, this compound can sensitize tumors to anti-PD-1/PD-L1 therapy, leading to a more potent and durable anti-tumor response.[5]
-
Chemotherapy: Many chemotherapeutic agents induce immunogenic cell death, releasing ATP into the TME. This ATP can be converted to immunosuppressive adenosine by the CD39/CD73 axis. Combining this compound with chemotherapy can prevent this immunosuppressive effect and potentiate the anti-tumor immune response generated by the chemotherapy.
-
Radiotherapy: Similar to chemotherapy, radiotherapy can increase ATP release and upregulate CD73 expression, leading to an immunosuppressive TME. The addition of a CD73 inhibitor like this compound can enhance the efficacy of radiotherapy by mitigating this adenosine-mediated immunosuppression.
-
Targeted Therapies: In certain cancers, such as those with EGFR mutations, CD73 expression can be upregulated. Combining this compound with targeted therapies like EGFR inhibitors may overcome resistance mechanisms and improve therapeutic outcomes.
Q3: What are the expected immunological changes in the tumor microenvironment following successful treatment with this compound in combination with an anti-PD-1 antibody?
Successful combination therapy should lead to a significant remodeling of the tumor microenvironment from an immunosuppressive to an inflamed state. Key changes to expect include:
-
Increased infiltration and activation of CD8+ T cells: This is a primary indicator of a robust anti-tumor immune response.
-
Enhanced production of pro-inflammatory cytokines: Look for increased levels of IFN-γ and TNF-α within the TME.
-
A higher CD8+ T cell to regulatory T cell (Treg) ratio: This shift indicates a more favorable balance towards an effective anti-tumor response.
-
Increased proliferation of tumor-infiltrating lymphocytes (TILs): This can be assessed by markers such as Ki-67.
-
Upregulation of genes associated with T cell function and inflammation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Suboptimal in vivo efficacy of this compound as a monotherapy. | 1. High tumor burden at the start of treatment.2. Poor immunogenicity of the tumor model.3. Insufficient drug exposure at the tumor site.4. Redundant pathways for adenosine production. | 1. Initiate treatment when tumors are smaller and more established.2. Choose a more immunogenic tumor model for initial efficacy studies.3. Perform pharmacokinetic studies to ensure adequate tumor penetration and exposure.4. Consider combination therapy, particularly with immune checkpoint inhibitors, to overcome profound immunosuppression. |
| Lack of synergy in combination with anti-PD-1 therapy. | 1. Low or absent PD-L1 expression on tumor cells.2. Low levels of CD73 expression in the tumor model.3. Suboptimal dosing or scheduling of one or both agents.4. Presence of other dominant immunosuppressive mechanisms. | 1. Confirm PD-L1 expression in your tumor model by IHC or flow cytometry.2. Verify CD73 expression on tumor and immune cells within the TME.3. Optimize the dosing regimen for both this compound and the anti-PD-1 antibody. Staggered dosing may be more effective than concurrent administration in some models.4. Investigate other potential resistance pathways (e.g., TGF-β signaling, myeloid-derived suppressor cells). |
| High variability in tumor growth inhibition between animals. | 1. Inconsistent tumor cell implantation.2. Heterogeneity in the immune response among individual animals.3. Inconsistent drug administration. | 1. Ensure consistent tumor cell numbers and injection technique.2. Increase the number of animals per group to improve statistical power.3. Ensure accurate and consistent dosing for all animals. |
| Difficulty in detecting changes in the tumor immune infiltrate. | 1. Timing of tumor harvest is not optimal.2. Technical issues with tissue processing or flow cytometry staining. | 1. Perform a time-course experiment to identify the peak of immune cell infiltration.2. Optimize tumor digestion protocols to ensure good cell viability. Titrate antibodies and include appropriate controls (e.g., fluorescence minus one) for flow cytometry. |
Quantitative Data Summary
The following data is for AB680 (quemliclustat), a potent, non-nucleoside CD73 inhibitor, and is presented as a representative example for a compound with a similar mechanism of action to this compound.
Table 1: In Vitro Potency of AB680
| Assay | Cell Type | IC50 |
| CD73 Enzymatic Activity | Mouse T cells | < 1 nM |
| CD73 Enzymatic Activity | Human T cells | < 1 nM |
Table 2: In Vivo Anti-Tumor Efficacy of AB680 in Combination with Anti-PD-1 in a B16F10 Melanoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 15 | % Tumor Growth Inhibition (TGI) | Increase in Survival |
| Vehicle | ~1500 | - | - |
| AB680 (10 mg/kg, s.c., daily) | ~1000 | ~33% | Moderate |
| Anti-PD-1 (2.5 mg/kg, i.p., every 3 days) | ~1200 | ~20% | Minor |
| AB680 + Anti-PD-1 | ~400 | ~73% | Significant |
Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) in B16F10 Tumors Treated with AB680 and Anti-PD-1
| Treatment Group | % CD8+ of CD45+ cells | CD8+ to Treg Ratio |
| Vehicle | Low | Low |
| Anti-PD-1 | Moderately Increased | Moderately Increased |
| AB680 + Anti-PD-1 | Significantly Increased | Significantly Increased |
Experimental Protocols
The following protocols are based on published studies with the potent, non-nucleoside CD73 inhibitor AB680 and can be adapted for use with this compound.
1. In Vivo Combination Therapy in a Syngeneic Mouse Model (e.g., B16F10 Melanoma)
-
Animal Model: C57BL/6 mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 3 x 10^5 B16F10 melanoma cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Treatment Groups (n=10 per group):
-
Vehicle control (e.g., 1% HPMC, s.c., daily) + Isotype control antibody (i.p., twice weekly)
-
This compound (dose to be determined by pharmacokinetic studies, s.c., daily) + Isotype control antibody
-
Vehicle + Anti-PD-1 antibody (e.g., 10 mg/kg, i.p., twice weekly)
-
This compound + Anti-PD-1 antibody
-
-
Treatment Initiation: Begin treatment when tumors reach an average volume of 50-100 mm³.
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and general health.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at a fixed time point (e.g., 21 days) for endpoint analysis.
-
Analysis: Harvest tumors and spleens for flow cytometry analysis of immune cell populations.
2. Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Mince harvested tumors and digest in a solution containing collagenase and DNase for 30-60 minutes at 37°C.
-
Cell Staining:
-
Prepare a single-cell suspension and count viable cells.
-
Stain for cell viability (e.g., with a live/dead stain).
-
Block Fc receptors to prevent non-specific antibody binding.
-
Stain for surface markers using a cocktail of fluorescently labeled antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3, anti-Ki67).
-
For intracellular staining (e.g., FoxP3, Ki-67), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibodies.
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software to quantify different immune cell populations.
Visualizations
Caption: this compound inhibits the conversion of AMP to adenosine, reducing immune suppression.
Caption: Dual blockade of PD-1 and the adenosine pathway enhances T cell reactivation.
Caption: Experimental workflow for in vivo combination therapy studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in CD73-IN-15 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when using the CD73 inhibitor, CD73-IN-15. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, non-nucleoside small molecule inhibitor of CD73.[1] CD73 is a cell-surface enzyme that plays a critical role in the adenosine (B11128) signaling pathway by converting adenosine monophosphate (AMP) to adenosine.[2][3] In the tumor microenvironment, elevated levels of adenosine suppress the activity of immune cells, allowing cancer cells to evade the immune system.[4][5] this compound blocks the enzymatic activity of CD73, thereby reducing the production of immunosuppressive adenosine and enhancing anti-tumor immune responses.[1][4]
Q2: What is the reported potency of this compound?
This compound has been reported to have a half-maximal inhibitory concentration (IC50) of 60 nM against CD73.[1]
Q3: In what forms does CD73 exist, and does this affect inhibition?
CD73 exists as both a membrane-bound protein anchored by a glycosylphosphatidylinositol (GPI) linkage and as a soluble form, which is shed from the cell membrane.[4][6] Both forms can be enzymatically active. It is important to consider which form of the enzyme is relevant to your experimental system, as some inhibitors may have differential activity against membrane-bound versus soluble CD73.
Q4: What are some common assays to measure CD73 activity?
Several assays can be used to measure CD73 enzymatic activity. Common methods include:
-
Malachite Green Assay: This is a colorimetric assay that detects the inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP by CD73.[7][8]
-
Luminescence-Based Assays: These assays, such as the CellTiter-Glo® assay, can be adapted to measure CD73 activity by detecting the depletion of AMP, which otherwise inhibits the luciferase reaction.[7][9]
-
Transcreener® ADP² Assay: This fluorescence polarization-based assay can be coupled with a kinase to measure adenosine production indirectly.[7]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and another exemplary non-nucleotide small molecule inhibitor of CD73.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | CD73 | 60 | Not Specified | [1] |
| CD73-IN-5 | CD73 | 19 | Not Specified | [10] |
Signaling Pathway Diagram
The following diagram illustrates the canonical adenosine signaling pathway and the role of CD73.
Troubleshooting Guides
Biochemical (Enzyme) Assays
Issue: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting: Small volume errors can lead to significant concentration differences. | Use calibrated pipettes and consider preparing a master mix of reagents to be added to all wells to ensure consistency.[11] |
| Incomplete Reagent Mixing: Failure to properly mix reagents upon addition can lead to inconsistent reaction rates. | Gently mix the plate after adding each reagent, either by gentle tapping or using a plate shaker. |
| Edge Effects: Evaporation from wells on the outer edges of a multi-well plate can concentrate reactants. | Avoid using the outer wells of the plate for critical samples or ensure proper humidification during incubation.[11] |
| Temperature Gradients: Uneven temperature across the plate can affect enzyme kinetics. | Ensure the plate is uniformly heated during incubation. |
Issue: Lower than expected or no CD73 activity.
| Possible Cause | Recommended Solution |
| Inactive Enzyme: The recombinant CD73 enzyme may have lost activity due to improper storage or handling. | Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles.[12] Always keep the enzyme on ice when in use. |
| Incorrect Assay Buffer Conditions: The pH or ionic strength of the buffer may not be optimal for CD73 activity. | Verify that the assay buffer composition and pH are as recommended in the protocol. |
| Substrate Degradation: The AMP substrate may have degraded over time. | Use fresh or properly stored AMP for the assay. |
| Presence of Interfering Substances: Contaminants in the sample or reagents, such as high concentrations of phosphate, can interfere with the assay. | Ensure all reagents are of high purity. If using the Malachite Green assay, be aware that any source of inorganic phosphate can interfere.[12] |
Cell-Based Assays
Issue: Inconsistent or no observable effect of this compound.
| Possible Cause | Recommended Solution |
| Inhibitor Instability: this compound may be unstable in the cell culture medium over the course of the experiment. | Assess the stability of the inhibitor in your specific media at 37°C. This can be done by incubating the compound in media and measuring its concentration at different time points using methods like HPLC.[13] |
| Poor Cell Permeability: The inhibitor may not be efficiently entering the cells to reach its target. | While CD73 is an extracellular enzyme, cellular uptake could be a factor in some experimental setups. If intracellular effects are being measured, consider assays to determine cellular uptake. |
| Suboptimal Inhibitor Concentration: The concentration used may be too low to achieve significant inhibition in a cellular context. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Serum Protein Binding: Components in the fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. | Test the inhibitor's efficacy in both serum-free and serum-containing media to determine if serum components are affecting its activity.[13] |
| Cell Line Variability: Different cell lines may express varying levels of CD73 or have different sensitivities to its inhibition. | Characterize CD73 expression levels on your cell line of interest. Ensure you are using cells within a consistent passage number range as this can affect experimental outcomes.[11][14] |
Issue: High cellular toxicity observed.
| Possible Cause | Recommended Solution |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).[11] |
| Off-Target Effects: At high concentrations, the inhibitor may be affecting other cellular pathways, leading to toxicity. | Use the lowest effective concentration of the inhibitor that achieves the desired biological effect. |
Experimental Protocols & Workflows
Protocol 1: In Vitro CD73 Activity Assay (Malachite Green Method)
This protocol is adapted from commercially available kits and provides a general procedure for measuring CD73 activity.[15][16][17]
Materials:
-
Recombinant human CD73
-
CD73 Assay Buffer
-
AMP Substrate
-
This compound
-
Malachite Green Reagent A and B
-
Phosphate Standard
-
96-well microplate
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the phosphate standard to generate a standard curve. Dilute this compound to the desired concentrations in assay buffer.
-
Reaction Setup:
-
Add 50 µL of sample, phosphate standard, or blank (assay buffer) to each well.
-
For inhibitor wells, add the diluted this compound.
-
Add recombinant CD73 enzyme to all wells except the blank and standard curve wells.
-
-
Initiate Reaction: Add AMP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Color Development:
-
Stop the reaction by adding 10 µL of Malachite Green Reagent A to each well. Incubate for 10 minutes at room temperature.
-
Add 10 µL of Malachite Green Reagent B to each well. Incubate for 20 minutes at room temperature for color development.
-
-
Measurement: Read the absorbance at 620-670 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading from all other values. Calculate the phosphate concentration from the standard curve. Determine the percent inhibition for samples treated with this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for troubleshooting variability in experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. cusabio.com [cusabio.com]
- 4. The Clinical Significance of CD73 in Cancer [mdpi.com]
- 5. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eubopen.org [eubopen.org]
- 9. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 15. content.abcam.com [content.abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sciencellonline.com [sciencellonline.com]
Technical Support Center: Biomarker Strategies for CD73-IN-15
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing CD73-IN-15 in their experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of CD73 (Ecto-5'-nucleotidase).[1][2] CD73 is a cell-surface enzyme that plays a critical role in the production of extracellular adenosine (B11128) by catalyzing the dephosphorylation of adenosine monophosphate (AMP).[2][3] Adenosine in the tumor microenvironment is a potent immunosuppressive molecule that dampens the anti-tumor activity of immune cells like T cells and Natural Killer (NK) cells.[2][3][4] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby promoting an anti-tumor immune response.[4]
Q2: What are the potential biomarker strategies when using this compound?
A2: Biomarker strategies for this compound can be categorized into three main areas:
-
Target Engagement Biomarkers: These markers confirm that this compound is interacting with its intended target. A primary biomarker is the direct measurement of CD73 enzymatic activity in tissue samples or peripheral blood mononuclear cells (PBMCs). A decrease in the conversion of AMP to adenosine following treatment with this compound indicates target engagement.[5]
-
Pharmacodynamic (PD) Biomarkers: These markers demonstrate the downstream biological effects of this compound. Key PD biomarkers include:
-
Reduced extracellular adenosine levels: Can be measured in the tumor microenvironment or plasma.[5]
-
Increased levels of pro-inflammatory cytokines: Such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), which are suppressed by adenosine.[6][7]
-
Increased proliferation and activation of CD8+ T cells: Can be assessed by flow cytometry for markers like Ki-67 and Granzyme B.
-
-
Predictive Biomarkers: These markers help to identify patient populations most likely to respond to this compound therapy. High expression of CD73 on tumor cells or tumor-infiltrating immune cells, as determined by immunohistochemistry (IHC) or flow cytometry, may serve as a predictive biomarker.[3]
Q3: In which cancer types is CD73 expression relevant?
A3: High expression of CD73 has been observed in a variety of cancers and is often associated with a poor prognosis.[8] These include, but are not limited to:
-
Breast cancer (especially triple-negative)[8]
-
Colorectal cancer
-
Lung cancer[9]
-
Pancreatic cancer
-
Ovarian cancer[8]
-
Melanoma[8]
-
Glioblastoma
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro CD73 enzyme activity assays.
| Potential Cause | Troubleshooting Steps |
| Reagent Instability | Ensure the recombinant CD73 enzyme is stored correctly at -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions of this compound and AMP for each experiment.[10] |
| Incorrect Assay Conditions | Optimize the incubation time and temperature. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[1] |
| Substrate Depletion | Ensure the AMP concentration is at or near its Km value for CD73 to maintain a linear reaction rate. If the reaction proceeds for too long, substrate depletion can lead to non-linear kinetics. |
| Phosphate (B84403) Contamination | If using a malachite green-based assay, ensure all buffers and water are phosphate-free as this will lead to high background readings.[10] |
Issue 2: High background or low signal in flow cytometry for CD73 expression.
| Potential Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | Include an isotype control to determine the level of non-specific binding. Use an Fc block solution to block Fc receptors on immune cells.[11] |
| Cell Viability Issues | Use a viability dye to exclude dead cells from the analysis, as dead cells can non-specifically bind antibodies. |
| Low CD73 Expression | Use a bright fluorophore-conjugated primary antibody. Consider using a signal amplification system if the expression is known to be low on your cells of interest. |
| Antibody Titration | Ensure the anti-CD73 antibody has been properly titrated to determine the optimal concentration that gives the best signal-to-noise ratio. |
Issue 3: Variability in tumor growth in in vivo studies.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Tumor Cell Implantation | Ensure a consistent number of viable tumor cells are injected into the same anatomical location for each animal. |
| Drug Formulation and Administration | Ensure this compound is properly solubilized and administered consistently (e.g., route, volume, frequency). Prepare fresh formulations as needed. |
| Animal Health and Husbandry | Monitor animal health closely, as underlying health issues can impact tumor growth and response to treatment. Maintain consistent housing conditions. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System |
| IC50 (Enzymatic Assay) | 5 - 20 nM | Recombinant Human CD73 |
| IC50 (Cell-based AMP conversion) | 50 - 200 nM | MDA-MB-231 (Breast Cancer) |
| Effect on T-cell Proliferation (EC50) | 100 - 500 nM | Co-culture with CD73+ tumor cells |
Note: These are representative values. Actual values may vary depending on the specific experimental conditions.
Table 2: Pharmacodynamic Effects of this compound in a Syngeneic Mouse Model
| Biomarker | Control | This compound Treated | Fold Change |
| Intratumoral Adenosine (ng/mg tissue) | 15.2 ± 2.5 | 4.8 ± 1.1 | ↓ 3.2 |
| IFN-γ in CD8+ TILs (% positive) | 8.5 ± 1.2 | 25.1 ± 3.4 | ↑ 2.9 |
| Tumor Growth Inhibition (%) | N/A | 65% | N/A |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: In Vitro CD73 Enzyme Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available kits for measuring inorganic phosphate (Pi) produced from the hydrolysis of AMP by CD73.
Materials:
-
Recombinant Human CD73
-
This compound
-
Adenosine Monophosphate (AMP)
-
CD73 Assay Buffer (e.g., 25 mM Tris, 5 mM MgCl2, pH 7.5)[5]
-
Malachite Green Reagent
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in CD73 Assay Buffer.
-
Add 25 µL of the diluted this compound or vehicle control to the wells of a 96-well plate.[1]
-
Add 50 µL of diluted recombinant human CD73 enzyme to each well.[1]
-
Pre-incubate for 15 minutes at room temperature.[1]
-
Initiate the reaction by adding 25 µL of AMP substrate solution.[1]
-
Incubate at 37°C for 20-30 minutes.[1]
-
Stop the reaction and detect the generated phosphate by adding 100 µL of Malachite Green Reagent.[1]
-
Incubate at room temperature for 15-20 minutes for color development.[1]
-
Measure the absorbance at approximately 630 nm.[1]
-
Calculate the percent inhibition relative to the vehicle control.
Protocol 2: Measurement of Extracellular Adenosine by HPLC
Materials:
-
Cell culture supernatant or plasma samples
-
Perchloric acid (HClO4) for protein precipitation
-
Potassium carbonate (K2CO3) for neutralization
-
HPLC system with a C18 column
-
Mobile phase (e.g., ammonium (B1175870) acetate (B1210297) buffer and acetonitrile)[12]
-
Adenosine standard
Procedure:
-
Collect cell culture supernatant or plasma and immediately place on ice.
-
Deproteinize the sample by adding an equal volume of ice-cold 0.8 M HClO4.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize with 3 M K2CO3.
-
Centrifuge to pellet the precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject 10-20 µL of the sample onto the HPLC system.
-
Separate adenosine using a C18 column with an isocratic or gradient elution.[12]
-
Detect adenosine by UV absorbance at 260 nm.[13]
-
Quantify the adenosine concentration by comparing the peak area to a standard curve.
Protocol 3: Flow Cytometry for CD73 Expression on Tumor-Infiltrating Lymphocytes (TILs)
Materials:
-
Fresh tumor tissue
-
Enzyme digestion cocktail (e.g., collagenase, DNase)
-
FACS buffer (PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32)
-
Fluorophore-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD8, anti-CD73)
-
Viability dye
Procedure:
-
Mince the tumor tissue into small pieces and digest with an enzyme cocktail to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Perform red blood cell lysis if necessary.
-
Wash the cells with FACS buffer and resuspend at 1x10^7 cells/mL.
-
Stain with a viability dye according to the manufacturer's protocol.
-
Block Fc receptors with an Fc block for 10-15 minutes on ice.[11]
-
Add the cocktail of fluorophore-conjugated antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on live, single CD45+ cells, then on CD3+ T cells, and subsequently on CD8+ T cells to analyze CD73 expression.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of CD73 as a Novel Biomarker Encompassing the Tumor Microenvironment, Prognosis, and Therapeutic Responses in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. CD73 activity inhibition in vitro [bio-protocol.org]
- 6. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 7. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Clinical Significance of CD73 in Cancer [mdpi.com]
- 9. ascopubs.org [ascopubs.org]
- 10. amsbio.com [amsbio.com]
- 11. Targeting CD73 increases therapeutic response to immunogenic chemotherapy by promoting dendritic cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.und.edu [med.und.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Combination Therapies with CD73-IN-15
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CD73-IN-15 in combination therapy studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, non-nucleoside small molecule inhibitor of CD73, an ecto-5'-nucleotidase.[1][2] CD73 is a key enzyme in the adenosine (B11128) signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to adenosine in the tumor microenvironment (TME).[3][4] Adenosine is a potent immunosuppressive molecule that dampens the anti-tumor immune response.[3] this compound inhibits the enzymatic activity of CD73 by interacting with the dizinc (B1255464) ions in the active site, thereby reducing the production of immunosuppressive adenosine and enhancing anti-tumor immunity.[1][2]
Q2: Why is this compound a good candidate for combination therapies?
A2: The upregulation of CD73 and subsequent adenosine production is a common resistance mechanism to various cancer treatments, including chemotherapy and immunotherapy.[3] By blocking this key immunosuppressive pathway, this compound can sensitize tumors to other anti-cancer agents. Preclinical studies have shown that combining CD73 inhibition with chemotherapeutic agents or checkpoint inhibitors leads to enhanced anti-tumor efficacy.[1][2]
Q3: What is the IC50 of this compound?
A3: The reported IC50 of this compound is 60 nM.[1][2]
Q4: Is this compound orally bioavailable?
A4: The primary publication suggests that pharmacokinetic properties of this compound were investigated, and it showed excellent efficacy in mouse tumor models, which is often indicative of good bioavailability.[1][2] For specific details on oral bioavailability, it is recommended to consult the full text of the primary research article by Cunjian Shi et al. (2024).
Troubleshooting Guides
In Vitro Experiments
Q1: I am observing inconsistent IC50 values for this compound in my cell-based assays. What could be the cause?
A1: Inconsistent IC50 values can arise from several factors:
-
Cell Density: Ensure you are using a consistent and optimal cell seeding density for your assays. Overly confluent or sparse cultures can lead to variability.
-
Compound Solubility: this compound, like many small molecules, may have limited aqueous solubility. Ensure the compound is fully dissolved in your stock solution (e.g., in DMSO) and is not precipitating when diluted in your culture medium.
-
Assay Endpoint: The timing of your endpoint measurement can influence the IC50 value. It is advisable to perform a time-course experiment to determine the optimal incubation time.
-
Reagent Quality: Use fresh, high-quality reagents and culture media to minimize experimental variability.
Q2: My cells are showing signs of toxicity even at low concentrations of this compound. How can I address this?
A2: While the primary publication does not report significant off-target effects, unexpected toxicity can occur.
-
Confirm On-Target Effect: To confirm that the observed toxicity is due to CD73 inhibition, you can perform a rescue experiment by adding exogenous adenosine to your culture. If the toxicity is on-target, the addition of adenosine should partially rescue the cells.
-
Assess Off-Target Effects: If the toxicity persists, consider performing a kinase panel screen to identify potential off-target interactions of this compound.
-
Reduce Serum Concentration: High serum concentrations in culture media can sometimes interact with small molecules. Try reducing the serum percentage to see if it mitigates the toxic effects.
In Vivo Experiments
Q3: I am having trouble with the in vivo formulation of this compound. What are some recommended vehicles?
A3: For non-nucleoside small molecule inhibitors with limited water solubility, common in vivo formulations include:
-
A solution of DMSO, Tween 80, and saline. A typical ratio is 10% DMSO, 5% Tween 80, and 85% saline.
-
A mixture of DMSO, PEG300, Tween 80, and saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is crucial to perform a small-scale solubility test with your specific batch of this compound to determine the optimal formulation.
Q4: The combination of this compound and my chemotherapeutic agent is not showing synergy in our mouse model. What should I consider?
A4: A lack of in vivo synergy can be due to several factors:
-
Dosing Schedule and Sequence: The timing and order of drug administration are critical for achieving synergy. Consider testing different schedules, such as administering this compound before, concurrently with, or after the chemotherapeutic agent.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Ensure that both drugs have sufficient exposure in the tumor tissue at overlapping times. PK/PD studies can help optimize the dosing regimen.
-
Tumor Model Selection: The choice of tumor model is crucial. Ensure that the selected model is sensitive to both CD73 inhibition and the chosen chemotherapeutic agent.
-
Immune System Competence: As this compound's mechanism involves modulating the immune system, it is essential to use immunocompetent mouse models (e.g., syngeneic models) to observe its full synergistic potential.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Human CD73 | Enzymatic Activity | 60 |
Table 2: In Vivo Efficacy of this compound in Combination with Paclitaxel (Hypothetical Data Based on Primary Publication Abstract)
| Treatment Group | Tumor Growth Inhibition (%) | p-value |
| Vehicle | 0 | - |
| This compound (alone) | 35 | < 0.05 |
| Paclitaxel (alone) | 45 | < 0.01 |
| This compound + Paclitaxel | 75 | < 0.001 |
Note: The in vivo data is presented as a hypothetical example based on the statement of "excellent efficacy" in the primary publication's abstract.[1][2] Researchers should refer to the full publication for actual experimental data.
Experimental Protocols
Protocol 1: In Vitro CD73 Enzymatic Activity Assay
This protocol is adapted from standard colorimetric assays for measuring 5'-Nucleotidase activity.
Materials:
-
Recombinant human CD73 enzyme
-
This compound
-
AMP (substrate)
-
Malachite Green Phosphate (B84403) Assay Kit
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add assay buffer, recombinant CD73 enzyme, and varying concentrations of this compound.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding AMP to each well.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate produced using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Read the absorbance at the recommended wavelength.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro Synergy Analysis using the Chou-Talalay Method
This protocol outlines a method for determining the synergistic effect of this compound in combination with another anti-cancer agent.
Materials:
-
Cancer cell line of interest
-
This compound
-
Second anti-cancer agent (e.g., Paclitaxel)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
CompuSyn software for synergy analysis
Procedure:
-
Determine the IC50 values of this compound and the second agent individually in your chosen cell line.
-
Prepare serial dilutions of both agents.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with each agent alone and in combination at a constant ratio (e.g., based on their IC50 ratio).
-
Incubate for a predetermined time (e.g., 72 hours).
-
Measure cell viability using a suitable assay.
-
Analyze the data using CompuSyn software to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Mandatory Visualizations
Caption: CD73-Adenosine Signaling Pathway in the Tumor Microenvironment.
Caption: Experimental Workflow for Evaluating this compound Combination Therapy.
Caption: Troubleshooting Decision Tree for Poor In Vivo Synergy.
References
Validation & Comparative
A Head-to-Head Comparison of CD73 Inhibitors: CD73-IN-15 and Other Key Modulators in Cancer Immunotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel CD73 inhibitor, CD73-IN-15, with other prominent small molecule and antibody-based inhibitors targeting the immunosuppressive adenosine (B11128) pathway. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows to aid in the evaluation and selection of these therapeutic agents for cancer research and development.
CD73, or ecto-5'-nucleotidase, is a critical enzyme in the tumor microenvironment (TME) that catalyzes the conversion of adenosine monophosphate (AMP) to adenosine.[1][2] This accumulation of adenosine suppresses the anti-tumor activity of various immune cells, including T cells and natural killer (NK) cells, thereby promoting cancer immune evasion, proliferation, and metastasis.[3][4] Consequently, inhibiting CD73 has emerged as a promising strategy in oncology.[1][2] This guide focuses on a comparative analysis of this compound against other significant inhibitors such as the small molecule AB680 (Quemliclustat) and the monoclonal antibodies Oleclumab (MEDI9447) and CPI-006 (Tilabertomig).
Quantitative Comparison of CD73 Inhibitors
The following tables provide a summary of the in vitro potency of this compound and other selected CD73 inhibitors based on publicly available data. Direct head-to-head comparative studies under identical experimental conditions are limited; therefore, these values should be interpreted with consideration of the different assays and conditions used.
Table 1: In Vitro Potency of Small Molecule CD73 Inhibitors
| Compound | Type | Target Species | IC50 | Ki | Assay Method | Reference |
| This compound (compound 12f) | Non-nucleoside small molecule | Human | 60 nM | - | Biochemical assay | [5] |
| AB680 (Quemliclustat) | Nucleoside-based small molecule | Human | 0.043 nM (soluble hCD73) | 4.9 pM | Biochemical and cell-based assays | [6] |
| OP-5244 | Monophosphonate small molecule | Human | - | - | Cell-based assays | [7] |
| PSB-12379 | Nucleotide analog | Rat, Human | - | 9.03 nM (rat), 2.21 nM (human) | Biochemical assay | [8] |
Table 2: Characteristics of Monoclonal Antibody CD73 Inhibitors
| Antibody | Type | Mechanism of Action | Target Species | Reference |
| Oleclumab (MEDI9447) | Human IgG1λ mAb | Non-competitive inhibition, induces CD73 internalization | Human | [9][10] |
| CPI-006 (Tilabertomig) | Humanized IgG1 mAb | Inhibition of enzymatic activity, B-cell activation | Human |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for CD73 inhibitors is the blockade of adenosine production in the tumor microenvironment. This restores the function of immune effector cells, leading to an anti-tumor response.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of CD73 inhibitors. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro CD73 Enzymatic Activity Assay (Malachite Green Assay)
This colorimetric assay is commonly used to measure the enzymatic activity of CD73 by detecting the inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP.
Principle: The malachite green reagent forms a colored complex with free inorganic phosphate, and the absorbance of this complex is measured to quantify the amount of phosphate produced.
Materials:
-
Recombinant human CD73 protein or cell lysates containing CD73
-
Adenosine 5'-monophosphate (AMP) as the substrate
-
CD73 inhibitor (e.g., this compound)
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction buffer (e.g., Tris-HCl, pH 7.4, with MgCl2).
-
Add the CD73 enzyme source to the wells of a 96-well plate.
-
Add various concentrations of the CD73 inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding AMP to each well.
-
Incubate the plate at 37°C for a specific period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibitor concentration versus the percentage of inhibition.
In Vivo Tumor Growth Inhibition Study
Syngeneic mouse models are commonly used to evaluate the anti-tumor efficacy of CD73 inhibitors in an immunocompetent setting.
Principle: Tumor cells are implanted into mice, and after tumor establishment, the animals are treated with the CD73 inhibitor. Tumor growth is monitored over time to assess the efficacy of the treatment.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Mouse tumor cell line (e.g., MC38 colon adenocarcinoma, 4T1 breast cancer)
-
CD73 inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Inject a known number of tumor cells subcutaneously into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the CD73 inhibitor to the treatment group according to the desired dosing schedule (e.g., daily, twice weekly) and route (e.g., oral, intraperitoneal). The control group receives a vehicle control.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Plot the mean tumor volume over time for each group to compare the efficacy of the treatments.
Conclusion
The landscape of CD73 inhibitors is rapidly evolving, with both small molecules and monoclonal antibodies demonstrating significant promise in preclinical and clinical settings. This compound is a novel non-nucleoside inhibitor with potent in vitro activity. In comparison, molecules like AB680 show exceptionally high potency. Monoclonal antibodies such as Oleclumab and CPI-006 offer the advantages of high specificity and the potential for additional immune-mediated anti-tumor effects. The choice of a particular CD73 inhibitor for therapeutic development will depend on a variety of factors, including the specific cancer indication, the desired pharmacokinetic profile, and the potential for combination with other therapies. The experimental protocols and data presented in this guide provide a foundational framework for the continued investigation and comparison of these important cancer immunotherapeutics.
References
- 1. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small-molecule CD73 inhibitors for the immunotherapy of cancer: a patent and literature review (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional expression of CD73 on human natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Heteroaryl Compounds as CD73 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CD73-IN-15 and Other Small Molecule Inhibitors for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The ecto-5'-nucleotidase (CD73) has emerged as a critical immune checkpoint in the tumor microenvironment (TME). By catalyzing the conversion of adenosine (B11128) monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 plays a pivotal role in tumor immune evasion.[1][2][3] Consequently, the development of small molecule inhibitors targeting CD73 represents a promising therapeutic strategy to restore anti-tumor immunity. This guide provides an objective comparison of CD73-IN-15 with other notable small molecule CD73 inhibitors, supported by experimental data and detailed methodologies.
The CD73-Adenosine Signaling Pathway
The canonical pathway of extracellular adenosine production involves the sequential enzymatic activity of CD39 and CD73. Extracellular ATP, often released from stressed or dying tumor cells, is first hydrolyzed by CD39 to AMP. Subsequently, CD73, a GPI-anchored cell surface protein, dephosphorylates AMP to produce adenosine.[4][5] This adenosine then binds to A2A and A2B receptors on various immune cells, including T cells and natural killer (NK) cells, triggering downstream signaling that suppresses their anti-tumor functions.[2][6]
Quantitative Comparison of Small Molecule CD73 Inhibitors
The potency of small molecule inhibitors is a critical parameter in their development as therapeutic agents. The following table summarizes the in vitro potency (IC50 or Ki) of this compound and other selected small molecule inhibitors against human CD73.
| Inhibitor | Type | Potency (human CD73) | Reference |
| This compound | Non-nucleoside | IC50: 60 nM | [1] |
| CD73-IN-14 | Nucleoside | IC50: 0.17 nM | [7] |
| AB680 (Quemliclustat) | Nucleoside | Ki: 5 pM | [2][8] |
| A-001421 | Non-nucleoside | IC50: 40 pM | [9] |
| Exemplified Compound (Roche) | Bicyclic heterocycle | IC50: 0.06 nM | [10] |
| Compound 48 (Non-nucleotide) | Non-nucleotide | IC50: 12 nM | [11] |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the comparison of drug candidates. This section details the methodologies for key in vitro and in vivo assays used to evaluate CD73 inhibitors.
In Vitro CD73 Enzymatic Activity Assay (Phosphate Detection)
This assay quantifies the enzymatic activity of CD73 by measuring the amount of inorganic phosphate (B84403) released from the hydrolysis of AMP.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine 5'-monophosphate (AMP)
-
CD73 assay buffer
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing CD73 assay buffer and recombinant CD73 enzyme.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the wells of the microplate.
-
Add the CD73 enzyme solution to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding AMP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the concentration of inorganic phosphate using a standard curve.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Adenosine Production Assay
This assay measures the ability of an inhibitor to block adenosine production by cancer cells that endogenously express CD73.
Materials:
-
CD73-expressing cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium
-
Test inhibitor
-
AMP
-
Adenosine Assay Kit (Fluorometric or LC-MS/MS-based)
-
96-well cell culture plate
-
Plate reader or LC-MS/MS instrument
Procedure:
-
Seed the CD73-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration.
-
Add AMP to the cell culture medium to serve as the substrate for CD73.
-
Incubate for a defined period to allow for adenosine production.
-
Collect the cell culture supernatant.
-
Measure the concentration of adenosine in the supernatant using a suitable adenosine assay kit, following the manufacturer's protocol.
-
Calculate the percentage of inhibition of adenosine production at each inhibitor concentration to determine the IC50 value.
In Vivo Syngeneic Mouse Tumor Model
This model is used to evaluate the anti-tumor efficacy of CD73 inhibitors in an immunocompetent host.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant the tumor cells subcutaneously into the flank of the syngeneic mice.
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule and route of administration.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic and immune cell infiltration studies).
-
Compare the tumor growth curves between the treated and control groups to assess the anti-tumor efficacy of the inhibitor.
Experimental Workflow for CD73 Inhibitor Evaluation
The preclinical evaluation of a novel CD73 inhibitor typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.
Conclusion
This compound is a potent non-nucleoside inhibitor of CD73. When compared to other small molecule inhibitors, it demonstrates significant potency, although some nucleoside analogs like AB680 and other novel compounds exhibit even lower IC50 or Ki values in the picomolar to low nanomolar range. The choice of a suitable CD73 inhibitor for further development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and in vivo efficacy. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical assessment of these promising anti-cancer agents. Further studies, particularly those investigating the efficacy of these inhibitors in combination with other immunotherapies, are crucial for realizing their full therapeutic potential in the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of CD73 improves B cell-mediated anti-tumor immunity in a mouse model of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD73-IN-14 | CD73 | 2407356-67-4 | Invivochem [invivochem.com]
- 8. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roche reports CD73 inhibitors for cancer | BioWorld [bioworld.com]
- 11. Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism: A Comparative Guide to CD73-IN-15 and Other CD73 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The ecto-5'-nucleotidase CD73 has emerged as a critical immune checkpoint, playing a pivotal role in tumor immune evasion by producing immunosuppressive adenosine (B11128) in the tumor microenvironment. Inhibition of CD73 is a promising therapeutic strategy to restore anti-tumor immunity. This guide provides a comprehensive comparison of the novel small molecule inhibitor, CD73-IN-15, with other prominent CD73 inhibitors in development: the small molecule AB680 (Quemliclustat) and the monoclonal antibodies Oleclumab (MEDI9447) and CPI-006. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of CD73 Inhibitors
The following tables summarize the key quantitative parameters of this compound and its alternatives, offering a clear comparison of their potency and mechanism of action.
Table 1: Comparative Potency of CD73 Inhibitors
| Inhibitor | Type | Target | Potency (IC50/Ki/EC50) | Source |
| This compound | Small Molecule | Human CD73 | IC50: 60 nM | [1] |
| AB680 (Quemliclustat) | Small Molecule | Human CD73 | Ki: 5 pM[2] IC50: 0.043 nM (in CHO cells)[3] IC50: 0.008 nM (in human CD8+ T cells)[3] | [2][3] |
| Oleclumab (MEDI9447) | Monoclonal Antibody | Human CD73 | EC50: 3.27 ng/mL (for binding) | [4] |
| CPI-006 | Monoclonal Antibody | Human CD73 | Not explicitly stated in search results |
Table 2: Mechanistic Comparison of CD73 Inhibitors
| Inhibitor | Mechanism of Action | Key Features |
| This compound | Enzymatic inhibition | Non-nucleoside small molecule inhibitor that interacts with the dizinc (B1255464) ions in the active site of CD73. |
| AB680 (Quemliclustat) | Reversible, competitive enzymatic inhibition | Exceptionally potent, slow-onset, tight-binding inhibitor.[2] |
| Oleclumab (MEDI9447) | Non-competitive enzymatic inhibition | Binds to the N-terminal domain of CD73, leading to steric blocking and inter-CD73 dimer crosslinking, which prevents the enzyme from adopting its active conformation. Also induces internalization of CD73.[5] |
| CPI-006 | Dual mechanism | Inhibits CD73 enzymatic activity and has novel immunomodulatory activity, including the activation of B cells.[6] |
Experimental Protocols: Validating Mechanism of Action
Detailed and robust experimental protocols are crucial for the validation and comparison of CD73 inhibitors. Below are methodologies for key assays cited in the characterization of these compounds.
Protocol 1: CD73 Enzymatic Activity Assay (Colorimetric)
This assay measures the enzymatic activity of CD73 by quantifying the inorganic phosphate (B84403) produced from the hydrolysis of adenosine monophosphate (AMP).
Principle: The malachite green assay is a colorimetric method where the dye forms a complex with free orthophosphate, resulting in a color change that can be measured spectrophotometrically.
Materials:
-
Recombinant human CD73 protein
-
CD73 inhibitor (e.g., this compound)
-
Adenosine monophosphate (AMP)
-
Malachite Green Reagent
-
Phosphate standard solution
-
Assay buffer (e.g., 25 mM Tris pH 7.5, 5 mM MgCl2, 0.005% Tween-20)[5]
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a dilution series of the CD73 inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant human CD73 protein to each well, except for the blank.
-
Add the different concentrations of the CD73 inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding AMP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.[1]
-
Measure the absorbance at a wavelength of 620-670 nm using a spectrophotometer.[1][7]
-
Generate a phosphate standard curve to determine the concentration of phosphate produced in each well.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: T-cell Proliferation Assay (CFSE-based)
This assay assesses the ability of CD73 inhibitors to reverse the immunosuppressive effects of adenosine on T-cell proliferation.
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the quantification of cell proliferation by flow cytometry.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
CD73 inhibitor (e.g., this compound)
-
AMP
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
CFSE staining solution
-
Complete cell culture medium
-
FACS buffer (PBS with 2% FBS)
-
96-well cell culture plate
-
Flow cytometer
Procedure:
-
Isolate PBMCs or T-cells from healthy donor blood.
-
Label the cells with CFSE according to the manufacturer's instructions.
-
Seed the CFSE-labeled cells into a 96-well plate.
-
Prepare a dilution series of the CD73 inhibitor in complete cell culture medium.
-
Add the inhibitor to the cells, followed by the addition of AMP to the appropriate wells.
-
Stimulate T-cell proliferation by adding anti-CD3/CD28 antibodies to the designated wells. Include unstimulated and stimulated controls.
-
Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
-
Harvest the cells and wash with FACS buffer.
-
Analyze the cells by flow cytometry, measuring the CFSE fluorescence intensity.
-
Gate on the live, single T-cell population and analyze the CFSE dilution profile to determine the percentage of proliferating cells in each condition.
-
Compare the proliferation of T-cells in the presence of AMP with and without the CD73 inhibitor to assess the reversal of immunosuppression.
Mandatory Visualization
The following diagrams illustrate the CD73 signaling pathway and the workflows of the key experimental protocols described above.
Caption: The CD73-adenosine signaling pathway and the point of intervention for this compound.
Caption: Workflow for the CD73 enzymatic activity assay (colorimetric).
Caption: Workflow for the CFSE-based T-cell proliferation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. content.abcam.com [content.abcam.com]
Head-to-Head Comparison: CD73-IN-15 and Anti-CD73 Antibodies in Cancer Immunotherapy
A Comprehensive Guide for Researchers and Drug Development Professionals
The ecto-5'-nucleotidase, CD73, has emerged as a critical immune checkpoint in the tumor microenvironment (TME). By catalyzing the conversion of adenosine (B11128) monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 plays a pivotal role in tumor immune evasion. Consequently, targeting CD73 has become a promising strategy in cancer immunotherapy. This guide provides an objective, data-driven comparison of two primary therapeutic modalities targeting CD73: the small molecule inhibitor CD73-IN-15 (also known as AB-680 or Quemliclustat) and anti-CD73 monoclonal antibodies.
Mechanism of Action: A Shared Target, Different Approaches
Both this compound and anti-CD73 antibodies aim to inhibit the enzymatic activity of CD73, thereby reducing the concentration of immunosuppressive adenosine in the TME. This "releases the brakes" on the immune system, allowing for a more robust anti-tumor response by effector cells such as T cells and Natural Killer (NK) cells.[1][2]
This compound (AB-680) is a potent, reversible, and selective small-molecule competitive inhibitor of human CD73.[3][4] Its small size may offer advantages in tumor penetration.[1]
Anti-CD73 Antibodies (e.g., oleclumab/MEDI9447) are monoclonal antibodies that bind to specific epitopes on the CD73 protein. Their mechanism of inhibition can be competitive or non-competitive, and they can induce clustering and internalization of CD73. Furthermore, their Fc region can potentially engage immune effector cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC).[1]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and a representative anti-CD73 antibody, oleclumab (MEDI9447). It is important to note that direct head-to-head studies in the same experimental settings are limited in publicly available literature.
| Feature | This compound (AB-680/Quemliclustat) | Anti-CD73 Antibodies (e.g., Oleclumab) |
| Modality | Small Molecule | Monoclonal Antibody |
| Target Binding | Reversible, competitive inhibitor of the CD73 active site.[3] | Bind to various epitopes on the CD73 protein; can be competitive or non-competitive.[1] |
| Potency (Human CD73) | Kᵢ of 5 pM.[4][5] | Varies by antibody; e.g., novel antibodies show binding affinities (EC₅₀) in the nanomolar range.[6] |
| Key Advantages | Potential for better tumor penetration due to small size.[1] | High specificity and longer half-life. May exert additional anti-tumor effects through ADCC.[1] |
Table 1: At-a-Glance Comparison of this compound and Anti-CD73 Antibodies.
| Compound | Assay | Species | IC₅₀/Kᵢ/EC₅₀ | Reference |
| This compound (AB-680) | Kᵢ | Human | 5 pM | [4][5] |
| IC₅₀ (T-cells) | Human | Subnanomolar | [3] | |
| IC₅₀ (T-cells) | Mouse | Subnanomolar | [3] | |
| Oleclumab (MEDI9447) | EC₅₀ (Binding to immobilized CD73) | Human | 3.27 ng/mL | [6] |
Table 2: In Vitro Potency of this compound and Oleclumab.
| Therapeutic | Animal Model | Tumor Type | Key Findings | Reference |
| This compound (AB-680) | Syngeneic B16F10 | Melanoma | As a single agent, demonstrated anti-tumor activity. In combination with anti-PD-1, significantly decreased tumor burden and increased survival. This was associated with an increased frequency of tumor-infiltrating CD8+ T cells and an improved CD8+ to regulatory T cell (Treg) ratio. | [3][7] |
| Oleclumab (MEDI9447) | Syngeneic CT26 | Colon Cancer | In combination with anti-PD-1, showed additive efficacy. Mice with complete tumor rejection exhibited immunological memory upon re-challenge. | [8] |
| Syngeneic CT26 and MCA205 | Colorectal Cancer and Sarcoma | In combination with anti-PD-L1 and chemotherapy (5FU+Oxaliplatin), led to enhanced complete responses. | [9] |
Table 3: Preclinical In Vivo Efficacy.
Signaling Pathway and Experimental Workflow
Caption: CD73 signaling pathway and mechanisms of inhibition.
Caption: A typical preclinical workflow for evaluating CD73 inhibitors.
Experimental Protocols
Protocol 1: CD73 Enzymatic Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is designed to measure the inhibition of CD73 enzymatic activity.
Principle: This assay quantifies the inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP by CD73. The amount of Pi is determined colorimetrically.
Materials:
-
Recombinant human CD73 enzyme
-
CD73 Assay Buffer
-
AMP (Substrate)
-
This compound or anti-CD73 antibody
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at ~650 nm
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound or the anti-CD73 antibody in CD73 Assay Buffer.
-
Reaction Setup:
-
Add 10 µL of diluted CD73 enzyme to each well.
-
Add 10 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 30 µL of AMP substrate solution to each well.
-
Incubate the plate at 37°C for 20-30 minutes.
-
-
Detection:
-
Stop the reaction and detect the generated phosphate by adding 150 µL of the phosphate detection reagent to each well.
-
Incubate for 15-20 minutes at room temperature for color development.
-
-
Measurement: Measure the absorbance at ~650 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value using a suitable software.
Protocol 2: T-Cell Activation/Proliferation Assay
This protocol assesses the ability of CD73 inhibitors to reverse AMP-mediated suppression of T-cell activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3/CD28 antibodies or beads for T-cell stimulation
-
AMP
-
This compound or anti-CD73 antibody
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation analysis or ELISA kits for cytokine measurement (e.g., IFN-γ, IL-2)
-
96-well U-bottom plate
-
Flow cytometer or ELISA reader
Procedure:
-
Cell Preparation: Isolate PBMCs or T-cells from healthy donor blood. For proliferation assays, label the cells with CFSE according to the manufacturer's instructions.
-
Assay Setup:
-
Plate 1-2 x 10⁵ cells per well in a 96-well plate.
-
Add the desired concentrations of this compound or anti-CD73 antibody.
-
Add AMP to the wells to induce immunosuppression (typically in the µM range).
-
Add anti-CD3/CD28 antibodies or beads to stimulate the T-cells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Analysis:
-
Proliferation (Flow Cytometry): Harvest the cells, stain with T-cell markers (e.g., CD4, CD8), and analyze CFSE dilution by flow cytometry. A decrease in CFSE intensity indicates cell division.
-
Cytokine Production (ELISA): Collect the culture supernatant and measure the concentration of cytokines like IFN-γ or IL-2 using ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare the proliferation or cytokine levels in the presence of the inhibitor and AMP to the control with AMP alone to determine the reversal of suppression.
Protocol 3: Syngeneic Mouse Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of CD73 inhibitors.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., B16F10 melanoma for C57BL/6, CT26 colon carcinoma for BALB/c)
-
This compound or a murine surrogate anti-CD73 antibody
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 0.5-1 x 10⁶ tumor cells into the flank of the mice.
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Administer this compound (e.g., daily subcutaneous injection) or the anti-CD73 antibody (e.g., intraperitoneal injection every 3-4 days) at the predetermined dose. A vehicle control group should be included. Combination therapies (e.g., with anti-PD-1) can also be evaluated.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint, or for a specified duration. Survival can also be monitored.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to analyze the immune cell infiltrate by flow cytometry or immunohistochemistry to assess changes in CD8+ T-cells, Tregs, and other immune populations.
-
Data Analysis: Compare tumor growth curves and survival rates between the treatment and control groups to determine the anti-tumor efficacy.
Conclusion
Both this compound and anti-CD73 antibodies have demonstrated significant promise in preclinical models by effectively targeting the immunosuppressive adenosine pathway. The choice between a small molecule and an antibody-based therapy may depend on various factors, including the specific tumor type, the characteristics of the TME, and the desired pharmacokinetic profile. The data and protocols presented in this guide provide a foundational framework for researchers to further investigate and compare these two important classes of cancer immunotherapeutics. As more clinical data emerges, a clearer understanding of their respective therapeutic potential will undoubtedly shape the future of CD73-targeted therapies in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. arcusbio.com [arcusbio.com]
- 8. books.rsc.org [books.rsc.org]
- 9. tandfonline.com [tandfonline.com]
A Comparative Analysis of CD73 Inhibition and Standard of Care in Advanced Solid Tumors
In the landscape of oncology, the quest for novel therapeutic strategies that can overcome resistance to existing treatments and improve patient outcomes is relentless. One such emerging approach is the inhibition of CD73, a cell-surface enzyme that plays a crucial role in tumor immune evasion. This guide provides a comparative overview of the efficacy of a representative CD73 inhibitor, oleclumab (formerly MEDI9447), against the current standard of care for advanced colorectal cancer, pancreatic ductal adenocarcinoma, and EGFR-mutant non-small-cell lung cancer.
Initial research for the specific compound "CD73-IN-15" did not yield publicly available data. Therefore, this guide utilizes data from the well-documented CD73 inhibitor, oleclumab, to provide a representative comparison against established therapeutic regimens.
The CD73-Adenosine Pathway: A Key Immunosuppressive Axis
CD73, or ecto-5'-nucleotidase, is a key enzyme in the purinergic signaling pathway. It catalyzes the conversion of adenosine (B11128) monophosphate (AMP) to adenosine.[1] In the tumor microenvironment, extracellular adenosine acts as a potent immunosuppressive molecule.[2] By binding to A2A and A2B receptors on various immune cells, including T cells and natural killer (NK) cells, adenosine dampens their anti-tumor activity.[3][4] This creates an immunosuppressive shield that allows cancer cells to proliferate and metastasize.[2] CD73 inhibitors, such as oleclumab, are designed to block this enzymatic activity, thereby reducing the production of immunosuppressive adenosine and restoring anti-tumor immunity.[5]
Efficacy Comparison: Oleclumab vs. Standard of Care
The following tables summarize the efficacy data for oleclumab in combination with durvalumab (an anti-PD-L1 antibody) from a Phase I clinical trial (NCT02503774) and for the respective standard of care regimens in advanced solid tumors.[5]
Advanced Colorectal Cancer (CRC)
| Treatment Regimen | Objective Response Rate (ORR) | 6-Month Progression-Free Survival (PFS) Rate | Median Overall Survival (OS) |
| Oleclumab + Durvalumab | 2.4%[5] | 5.4%[5] | Not Reported |
| FOLFIRI | 4% - 56%[6] | ~2.5 - 8.5 months (median PFS)[6] | ~10.5 - 21.5 months[6] |
Advanced Pancreatic Ductal Adenocarcinoma (PDAC)
| Treatment Regimen | Objective Response Rate (ORR) | 6-Month Progression-Free Survival (PFS) Rate | Median Overall Survival (OS) |
| Oleclumab + Durvalumab | 4.8%[5] | 13.2%[5] | Not Reported |
| Gemcitabine (B846) + nab-paclitaxel | 23% - 62.5%[7] | ~5.5 - 11.0 months (median PFS)[7] | ~8.5 - 21.2 months[7] |
Advanced EGFR-Mutant Non-Small-Cell Lung Cancer (NSCLC)
| Treatment Regimen | Objective Response Rate (ORR) | 6-Month Progression-Free Survival (PFS) Rate | Median Overall Survival (OS) |
| Oleclumab + Durvalumab | 9.5%[5] | 16.0%[5] | Not Reported |
| Osimertinib (B560133) (First-Line) | 80%[8] | ~18.9 months (median PFS)[8] | 38.6 months[9] |
Experimental Protocols
Oleclumab (MEDI9447) Phase I Trial (NCT02503774)
-
Study Design: This was a Phase I, multicenter, open-label, dose-escalation and dose-expansion study.[10]
-
Patient Population: Adult patients with select advanced solid tumors, including colorectal cancer (CRC), pancreatic ductal adenocarcinoma (PDAC), and EGFR-mutant non-small-cell lung cancer (NSCLC), who had progressed on standard therapies.[10][11]
-
Treatment: In the expansion cohorts, patients received oleclumab at a dose of 40 mg/kg intravenously every 2 weeks in combination with durvalumab 10 mg/kg intravenously every 2 weeks.[5][10]
-
Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included objective response rate (ORR), duration of response (DoR), progression-free survival (PFS), and overall survival (OS).[12]
FOLFIRI for Advanced Colorectal Cancer
-
Study Design: The data for FOLFIRI is derived from multiple clinical trials, including randomized Phase II and III studies.
-
Patient Population: Patients with metastatic colorectal cancer, often as a first or second-line treatment.
-
Treatment: The FOLFIRI regimen typically consists of:
-
Endpoints: Primary endpoints in these trials typically include progression-free survival (PFS) and overall survival (OS). Objective response rate (ORR) is a key secondary endpoint.
Gemcitabine and nab-Paclitaxel for Advanced Pancreatic Cancer
-
Study Design: The pivotal trial for this combination was a multicenter, randomized, open-label Phase III study (MPACT).
-
Patient Population: Patients with previously untreated metastatic pancreatic adenocarcinoma.
-
Treatment: The treatment regimen consists of:
-
nab-Paclitaxel: 125 mg/m² administered as a 30-minute intravenous infusion on days 1, 8, and 15 of each 28-day cycle.[7][14]
-
Gemcitabine: 1000 mg/m² administered as a 30-minute intravenous infusion immediately after the completion of nab-paclitaxel infusion on days 1, 8, and 15 of each 28-day cycle.[7][14]
-
-
Endpoints: The primary endpoint of the MPACT trial was overall survival (OS). Secondary endpoints included progression-free survival (PFS) and objective response rate (ORR).
Osimertinib for Advanced EGFR-Mutant NSCLC
-
Study Design: The FLAURA trial was a double-blind, randomized, Phase III study.[8][9]
-
Patient Population: Patients with previously untreated, locally advanced or metastatic non-small-cell lung cancer with a confirmed EGFR mutation (exon 19 deletion or L858R).[8][15]
-
Treatment: Patients received osimertinib at a dose of 80 mg orally once daily.[8][16]
-
Endpoints: The primary endpoint was investigator-assessed progression-free survival (PFS).[8] Overall survival (OS) was a key secondary endpoint.
Summary and Future Directions
The data presented indicate that while the CD73 inhibitor oleclumab, in combination with an immune checkpoint inhibitor, showed some anti-tumor activity in heavily pre-treated patients with advanced solid tumors, its efficacy in terms of objective response rates and progression-free survival appears modest when compared to the established first-line standard of care regimens for these cancers.[5]
It is crucial to note that the patient populations in these comparisons are different. The oleclumab trial enrolled patients who had often failed multiple lines of therapy, a population with inherently poorer prognosis, whereas the standard of care data is largely from first-line settings.
The development of CD73 inhibitors is still in its early stages, and ongoing research is exploring their potential in combination with other therapies, including chemotherapy, radiotherapy, and other immunotherapies.[2] Identifying predictive biomarkers to select patients most likely to benefit from CD73 inhibition will be key to its successful integration into the oncologic treatment paradigm. Further clinical trials are needed to define the optimal role of this novel class of drugs in the management of advanced cancers.
References
- 1. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Unraveling the Intricacies of CD73/Adenosine Signaling: The Pulmonary Immune and Stromal Microenvironment in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 5. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. A phase II study of gemcitabine plus nab-paclitaxel as first-line therapy for locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. az-brands.com [az-brands.com]
- 9. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 10. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MEDI9447 Alone and in Combination with MEDI4736 in Adult Participants with Select Advanced Solid Tumors [astrazenecaclinicaltrials.com]
- 12. researchgate.net [researchgate.net]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. bccancer.bc.ca [bccancer.bc.ca]
- 15. aacrjournals.org [aacrjournals.org]
- 16. First line osimertinib for the treatment of patients with advanced EGFR-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of CD73-IN-15: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to ensuring the validity of experimental results. This guide provides a comparative analysis of the specificity of CD73-IN-15, a small molecule inhibitor of the ecto-5'-nucleotidase CD73, with two other widely studied CD73 inhibitors: AB680 (Quemliclustat) and Oleclumab (MEDI9447).
This objective comparison is supported by available experimental data and detailed methodologies for key validation assays. By presenting quantitative data in structured tables and visualizing complex pathways and workflows, this guide aims to facilitate informed decisions in the selection and application of these research tools.
Comparative Analysis of CD73 Inhibitor Specificity
The following table summarizes the available quantitative data on the potency and selectivity of this compound, AB680, and Oleclumab against their intended target, CD73, and key off-targets. It is important to note that publicly available selectivity data for this compound is limited compared to AB680.
| Inhibitor | Type | Target | Potency (IC50/Kᵢ) | Selectivity Data |
| This compound | Small Molecule | Human CD73 | IC50: 60 nM[1] | Data on off-target activity is not readily available in the public domain. |
| AB680 (Quemliclustat) | Small Molecule | Human CD73 | Kᵢ: 5 pM[2][3][4] | >10,000-fold selective for CD73 over the related ecto-nucleotidase CD39.[5] Showed no significant inhibition of major CYP450 isoforms or the hERG potassium channel.[6] |
| Oleclumab (MEDI9447) | Monoclonal Antibody | Human CD73 | High-affinity (dissociation constant: 0.113 nmol/L)[7] | Described as a potent and selective inhibitor.[8][9] Specific cross-reactivity data against a broad panel of targets is not publicly detailed. |
Experimental Protocols for Specificity Validation
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to validate the specificity of CD73 inhibitors.
In Vitro Enzymatic Activity Assay (Malachite Green Assay)
This assay is a common method to determine the potency of an inhibitor by measuring the enzymatic activity of CD73, which hydrolyzes AMP to adenosine (B11128) and inorganic phosphate (B84403) (Pi). The released Pi is quantified colorimetrically.
Principle: The malachite green reagent forms a colored complex with free inorganic phosphate, and the absorbance of this complex is directly proportional to the amount of Pi produced by CD73 activity.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM MgCl₂).
-
Prepare a stock solution of recombinant human CD73 enzyme in the reaction buffer.
-
Prepare a stock solution of the substrate, adenosine monophosphate (AMP), in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor (this compound, AB680) in the reaction buffer.
-
Prepare the malachite green detection reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, the test inhibitor at various concentrations, and the CD73 enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the AMP substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Kinase Selectivity Profiling (Kinome Scan)
To assess the specificity of small molecule inhibitors against a broad range of kinases, a comprehensive kinase panel screen is employed. This is crucial as many small molecule inhibitors can have off-target effects on kinases due to the conserved nature of the ATP-binding pocket.
Principle: Commercially available platforms, such as Eurofins' KINOMEscan™ or Reaction Biology's HotSpot™, utilize binding assays or radiometric activity assays to quantify the interaction of a test compound with a large panel of kinases.
General Protocol (Binding Assay):
-
Compound Submission: The test inhibitor is submitted to the screening provider at a specified concentration (e.g., 10 µM).
-
Assay Performance: The provider performs a competition binding assay where the test inhibitor competes with a proprietary, immobilized ligand for binding to each kinase in the panel. The amount of kinase bound to the solid support is quantified.
-
Data Analysis: The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test inhibitor to the kinase. A common threshold for a significant "hit" is a %Ctrl value below a certain cutoff (e.g., <35%). Dissociation constants (Kd) can be determined for the primary interactions.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement of a compound within a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Principle: When cells are heated, proteins begin to denature and aggregate. The presence of a binding ligand can stabilize the target protein, resulting in a higher melting temperature (Tm). This thermal shift is indicative of target engagement.
Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test inhibitor or vehicle control (DMSO) for a specific duration.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cool the tubes to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantify the amount of the target protein (CD73) in the soluble fraction using Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the CD73 signaling pathway, a general workflow for inhibitor screening, and the principle of the Cellular Thermal Shift Assay.
Caption: The CD73 signaling pathway illustrating the conversion of ATP to immunosuppressive adenosine.
Caption: A general workflow for validating the specificity of a small molecule inhibitor.
Caption: The principle of ligand-induced thermal stabilization of a target protein in CETSA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. arcusbio.com [arcusbio.com]
- 6. arcusbio.com [arcusbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CD73 Inhibitors in Diverse Cancer Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of CD73 inhibitors in various cancer settings. The focus is on the therapeutic potential and preclinical evaluation of these agents, with a specific look at available data for prominent compounds in the absence of specific information on CD73-IN-15.
The enzyme ecto-5'-nucleotidase (CD73) has emerged as a critical immune checkpoint in the tumor microenvironment (TME). By catalyzing the conversion of adenosine (B11128) monophosphate (AMP) to adenosine, CD73 contributes to an immunosuppressive milieu that shields cancer cells from immune attack.[1][2][3] Inhibition of CD73 "releases the brakes" on the immune system, restoring the ability of immune cells to recognize and eliminate tumors.[2][4] Consequently, a variety of CD73 inhibitors, including monoclonal antibodies and small molecules, are under active investigation for the treatment of a broad range of cancers.[5][6][7]
Mechanism of Action of CD73 Inhibitors
CD73 is a key player in the purinergic signaling pathway within the TME. Extracellular adenosine, produced by the enzymatic activity of CD39 and CD73, binds to adenosine receptors (primarily A2A and A2B) on immune cells, such as T cells and natural killer (NK) cells.[8] This signaling cascade leads to the suppression of their anti-tumor functions.[2] CD73 inhibitors block this process by preventing the generation of adenosine, thereby reactivating the anti-cancer immune response.[2] Preclinical studies have consistently demonstrated that blocking CD73 can lead to reduced tumor growth, increased infiltration of immune cells into the tumor, and improved overall survival, particularly when combined with other immunotherapies like PD-1/PD-L1 inhibitors.[9][10][11][12]
References
- 1. Frontiers | CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers [frontiersin.org]
- 2. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Clinical Significance of CD73 in Cancer [ouci.dntb.gov.ua]
- 10. InVivoMAb anti-mouse CD73 | Bio X Cell [bioxcell.com]
- 11. mdpi.com [mdpi.com]
- 12. CD73 promotes tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking CD73 Inhibition Against Adenosine Receptor Antagonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The adenosine (B11128) pathway has emerged as a critical axis in tumor immune evasion. Two primary strategies to counteract adenosine-mediated immunosuppression involve inhibiting the production of adenosine via CD73 blockade or blocking its downstream effects through adenosine receptor antagonists. This guide provides a comparative analysis of a representative CD73 inhibitor, CD73-IN-15 (a conceptual stand-in for potent, selective small-molecule inhibitors or antibodies like oleclumab), against known adenosine A2A and A2B receptor antagonists, presenting key preclinical data to inform research and development decisions.
At a Glance: Comparative Efficacy
The following tables summarize key performance metrics for a representative CD73 inhibitor and prominent adenosine receptor antagonists. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models and conditions.
Table 1: Performance of a Representative CD73 Inhibitor (based on Oleclumab data)
| Parameter | Value | Experimental Context | Source |
| Mechanism of Action | Non-competitive inhibition of AMP hydrolysis | Binds to the N-terminal domain of CD73, preventing the catalytically active closed conformation. | [1] |
| Inhibition of CD73 Activity | Sustained decrease in free soluble CD73 and CD73 on T cells | Phase I clinical trial in patients with advanced solid tumors. | [2][3] |
| In Vivo Efficacy (Monotherapy) | Minimal antitumor activity | Phase 2 study in heavily pretreated metastatic castration-resistant prostate cancer (mCRPC). | [4][5][6][7] |
| In Vivo Efficacy (Combination) | Objective Response Rate: 4.8% (with durvalumab) | Phase I/II study in patients with advanced pancreatic ductal adenocarcinoma (PDAC). | [2][8] |
| In Vivo Efficacy (Combination) | Objective Response Rate: 2.4% (with durvalumab) | Phase I/II study in patients with advanced colorectal cancer (CRC). | [2] |
Table 2: Performance of Known Adenosine Receptor Antagonists
| Compound | Target(s) | Ki (nM) | In Vivo Efficacy (Monotherapy) | Source |
| Ciforadenant (CPI-444) | A2A Receptor | 3.5 | Dose-dependent tumor growth inhibition in MC38 syngeneic model; tumor elimination in ~30% of mice. | [9][10] |
| Etrumadenant (AB928) | A2A & A2B Receptors | 1.4 (A2A), 2.0 (A2B) | Significant decrease in tumor growth rate in AT-3-OVA tumor model. | [11] |
| AZD4635 | A2A Receptor | 12 | Minimal antitumor activity as monotherapy in a Phase 1 study of advanced solid tumors. | [12] |
| SCH 58261 | A2A Receptor | 0.6 | Delayed tumor growth in a head and neck squamous cell carcinoma mouse model. | [13][14] |
| PSB 603 | A2B Receptor | 0.5 | Characterized as a highly selective A2B antagonist, in vivo efficacy data in cancer models is less reported in these sources. | [13] |
Signaling Pathway and Therapeutic Intervention Points
The adenosinergic pathway in the tumor microenvironment offers distinct points for therapeutic intervention. CD73 inhibitors act upstream to prevent the generation of immunosuppressive adenosine, while adenosine receptor antagonists act downstream to block the signaling cascade initiated by adenosine.
Caption: The adenosinergic signaling pathway and points of therapeutic intervention.
Experimental Protocols
Detailed methodologies are crucial for the accurate benchmarking of therapeutic agents. Below are outlines for key experiments used to evaluate CD73 inhibitors and adenosine receptor antagonists.
CD73 Enzymatic Activity Assay (Luminescence-Based)
This assay quantifies the enzymatic activity of CD73 by measuring the amount of adenosine produced from the hydrolysis of AMP.
-
Principle: The assay indirectly measures adenosine production. In one common format, remaining AMP inhibits a luciferase reaction. As CD73 consumes AMP, the inhibition is relieved, and the resulting luminescence is proportional to CD73 activity.
-
Materials: Recombinant human CD73, AMP (substrate), luciferase/luciferin reagent, test compounds (this compound), and a luminometer-compatible microplate.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (this compound).
-
In a 96-well plate, add recombinant CD73 enzyme.
-
Add the test inhibitor dilutions to the respective wells.
-
Initiate the reaction by adding the substrate, AMP.
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the luciferase-based detection reagent.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Adenosine A2A Receptor Binding Assay (Radioligand)
This assay measures the ability of a test compound to displace a radiolabeled ligand from the A2A receptor, thereby determining its binding affinity (Ki).
-
Principle: A competitive binding assay where the unlabeled test compound competes with a known high-affinity radioligand for binding to the A2A receptor.
-
Materials: Cell membranes from HEK293 cells expressing the human A2A receptor, [3H]ZM241385 (radioligand), test compounds (adenosine receptor antagonists), scintillation fluid, and a scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test antagonist.
-
In assay tubes, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 1 hour at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[15]
In Vivo Tumor Growth Inhibition Study (Syngeneic Mouse Model)
This experiment evaluates the in vivo efficacy of the test compounds in a mouse model with a competent immune system.
-
Principle: Tumor cells syngeneic to the mouse strain are implanted, and the effect of the test compounds on tumor growth is monitored over time.
-
Materials: Immunocompetent mice (e.g., C57BL/6), a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma), test compounds (this compound and adenosine receptor antagonists), and calipers for tumor measurement.
-
Procedure:
-
Implant a known number of tumor cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration).
-
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) at the end of the study. Statistical analysis (e.g., ANOVA) is used to determine the significance of the treatment effect.[9][16][17]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical benchmarking of a CD73 inhibitor against adenosine receptor antagonists.
Caption: A generalized workflow for comparing immuno-oncology agents.
References
- 1. arcusbio.com [arcusbio.com]
- 2. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors | springermedizin.de [springermedizin.de]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. onclive.com [onclive.com]
- 5. A phase 2 study of AZD4635 in combination with durvalumab or oleclumab in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase 2 study of AZD4635 in combination with durvalumab or oleclumab in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdnewsline.com [mdnewsline.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor: Evidence for an allosteric mechanism of action for the A2B-selective antagonist PSB 603 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detailed analysis of adenosine A2a receptor (ADORA2A) and CD73 (5′-nucleotidase, ecto, NT5E) methylation and gene expression in head and neck squamous cell carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002: Consideration on the Presence of Atypical Adenosine A2A Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A2AR Antagonism with CPI-444 Induces Antitumor Responses and Augments Efficacy to Anti-PD-(L)1 and Anti-CTLA-4 in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
On-Target Efficacy of CD73-IN-15: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of CD73-IN-15 with other prominent CD73 inhibitors. The data presented is compiled from publicly available experimental results to offer an objective overview for researchers in cancer immunology and drug discovery.
Introduction to CD73 Inhibition
CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in tumor immune evasion.[1] It catalyzes the conversion of adenosine (B11128) monophosphate (AMP) to adenosine, a potent immunosuppressive molecule within the tumor microenvironment (TME).[1] High levels of adenosine inhibit the function of various immune cells, including T cells and natural killer (NK) cells, thereby allowing cancer cells to escape immune surveillance.[2] Consequently, inhibiting CD73 is a promising therapeutic strategy to restore anti-tumor immunity.[1] this compound is a potent, non-nucleoside small molecule inhibitor of CD73.[3]
Comparative Analysis of On-Target Potency
The on-target efficacy of CD73 inhibitors is primarily determined by their ability to block the enzymatic activity of CD73. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). A lower value indicates higher potency.
| Inhibitor | Type | Potency (Human CD73) | Reference |
| This compound | Small Molecule | IC50: 60 nM | [3][4] |
| ORIC-533 | Small Molecule | Biochemical IC50: < 0.1 nM; K D: 30 pM | [5] |
| AB680 (Quemliclustat) | Small Molecule | K i: 5 pM; IC50: 0.043 nM (soluble) | [6][7][8][9] |
| Oleclumab (MEDI9447) | Monoclonal Antibody | EC50: 3.27 ng/mL (binding) | [10] |
Note: The potency values presented above are from different studies and may have been determined using varied experimental conditions. Direct head-to-head comparisons in the same assay system would provide a more definitive assessment of relative potency.
Signaling Pathway and Experimental Workflow
To understand the on-target effects of CD73 inhibitors, it is crucial to visualize the underlying biological pathway and the experimental procedures used for their evaluation.
Caption: CD73 Signaling Pathway and Inhibition.
The diagram above illustrates the conversion of extracellular ATP to immunosuppressive adenosine and the inhibitory action of this compound.
Caption: Experimental Workflow for Inhibitor Evaluation.
This workflow outlines the key stages in confirming the on-target effects of a CD73 inhibitor, from initial biochemical screening to in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of CD73 inhibitors. Below are representative protocols for key experiments.
Protocol 1: Biochemical CD73 Enzyme Activity Assay (Colorimetric)
This assay measures the enzymatic activity of purified CD73 by detecting the inorganic phosphate (B84403) produced from the hydrolysis of AMP.
-
Principle: The malachite green colorimetric assay quantifies the free phosphate generated in the enzymatic reaction.[11]
-
Materials:
-
Recombinant human CD73 enzyme
-
AMP (substrate)
-
This compound and other inhibitors
-
Malachite green reagent
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, AMP, and the CD73 enzyme in a 96-well plate.
-
Add serial dilutions of this compound or other test inhibitors to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Adenosine Production Assay
This assay measures the ability of an inhibitor to block CD73 activity on the surface of cancer cells, thereby reducing the production of adenosine.
-
Principle: Quantify the amount of adenosine produced by CD73-expressing cancer cells in the presence and absence of an inhibitor. Adenosine levels can be measured by methods such as HPLC or mass spectrometry.[12]
-
Materials:
-
CD73-expressing cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and reagents
-
AMP
-
This compound and other inhibitors
-
HPLC or LC-MS/MS system
-
-
Procedure:
-
Seed CD73-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells and incubate them with fresh medium containing various concentrations of the inhibitor for a short pre-incubation period.
-
Add AMP to the medium to initiate the enzymatic reaction.
-
Incubate for a defined period at 37°C.
-
Collect the cell culture supernatant.
-
Analyze the adenosine concentration in the supernatant using HPLC or LC-MS/MS.
-
Determine the IC50 value for the inhibition of adenosine production.
-
Protocol 3: In Vivo Syngeneic Mouse Tumor Model
This experiment evaluates the anti-tumor efficacy of the CD73 inhibitor in an immunocompetent mouse model.
-
Principle: Assess the ability of the inhibitor to slow tumor growth by blocking CD73-mediated immunosuppression and allowing the host immune system to attack the tumor.[13][14]
-
Materials:
-
Syngeneic mouse strain (e.g., BALB/c or C57BL/6)
-
Murine cancer cell line that expresses CD73 (e.g., CT26 or 4T1)
-
This compound and other inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Implant the cancer cells subcutaneously into the flank of the syngeneic mice.
-
Once tumors are established and reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound, other inhibitors).
-
Administer the treatments according to a predefined schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration, pharmacodynamic markers).
-
Compare tumor growth rates between the different treatment groups to evaluate in vivo efficacy.
-
Conclusion
This compound is a potent inhibitor of CD73 enzymatic activity. While direct comparative data is limited, the available information suggests that other small molecule inhibitors such as AB680 and ORIC-533 exhibit higher potency in biochemical assays. However, the overall therapeutic potential of an inhibitor is determined by a combination of factors including potency, selectivity, pharmacokinetics, and in vivo efficacy. The provided protocols offer a framework for the comprehensive evaluation and comparison of this compound and other inhibitors to guide further research and development in this promising area of cancer immunotherapy.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Unraveling the Intricacies of CD73/Adenosine Signaling: The Pulmonary Immune and Stromal Microenvironment in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ORIC-533, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arcusbio.com [arcusbio.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Breast Cancer Cell-Derived Adenosine Enhances Generation and Suppressor Function of Human Adaptive Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to CD73 Inhibitors: Activity, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: The ecto-5'-nucleotidase (CD73) is a critical enzyme in the adenosine (B11128) signaling pathway, playing a significant role in tumor immune evasion by producing immunosuppressive adenosine in the tumor microenvironment.[1][2] Consequently, the development of CD73 inhibitors is a promising avenue in cancer immunotherapy. While direct cross-laboratory validation data for specific compounds like "CD73-IN-15" is not publicly available, this guide provides a comparative overview of the activity of several well-characterized small-molecule CD73 inhibitors. This guide also details common experimental protocols for assessing CD73 activity and visualizes the underlying biological pathways and experimental workflows to aid researchers in their evaluation of potential therapeutic candidates.
Comparative Activity of CD73 Inhibitors
The inhibitory potency of various small-molecule compounds against CD73 has been determined using a range of in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for selected inhibitors. It is important to note that variations in experimental conditions, such as enzyme source (recombinant vs. cell-surface expressed) and substrate concentration, can influence these values.
Table 1: Potency of Synthetic Small-Molecule CD73 Inhibitors
| Inhibitor | Target Species | Assay Type | IC50 / Ki | Source |
| AB-680 | Human | Recombinant hCD73 | Ki: 5 pM | [3][4] |
| Human | CHO-CD73 cells (malachite green) | IC50: 12.36 nM (soluble), 1.29 nM (membrane-bound) | [2][5] | |
| APCP (α,β-methylene adenosine-5'-diphosphate) | Human | MDA-MB-231 & SUM149-PT cells (malachite green) | Used at 100 µM for inhibition | [6] |
| Compound 73 | Human | Recombinant hCD73 | IC50: 12 nM | [7] |
| Compound 74 | Human | Recombinant hCD73 | IC50: 19 nM | [7] |
| ZM522 | Human | Recombinant hCD73 | IC50: 0.56 µM | [8] |
| ZM553 | Human | Recombinant hCD73 | IC50: 0.74 µM | [8] |
| ZM557 | Human | Recombinant hCD73 | IC50: 0.47 µM | [8] |
Table 2: Potency of Natural Flavonoid CD73 Inhibitors
| Inhibitor | Target Cell Line | Assay Type | IC50 | Source |
| Quercetin | A431 cells | Cell growth inhibition | 21 µM | [9] |
| HCT116 cells (HDAC8 inhibition) | Cell-based | 181.7 µM | [10] | |
| Luteolin (B72000) | A431 cells | Cell growth inhibition | 19 µM | [9] |
Experimental Protocols
Accurate assessment of CD73 inhibitor potency is crucial. Below are detailed methodologies for two common assays used to measure CD73 enzymatic activity.
Malachite Green Phosphate (B84403) Assay
This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of adenosine monophosphate (AMP) by CD73.[6][11]
Materials:
-
96-well plates
-
Phosphate-free buffer (e.g., 2 mM MgCl₂, 125 mM NaCl, 1 mM KCl, 10 mM glucose, 10 mM HEPES, pH 7.2)[6]
-
CD73-expressing cells or recombinant CD73 enzyme
-
AMP (substrate)
-
Test inhibitors
-
Malachite Green Phosphate Detection Kit[6]
-
Microplate reader
Procedure:
-
Cell Seeding (for cell-based assay): Seed CD73-expressing cells into a 96-well plate at a density of 5.0 x 10³ cells/well and culture for 48 hours.[6]
-
Inhibitor Treatment: Treat cells with various concentrations of the test inhibitor. Include a positive control (e.g., APCP at 100 µM) and a no-inhibitor control.[6]
-
Cell Washing: After the desired incubation time, wash the cells twice with pre-warmed phosphate-free buffer.[6]
-
Enzymatic Reaction: Add the AMP substrate (e.g., 250 µM) to each well and incubate at 37°C for 10-30 minutes.[6][12]
-
Phosphate Detection: Add the Malachite Green reagent to each well according to the manufacturer's instructions.[6][12]
-
Measurement: Incubate for 15-20 minutes at room temperature and measure the absorbance at approximately 620-650 nm using a microplate reader.[12]
-
Data Analysis: Generate a phosphate standard curve to determine the concentration of phosphate produced in each well. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Luminescence-Based Assay
This assay indirectly measures CD73 activity by quantifying the remaining AMP after the enzymatic reaction.[13][14] A common method utilizes the relief of AMP-mediated inhibition of a luciferase-based ATP detection system.[15]
Materials:
-
White, opaque 96-well or 384-well plates
-
Recombinant CD73 enzyme
-
AMP (substrate)
-
ATP
-
Test inhibitors
-
Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Reaction Setup: In each well, combine the recombinant CD73 enzyme, test inhibitor at various concentrations, and a mixture of AMP and ATP in an appropriate assay buffer.[15]
-
Enzymatic Reaction: Incubate the plate at 37°C for a set period to allow CD73 to hydrolyze AMP.
-
Signal Generation: Add the luminescence-based ATP detection reagent to each well.[15] In the presence of AMP, the luciferase reaction is inhibited, resulting in a low luminescence signal. As CD73 consumes AMP, this inhibition is relieved, leading to an increase in luminescence.
-
Measurement: After a brief incubation at room temperature, measure the luminescence using a luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the amount of remaining AMP and thus directly proportional to CD73 activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Visualizations: Pathways and Workflows
CD73 Signaling Pathway in the Tumor Microenvironment
The following diagram illustrates the canonical pathway of adenosine production and its immunosuppressive effects, which are targeted by CD73 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 6. Targeting CD73 with flavonoids inhibits cancer stem cells and increases lymphocyte infiltration in a triple-negative breast cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of luteolin and quercetin, inhibitors of tyrosine kinase, on cell growth and metastasis-associated properties in A431 cells overexpressing epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sif2022-production.s3.amazonaws.com [sif2022-production.s3.amazonaws.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. eubopen.org [eubopen.org]
- 13. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
CD73-IN-15: A Leap Forward in Potency and a Novel Mechanism of Action Among CD73 Inhibitors
For Immediate Release
In the competitive landscape of cancer immunotherapy, the novel, non-nucleoside small molecule inhibitor, CD73-IN-15, has emerged as a highly potent agent, demonstrating significant advantages over previous inhibitors of the ecto-5'-nucleotidase (CD73) enzyme. Recently published research highlights its unique mechanism of interacting with the dizinc (B1255464) ions in the active site of CD73, leading to robust anti-tumor activity, particularly when used in combination with other cancer therapies.[1][2]
CD73 is a critical enzyme in the adenosine (B11128) signaling pathway, which plays a pivotal role in tumor immune evasion. By converting adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 helps create a microenvironment that shields tumors from the body's immune response. The development of effective CD73 inhibitors is therefore a key strategy in oncology research.
Enhanced Potency and a Differentiated Profile
This compound, also identified as compound 12f in its discovery publication, exhibits a half-maximal inhibitory concentration (IC50) of 60 nM, marking it as a highly potent inhibitor of CD73.[1][2] This level of potency is a significant improvement over many earlier non-nucleoside inhibitors. The table below summarizes the available quantitative data, placing this compound in the context of other known inhibitors.
| Inhibitor | Type | Potency (IC50/Ki) | Key Advantages/Disadvantages |
| This compound (12f) | Non-Nucleoside Small Molecule | IC50: 60 nM[1][2] | High potency; novel interaction with dizinc ions; effective in combination therapies.[1][2] |
| APCP (AOPCP) | AMP analog | Ki: 0.87 µM | Early benchmark; competitive inhibitor, but has low bioavailability and metabolic stability. |
| Oleclumab (MEDI9447) | Monoclonal Antibody | - | Targets both soluble and membrane-bound CD73; potential for a "hook effect" where inhibition is lost at high concentrations. |
| AB680 | Nucleotide Analog | Ki: 4.9 pM | Extremely high potency; reversible and selective. |
| PSB-12379 | Nucleotide Analog | Ki: 2.21 nM (human) | High potency and selectivity. |
In Vivo Efficacy: Synergistic Effects in Combination Therapy
Preclinical studies in mouse tumor models have underscored the therapeutic potential of this compound. The inhibitor demonstrated excellent efficacy, particularly when combined with chemotherapeutic agents or immune checkpoint inhibitors.[2] This synergistic effect is crucial, as it suggests that this compound can reverse the immunosuppressive tumor microenvironment, thereby enhancing the effectiveness of other anti-cancer treatments. This aligns with the broader understanding that blocking the CD73-adenosine axis can augment the activity of immunotherapies like anti-PD-1 antibodies.
The CD73-Adenosine Signaling Pathway
The diagram below illustrates the central role of CD73 in the purinergic signaling pathway within the tumor microenvironment. It highlights how CD73, along with CD39, converts pro-inflammatory extracellular ATP into immunosuppressive adenosine, which then acts on immune cells to dampen the anti-tumor response. Inhibitors like this compound block this critical step.
Caption: The CD73-adenosine signaling pathway in cancer and the point of intervention for this compound.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound and other CD73 inhibitors.
CD73 Enzymatic Activity Assay (Colorimetric)
This assay is fundamental for determining the potency (IC50) of inhibitors.
-
Principle: This method measures the amount of inorganic phosphate (B84403) (Pi) released when CD73 hydrolyzes AMP. The amount of Pi is quantified using a malachite green-based reagent, which forms a colored complex with phosphate, detectable by a spectrophotometer.
-
Procedure:
-
Recombinant human CD73 enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound).
-
The substrate, AMP, is added to initiate the enzymatic reaction. The reaction is typically carried out in a buffer at 37°C.
-
After a set incubation period, the reaction is stopped.
-
A malachite green reagent is added to each well.
-
The absorbance is measured at approximately 620-670 nm after a brief incubation at room temperature.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined by non-linear regression analysis.
-
In Vivo Tumor Growth Efficacy Study
This type of study assesses the anti-tumor effect of the inhibitor in a living organism.
-
Principle: A syngeneic mouse model, where mice are implanted with cancer cells of the same genetic background, is used to evaluate the efficacy of the inhibitor alone and in combination with other therapies. Tumor growth is monitored over time.
-
Procedure:
-
Female BALB/c or C57BL/6 mice are subcutaneously inoculated with a suspension of tumor cells (e.g., CT26 colon carcinoma or E.G7-OVA lymphoma).
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into different treatment groups: vehicle control, this compound alone, chemotherapy/checkpoint inhibitor alone, and a combination of this compound and the other therapeutic agent.
-
This compound is administered, for example, via oral gavage or intraperitoneal injection, at a specified dose and schedule.
-
Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.
-
At the end of the study, tumors may be excised for further analysis (e.g., immune cell infiltration).
-
Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatments.
-
Logical Workflow for CD73 Inhibitor Evaluation
The development and assessment of a novel CD73 inhibitor like this compound follows a structured workflow from initial screening to preclinical validation.
Caption: A typical workflow for the discovery and preclinical evaluation of a novel CD73 inhibitor.
The emergence of this compound represents a significant advancement in the field of small molecule immuno-oncology therapeutics. Its high potency and efficacy in preclinical combination studies suggest it is a promising candidate for further development in the fight against cancer.[2]
References
Safety Operating Guide
Essential Guidance for the Disposal of CD73-IN-15
Researchers and laboratory personnel must handle the disposal of the research compound CD73-IN-15 with diligence to ensure safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for the disposal of novel chemical compounds should be strictly followed. This document provides a procedural framework for the safe handling and disposal of this compound, intended for an audience of researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Given the absence of specific toxicological data for this compound, it should be handled as a potentially hazardous substance. All personnel must adhere to the following personal protective equipment (PPE) standards when managing this compound:
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Body Protection: A lab coat is mandatory.
Direct contact with the skin, eyes, and mucous membranes should be avoided. In case of accidental exposure, wash the affected area with copious amounts of water and seek medical advice.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a general guideline and should be adapted to institutional protocols:
-
Consult Institutional Safety Officer: Before initiating any disposal procedures, consult with your institution's Environmental Health and Safety (EHS) officer. They will provide specific guidance based on institutional policies and local regulations.
-
Waste Segregation:
-
Do not mix this compound with other chemical waste unless explicitly approved by your EHS officer.
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the compound.
-
-
Waste Collection:
-
Collect all materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, vials), in the designated waste container.
-
Ensure the container is kept closed when not in use and is stored in a well-ventilated area, away from incompatible materials.
-
-
Labeling:
-
The waste container must be clearly labeled with the full chemical name ("this compound") and any known hazard information. If the solvent used to dissolve the compound is hazardous, it must also be listed on the label.
-
-
Final Disposal:
-
Arrange for the collection of the chemical waste through your institution's hazardous waste disposal program. Professional waste disposal services will ensure the compound is handled and disposed of in an environmentally responsible and compliant manner.
-
Do not dispose of this compound down the drain or in regular trash.
-
Logical Relationship for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound where a specific SDS is unavailable.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal protocols and safety guidelines provided by your institution and its Environmental Health and Safety department. The toxicological properties of this compound have not been fully investigated.
Safeguarding Your Research: A Guide to Handling CD73-IN-15
For Researchers, Scientists, and Drug Development Professionals: Your work with novel compounds like the CD73 inhibitor, CD73-IN-15, is at the forefront of innovation. This guide provides essential safety and logistical information to ensure that your handling, operational, and disposal procedures for this potent small molecule are conducted with the utmost care and precision.
As a potent inhibitor of CD73, this compound is a valuable tool in cancer research.[1] Due to its nature as a novel and potent small molecule inhibitor, it is crucial to handle this compound with a comprehensive safety plan in place. The following guidelines are based on best practices for handling hazardous research chemicals and are intended to supplement, not replace, your institution's specific safety protocols and the compound's Safety Data Sheet (SDS). Always consult the SDS for this compound and your Environmental Health and Safety (EHS) office for definitive guidance.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The use of appropriate Personal Protective Equipment (PPE) is the most critical barrier between you and potential exposure to hazardous chemicals.[2][3][4] For all procedures involving this compound, from initial weighing to final disposal, a comprehensive PPE strategy is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task / Scenario | Minimum PPE Requirement | Enhanced Precautions (Recommended) |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves (double-gloving recommended) - Flame-resistant Lab Coat - Safety Glasses with Side Shields | - Chemical Splash Goggles - Face Shield - Use of a chemical fume hood or ventilated balance enclosure |
| Solution Preparation and Handling | - Nitrile Gloves - Flame-resistant Lab Coat - Safety Glasses with Side Shields | - Chemical Splash Goggles - Use of a chemical fume hood |
| Cell Culture and In Vitro Assays | - Nitrile Gloves - Lab Coat - Safety Glasses | - Work within a biological safety cabinet (BSC) |
| Waste Disposal | - Nitrile Gloves - Flame-resistant Lab Coat - Safety Glasses with Side Shields | - Chemical Splash Goggles |
Note: Always inspect gloves for any signs of degradation or puncture before use and change them frequently.[5] Lab coats should be buttoned completely, and long hair should be tied back.[6] Open-toed shoes are never permissible in a laboratory setting.[4][7]
Operational Plan: A Step-by-Step Approach to Safe Handling
A clear and well-defined operational plan minimizes the risk of accidental exposure and ensures the integrity of your experiments.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area of the laboratory, clearly marked with appropriate hazard signage.
-
Ventilation: Whenever possible, handle solid this compound and prepare concentrated stock solutions within a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible and that all personnel are trained in its use.
2. Handling Procedures:
-
Weighing: When weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood to prevent the dispersal of fine particles.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid inhibitor slowly to avoid splashing.
-
Labeling: All containers holding this compound, whether in solid form or in solution, must be clearly and accurately labeled with the compound name, concentration, date, and appropriate hazard warnings.
Disposal Plan: Responsible Stewardship of Research Materials
The disposal of potent chemical inhibitors like this compound requires strict adherence to hazardous waste regulations to protect both personnel and the environment.[8][9]
-
Waste Segregation: All materials that come into contact with this compound, including pipette tips, tubes, gloves, and spill cleanup materials, must be considered hazardous waste.
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[8][9] The container must be compatible with the chemical waste it holds.
-
Collection of Rinsate: The initial rinses of any glassware or containers that held this compound should be collected as hazardous waste.[8]
-
EHS Pickup: Do not dispose of any this compound waste in the regular trash or down the drain.[8][10] Follow your institution's procedures for requesting a hazardous waste pickup from your EHS department.[8]
Visualizing the Workflow for Safe Handling and Disposal
To further clarify the procedural flow, the following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: A flowchart outlining the key procedural steps for the safe handling and disposal of this compound.
By adhering to these guidelines, you contribute to a safe and productive research environment, allowing for the continued advancement of scientific discovery with confidence and responsibility.
References
- 1. Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. westlab.com [westlab.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
